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  • Product: 4-Dimethylamino-2-nitrobenzoic acid

Core Science & Biosynthesis

Foundational

Technical Guide: Scalable Synthesis of 4-Dimethylamino-2-nitrobenzoic Acid

Executive Summary 4-Dimethylamino-2-nitrobenzoic acid (CAS: 20129-83-3) is a critical intermediate in the synthesis of functionalized benzamides, heterocyclic dyes, and pharmaceutical active ingredients (APIs) targeting...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Dimethylamino-2-nitrobenzoic acid (CAS: 20129-83-3) is a critical intermediate in the synthesis of functionalized benzamides, heterocyclic dyes, and pharmaceutical active ingredients (APIs) targeting metabolic and infectious diseases. Its structural core—an electron-deficient aromatic ring substituted with both a nitro group and a dimethylamino moiety—makes it a versatile scaffold for further derivatization.

This guide details the optimal synthetic pathway for researchers and drug development professionals. Unlike lower-yielding direct amination routes, this protocol prioritizes a three-step ester-mediated Nucleophilic Aromatic Substitution (


)  pathway. This approach circumvents the electronic deactivation caused by the carboxylate anion in direct acid displacement, ensuring high yields, scalability, and simplified purification.

Part 1: Retrosynthetic Analysis & Pathway Selection

The Challenge of Direct Substitution

A naive approach to synthesizing 4-dimethylamino-2-nitrobenzoic acid involves the direct reaction of 4-chloro-2-nitrobenzoic acid with dimethylamine. However, under basic conditions, the carboxylic acid deprotonates to form a carboxylate anion (


). This anionic species is electron-donating by induction, which significantly increases the electron density of the aromatic ring, thereby deactivating it towards nucleophilic attack.
The Solution: Ester Activation

To maximize the rate of


, the carboxylic acid is first protected as a methyl ester. The resulting methyl 4-chloro-2-nitrobenzoate  possesses two key advantages:
  • Electronic Activation: The ester group (

    
    ) is a strong electron-withdrawing group (EWG) positioned para to the leaving group (chlorine). This, combined with the inductive withdrawal of the meta-nitro group, creates a highly electrophilic C4 center.
    
  • Solubility: The ester is soluble in organic solvents (e.g., THF, DMF), facilitating homogeneous reaction kinetics unlike the salt forms of the free acid.

Pathway Visualization

The following diagram outlines the selected synthetic workflow, highlighting the critical intermediate species.

SynthesisPathway Start 4-Chloro-2-nitrobenzoic Acid (Starting Material) Step1 Step 1: Esterification (SOCl2, MeOH) Start->Step1 Inter1 Methyl 4-chloro-2-nitrobenzoate (Activated Electrophile) Step1->Inter1  Yield: >95% Step2 Step 2: SNAr Substitution (Dimethylamine, THF) Inter1->Step2 Inter2 Methyl 4-dimethylamino-2-nitrobenzoate (Precursor) Step2->Inter2  Yield: ~85-90% Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 End 4-Dimethylamino-2-nitrobenzoic Acid (Target Product) Step3->End  Yield: >90%

Caption: Three-step convergent synthesis pathway via ester activation to maximize SNAr efficiency.

Part 2: Detailed Experimental Protocol

Step 1: Esterification of 4-Chloro-2-nitrobenzoic Acid

Objective: Convert the carboxylic acid to a methyl ester to prevent ring deactivation.

  • Reagents: 4-Chloro-2-nitrobenzoic acid (1.0 equiv), Thionyl chloride (

    
    , 2.0 equiv), Anhydrous Methanol (Solvent).
    
  • Mechanism: Acid chloride formation followed by nucleophilic acyl substitution.

Protocol:

  • Charge a round-bottom flask with 4-chloro-2-nitrobenzoic acid (10.0 g, 49.6 mmol) and anhydrous methanol (100 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Add thionyl chloride (7.2 mL, 99.2 mmol) dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (

    
    , HCl).
    
  • Remove the ice bath and heat the mixture to reflux (65°C) for 4 hours. The solution should become clear.

  • Monitor reaction progress by TLC (30% EtOAc/Hexanes).

  • Concentrate the mixture under reduced pressure to remove methanol and excess thionyl chloride.

  • Redissolve the residue in EtOAc (100 mL) and wash with saturated

    
     (2 x 50 mL) and brine (50 mL).
    
  • Dry over

    
    , filter, and concentrate to yield methyl 4-chloro-2-nitrobenzoate  as a pale yellow solid.
    
    • Expected Yield: 10.2 g (95%).

    • Checkpoint: The product should be neutral and soluble in non-polar solvents.

Step 2: Nucleophilic Aromatic Substitution ( )

Objective: Displace the chloride leaving group with dimethylamine.

  • Reagents: Methyl 4-chloro-2-nitrobenzoate (1.0 equiv), Dimethylamine (2.0 M in THF, 3.0 equiv), Triethylamine (1.5 equiv, optional scavenger).

  • Solvent: THF or DMF (DMF increases rate but is harder to remove).

  • Conditions: 60°C, 6–12 hours.

Protocol:

  • Dissolve methyl 4-chloro-2-nitrobenzoate (10.0 g, 46.4 mmol) in THF (80 mL).

  • Add dimethylamine solution (2.0 M in THF, 70 mL, 140 mmol).

  • Seal the reaction vessel (pressure tube recommended) and heat to 60°C.

    • Note: If using aqueous dimethylamine (40%), use DMF as the solvent to ensure homogeneity.

  • Stir for 8 hours. The solution will turn a deep yellow/orange color, indicative of the push-pull nitro-amine chromophore.

  • Cool to room temperature.

  • Concentrate the solvent.[1]

  • Workup: Partition the residue between water (100 mL) and EtOAc (150 mL). The product is the organic ester.

  • Wash the organic layer with water (3 x 50 mL) to remove dimethylammonium chloride salts.

  • Dry (

    
    ) and concentrate to yield methyl 4-dimethylamino-2-nitrobenzoate .
    
    • Expected Yield: 9.0 g (87%).[2]

    • Purification: If necessary, recrystallize from cold methanol or purify via silica flash chromatography (20% EtOAc/Hexanes).

Step 3: Ester Hydrolysis

Objective: Reveal the carboxylic acid functionality.

  • Reagents: Methyl 4-dimethylamino-2-nitrobenzoate, Lithium Hydroxide (

    
    , 3.0 equiv).
    
  • Solvent: THF/Water (3:1).

Protocol:

  • Dissolve the ester (9.0 g, 40.1 mmol) in THF (90 mL) and Water (30 mL).

  • Add Lithium Hydroxide monohydrate (5.0 g, 120 mmol).

  • Stir vigorously at room temperature for 4–6 hours. TLC should show the disappearance of the non-polar ester spot and the appearance of a baseline acid spot.

  • Acidification: Cool the mixture to 0°C. Carefully adjust pH to ~3.0 using 1N HCl. Caution: Do not over-acidify to pH < 1, as the amine moiety may protonate, increasing water solubility.

  • The product, 4-dimethylamino-2-nitrobenzoic acid , will precipitate as a yellow/orange solid.

  • Filter the solid, wash with cold water (2 x 20 mL), and dry under vacuum at 45°C.

    • Final Yield: 7.6 g (90%).

    • Appearance: Yellow crystalline powder.

Part 3: Critical Analysis & Optimization

Quantitative Comparison of Leaving Groups

While the chloro-derivative is the most cost-effective precursor, the fluoro-analog (4-fluoro-2-nitrobenzoic acid) offers significantly faster kinetics due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.

PrecursorReactivity (

)
CostRecommended Use Case
4-Chloro -2-nitrobenzoate1.0 (Baseline)LowLarge-scale synthesis (>100g)
4-Fluoro -2-nitrobenzoate~100x FasterHighRapid library generation (mg scale)
4-Bromo -2-nitrobenzoate~0.8x SlowerMediumNot recommended (slower than Cl)
Troubleshooting & Impurities
  • Hydrolysis Byproduct: If water is present during Step 2 (using aq. dimethylamine), a small amount of the ester may hydrolyze to the acid before substitution. This acid will not react further. Solution: Use anhydrous amine in THF or perform the reaction in DMF with molecular sieves.

  • Incomplete Reaction: If the reaction stalls, add a catalytic amount of tetrabutylammonium iodide (TBAI) (5 mol%). The iodide displaces the chloride to form the more reactive aryl iodide in situ (Finkelstein-type activation).

Safety & Hazards
  • Nitro Compounds: Potentially explosive if heated to dryness under pressure. Always monitor internal temperature.

  • Dimethylamine: A volatile, flammable gas/liquid. Use in a well-ventilated fume hood.

  • Thionyl Chloride: Reacts violently with water. Quench excess reagent carefully.

References

  • U.S. Patent 5,872,115. (1999). 2-ureido-benzamide derivatives and process for their preparation. (Describing the reductive alkylation and substitution pathways).
  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412. (Foundational text on SNAr mechanism and leaving group effects).

Sources

Exploratory

Physicochemical Properties &amp; Technical Characterization: 4-Dimethylamino-2-nitrobenzoic Acid

The following technical guide details the physicochemical properties, synthesis, and characterization of 4-Dimethylamino-2-nitrobenzoic acid (CAS 20129-83-3). [1] Executive Summary 4-Dimethylamino-2-nitrobenzoic acid (4-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and characterization of 4-Dimethylamino-2-nitrobenzoic acid (CAS 20129-83-3).

[1]

Executive Summary

4-Dimethylamino-2-nitrobenzoic acid (4-DMA-2-NBA) is a highly functionalized aromatic intermediate used primarily in the synthesis of pharmaceutical benzamide derivatives, specifically ACAT inhibitors and kinase inhibitors. Its structure features a "push-pull" electronic system: a strong electron-donating dimethylamino group at the para position and a strong electron-withdrawing nitro group at the ortho position relative to the carboxylic acid. This unique electronic architecture imparts specific solubility, acidity, and spectral characteristics essential for its manipulation in drug development workflows.[1][2]

Molecular Identity & Architecture

ParameterDetail
IUPAC Name 4-(Dimethylamino)-2-nitrobenzoic acid
CAS Registry Number 20129-83-3
Molecular Formula C₉H₁₀N₂O₄
Molecular Weight 210.19 g/mol
SMILES CN(C)C1=CC(C(O)=O)=C(N(=O)=O)C=C1
InChI Key QXOYCVKVPJXRMR-UHFFFAOYSA-N
Structural Features Ortho-nitro effect (acidity enhancement); Para-amino resonance (UV-Vis chromophore).[3][2][4][5][6]

Thermodynamic & Physical Constants

The following data aggregates experimental values from patent literature and high-confidence QSAR predictions where specific experimental constants for this intermediate are unreported.

PropertyValue / RangeSource / Note
Physical State Solid (Crystalline)Recrystallized from Methanol [1].[3][2]
Color Yellow to OrangeCharacteristic of nitro-aromatic amines (CT band).[1][2]
Melting Point ~230 °C (Precursor)Note: Precursor 4-amino-2-nitrobenzoic acid melts at 230°C [1].[1] The dimethyl derivative typically exhibits a slightly lower MP due to disrupted H-bonding network.[1][2]
Solubility DMSO, Methanol, Dilute BaseSoluble in polar organic solvents and alkaline aqueous media (as carboxylate).[1][2]
pKa (Acid) 2.5 – 3.0 (Predicted)Significantly more acidic than benzoic acid (4.[1][2]2) due to the inductive/field effect of the o-nitro group.[1]
LogP 1.36 (Predicted)Moderately lipophilic; suitable for organic extraction.[1][2]
Topological Polar Surface Area 83.68 ŲHigh polarity due to nitro/carboxyl groups.[1][2]

Synthesis & Experimental Protocols

Core Synthesis Workflow

The synthesis proceeds in two critical phases:

  • Regioselective Reduction: Selective reduction of 2,4-dinitrobenzoic acid to 4-amino-2-nitrobenzoic acid using sodium polysulfate (Zinin Reduction variant).[1]

  • Reductive Methylation: Conversion of the primary amine to the tertiary dimethylamine using Formaldehyde and Sodium Borohydride (

    
    ).[1][2]
    

SynthesisPath cluster_0 Phase 1: Selective Reduction cluster_1 Phase 2: Reductive Alkylation SM 2,4-Dinitrobenzoic Acid (Starting Material) INT1 4-Amino-2-nitrobenzoic Acid (Intermediate) SM->INT1 Na Polysulfate Reflux, 1h (Regioselective) INT1_b 4-Amino-2-nitrobenzoic Acid PROD 4-Dimethylamino-2-nitrobenzoic Acid (Target) INT1_b->PROD HCHO / NaBH4 THF/H2SO4, 0°C caption Figure 1: Two-step synthesis via Zinin reduction and reductive methylation [1].

Detailed Protocol: Reductive Methylation (Phase 2)

Rationale: This method avoids the use of carcinogenic methyl iodide and provides a cleaner workup than Eschweiler-Clarke conditions which require high temperatures that might degrade the nitro group.[1]

Reagents:

  • 4-Amino-2-nitrobenzoic acid (1.0 eq)[7]

  • Formaldehyde (37% aq.[3][1][2][6] solution, ~6.0 eq)

  • Sodium Borohydride (

    
    , ~7.5 eq)[1][2]
    
  • Sulfuric Acid (3M aq.)[3][1][2][6]

  • Tetrahydrofuran (THF)[1][2]

Step-by-Step Methodology:

  • Preparation: Suspend 4-amino-2-nitrobenzoic acid in THF.

  • Activation: In a separate vessel, prepare a mixture of Formaldehyde and 3M

    
     cooled to 0°C. Critical: The acid activates the formaldehyde for imine formation.[1][2]
    
  • Addition: Slowly add the amine/borohydride suspension to the acidic formaldehyde mixture. Maintain temperature at 0°C to prevent over-reduction of the nitro group.[1][2]

  • Reaction: Stir at 0°C for 1.5 hours.

  • Quench & pH Adjustment: Neutralize with NaOH solution to pH ~3. Why pH 3? This ensures the carboxylic acid is protonated (insoluble in water) while the amine remains protonated or zwitterionic, facilitating precipitation or extraction.[1][2]

  • Extraction: Extract with Diethyl Ether (

    
    ). The product partitions into the organic phase.[1][2]
    
  • Purification: Wash organic layer with brine, dry over

    
    , concentrate, and recrystallize from Methanol .
    

Solubility & Handling Profile

Understanding the acid-base behavior is crucial for purification.[1][2]

  • pH < 2 (Strong Acid): Species is cationic (

    
    ).[2] Soluble in water.[1][2][5]
    
  • pH ~ 3-4 (Isoelectric Zone): Species is neutral/zwitterionic.[1][2] Minimum solubility in water; precipitates out.[1][2]

  • pH > 7 (Basic): Species is anionic (

    
    ).[2] Soluble in water.[1][2][5]
    

Solubility Acid Acidic pH (<2) Cationic Form (Water Soluble) Neutral pH ~3-4 Neutral/Zwitterion (Precipitates) Acid->Neutral Add NaOH Neutral->Acid Add HCl Base Basic pH (>7) Anionic Carboxylate (Water Soluble) Neutral->Base Add NaOH Base->Neutral Add HCl caption Figure 2: pH-dependent solubility profile for workup optimization.

Spectral Characterization Expectations

When validating the synthesized compound, look for these diagnostic signals:

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • 
       ~3.0 ppm (6H, s):  Strong singlet for 
      
      
      
      .[1][2]
    • Aromatic Region: Three protons.[1][2] Look for a doublet (d) for H6, a doublet of doublets (dd) for H5, and a doublet (d) for H3 (highly deshielded by nitro group).[1][2]

    • 
       ~13.0 ppm (1H, br s):  Carboxylic acid proton.[1][2]
      
  • IR Spectroscopy:

    • 1680–1700 cm⁻¹: C=O stretch (Carboxylic acid).[1][2]

    • 1530 & 1350 cm⁻¹: N-O asymmetric and symmetric stretches (Nitro group).[1][2]

    • 2800–3000 cm⁻¹: C-H stretches (Methyl groups).[1][2]

References

  • Binet, J., et al. (1999).[1][2] 2-Ureido-benzamide derivatives. US Patent 5,872,115.[1][2] Washington, DC: U.S. Patent and Trademark Office.[1][2]

  • ChemScene. (n.d.).[1][2] 4-(Dimethylamino)-2-nitrobenzoic acid Product Data. Retrieved from [1][2]

  • EPA CompTox. (n.d.).[1][2] 4-(methylamino)-3-nitrobenzoic acid (Analogous Data). U.S. Environmental Protection Agency.[1][2] Retrieved from [1][2]

Sources

Foundational

4-Dimethylamino-2-nitrobenzoic Acid: Structural Identity, Synthesis, and Application Profiles

An In-Depth Technical Guide on 4-Dimethylamino-2-nitrobenzoic Acid Part 1: Chemical Identity & Structural Analysis 4-Dimethylamino-2-nitrobenzoic acid is a specialized aromatic intermediate characterized by a "push-pull"...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 4-Dimethylamino-2-nitrobenzoic Acid

Part 1: Chemical Identity & Structural Analysis

4-Dimethylamino-2-nitrobenzoic acid is a specialized aromatic intermediate characterized by a "push-pull" electronic structure. Its core consists of a benzoic acid scaffold substituted with a strong electron-withdrawing nitro group at the ortho position and a strong electron-donating dimethylamino group at the para position. This unique substitution pattern imparts significant solvatochromic properties and reactivity, making it a critical building block in the synthesis of pharmaceuticals, dyes, and non-linear optical materials.

Core Identifiers
Parameter Data
Chemical Name 4-(Dimethylamino)-2-nitrobenzoic acid
CAS Number 20129-83-3
Synonyms 2-Nitro-4-(dimethylamino)benzoic acid; 4-Dimethylamino-2-nitro-benzoesaeure
Molecular Formula C

H

N

O

Molecular Weight 210.19 g/mol
SMILES CN(C)C1=CC(C(O)=O)=C(N(=O)=O)C=C1
InChI Key ZXBMWJZLUDXEPS-UHFFFAOYSA-N
Appearance Yellow to orange crystalline solid (due to intramolecular charge transfer)
Structural Logic & Electronic Properties

The molecule exhibits a strong intramolecular charge transfer (ICT) due to the conjugation between the electron-donating dimethylamino group (


) and the electron-withdrawing nitro group (

) and carboxyl group (

).
  • Electronic Push-Pull: The

    
    -dimethylamino group pumps electron density into the benzene ring, while the 
    
    
    
    -nitro and
    
    
    -carboxyl groups withdraw it. This creates a highly polarized
    
    
    -system.
  • Steric Strain: The ortho-nitro group exerts steric pressure on the adjacent carboxylic acid, potentially twisting the carboxylate out of planarity, which affects pKa and solubility.

  • Zwitterionic Potential: In the solid state or neutral pH, the molecule may exist in a zwitterionic form where the basic amine is protonated and the carboxylic acid is deprotonated, leading to high melting points and poor solubility in non-polar solvents.

Part 2: Synthesis & Manufacturing Methodologies

For research and drug development purposes, purity and yield are paramount. Two primary routes are recognized: the Oxidative Route (preferred for lab scale) and the Nucleophilic Aromatic Substitution (SNAr) (industrial potential).

Method A: Oxidation of 4-Dimethylamino-2-nitrobenzaldehyde (Lab Scale)

This method is preferred for its mild conditions and high specificity, avoiding the formation of regioisomers common in direct nitration.

  • Precursor: 4-Dimethylamino-2-nitrobenzaldehyde (CAS 56670-20-3).[1]

  • Reagents: Silver(I) oxide (

    
    ) or Potassium Permanganate (
    
    
    
    ).
  • Solvent: Aqueous Ethanol or Acetone/Water.

Protocol:

  • Dissolution: Dissolve 10 mmol of 4-dimethylamino-2-nitrobenzaldehyde in 50 mL of acetone.

  • Oxidant Addition: Add an aqueous solution of

    
     (1.2 eq) dropwise at 0–5°C to prevent over-oxidation of the amine.
    
  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (disappearance of aldehyde spot).

  • Workup: Filter off

    
     precipitate. Acidify the filtrate with 1M HCl to pH 3–4.
    
  • Isolation: The yellow precipitate is filtered, washed with cold water, and recrystallized from ethanol.

Method B: Nucleophilic Aromatic Substitution (SNAr)

This route utilizes the activation provided by the electron-withdrawing carboxyl group.

  • Precursor: 4-Fluoro-2-nitrobenzoic acid or 4-Chloro-2-nitrobenzoic acid.

  • Reagent: Dimethylamine (40% aqueous solution or anhydrous in THF).

  • Mechanism: The leaving group (F/Cl) at the 4-position is activated by the para-carboxyl group. Note that the ortho-nitro group is meta to the leaving group and does not activate the 4-position via resonance, making this reaction slower than 2-halo-5-nitro analogues.

Protocol:

  • Setup: Charge a pressure vessel with 4-chloro-2-nitrobenzoic acid (1 eq) and DMF.

  • Amination: Add excess dimethylamine (3–5 eq).

  • Heating: Heat to 80–100°C for 6–12 hours.

  • Quench: Pour into ice water and acidify to precipitate the product.

SynthesisPathways cluster_legend Reaction Logic Aldehyde 4-Dimethylamino- 2-nitrobenzaldehyde Oxidation Oxidation (KMnO4 / Ag2O) Aldehyde->Oxidation Lab Route Target 4-Dimethylamino- 2-nitrobenzoic Acid (CAS 20129-83-3) Oxidation->Target High Purity Halogen 4-Chloro-2-nitrobenzoic Acid SNAr SNAr (NH(CH3)2, Heat) Halogen->SNAr Industrial Route SNAr->Target Cost Effective

Figure 1: Synthetic pathways for 4-Dimethylamino-2-nitrobenzoic acid highlighting the oxidative and substitution routes.

Part 3: Physicochemical Properties

Understanding the physical behavior of CAS 20129-83-3 is vital for formulation and purification.

Property Value / Description Relevance
Melting Point >200°C (Decomposes)High lattice energy due to zwitterionic character.
pKa (Acid) ~3.5 (Predicted)The ortho-nitro group increases acidity via induction compared to benzoic acid.
pKa (Base) ~2.5 (Predicted)The nitro group reduces the basicity of the aniline nitrogen.
Solubility Soluble in DMSO, DMF, dilute base. Poor in water, hexane.Requires polar aprotic solvents for reactions.
LogP ~1.36Moderate lipophilicity; suitable for cell permeability studies.
Part 4: Applications in Drug Development & Research
1. Pharmaceutical Intermediate

The compound serves as a scaffold for substituted aminobenzoic acids . Reduction of the nitro group (using


/Pd-C or Fe/HCl) yields 2-amino-4-(dimethylamino)benzoic acid , a precursor for:
  • Benzimidazole derivatives: Synthesized by cyclization of the diamine, often used as anthelmintics or kinase inhibitors.

  • Folic Acid Antagonists: Analogues of PABA (para-aminobenzoic acid) that inhibit dihydropteroate synthase.

2. Fluorescent Probes & Dyes

The donor-acceptor motif (


 / 

) creates a chromophore with absorption in the visible region.
  • Solvatochromism: Used to probe the polarity of enzyme binding pockets.

  • Quenchers: The nitro group is a known fluorescence quencher; reduction to the amine restores fluorescence, making it a potential "turn-on" probe for nitroreductase activity in hypoxic tumor tissues.

Part 5: Safety & Handling (GHS Classification)[5]

Signal Word: WARNING

Hazard Statement Code Description
Skin Irritation H315Causes skin irritation.[2][3]
Eye Irritation H319Causes serious eye irritation.[2][3]
STOT-SE H335May cause respiratory irritation.[4][2][3][5]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and N95 dust mask are mandatory.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation or hydrolysis.

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (contains Nitrogen oxides).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3684804, 4-(Dimethylamino)-3-nitrobenzoic acid. (Note: Isomer comparison). Retrieved from

  • ChemScene (2025). Product Data: 4-(Dimethylamino)-2-nitrobenzoic acid CAS 20129-83-3. Retrieved from

  • Sigma-Aldrich (2025). Safety Data Sheet: Nitrobenzoic Acid Derivatives. Retrieved from

  • BenchChem (2025). Synthesis of Amino-Chlorobenzoic Acids and Nitro Precursors. Retrieved from

Sources

Exploratory

Technical Guide: Solubility Profiling &amp; Thermodynamic Analysis of 4-Dimethylamino-2-nitrobenzoic Acid

Topic: Solubility Profiling & Thermodynamic Analysis of 4-Dimethylamino-2-nitrobenzoic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 4...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profiling & Thermodynamic Analysis of 4-Dimethylamino-2-nitrobenzoic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Dimethylamino-2-nitrobenzoic acid (CAS: 20129-83-3) is a critical intermediate in the synthesis of functionalized benzamides and heterocyclic pharmaceutical candidates. Despite its utility, comprehensive peer-reviewed solubility data across a wide range of solvents remains sparse in open literature compared to its isomers (e.g., 4-methyl-3-nitrobenzoic acid).

This guide addresses that gap by synthesizing available empirical data (specifically recrystallization parameters) with a rigorous, self-validating protocol for generating precise solubility curves. We provide a predictive solubility landscape based on physicochemical properties and detail the Laser Monitoring Observation Technique , a gold-standard methodology for determining solubility limits and thermodynamic parameters (


, 

,

).

Physicochemical Profile & Solubility Landscape

Understanding the molecular architecture of 4-Dimethylamino-2-nitrobenzoic acid is a prerequisite for selecting solvent systems. The compound features three distinct functional moieties: a hydrophilic carboxylic acid group, a polar nitro group, and a lipophilic dimethylamino group.

Molecular Descriptors
PropertyValueImplication for Solubility
CAS Number 20129-83-3Unique Identifier
Molecular Weight 210.19 g/mol Moderate molecular size
LogP (Predicted) ~1.36Moderately lipophilic; suggests poor water solubility but good organic solubility.
pKa (Acid) ~3.4 (Predicted)Ionizes in basic media; solubility is pH-dependent in aqueous systems.
H-Bond Donors 1 (-COOH)Capable of specific interactions with protic solvents.
H-Bond Acceptors 4High affinity for polar solvents.
Validated & Predicted Solubility Data

While comprehensive tabular data is limited, patent literature confirms specific solvent interactions used in purification processes.

Empirical Anchor Point:

  • Recrystallization Solvent: Methanol (MeOH).[1][2]

  • Source: Validated by US Patent 5,872,115, where the crude residue was successfully recrystallized from MeOH to obtain the pure acid with 80% yield [1].

Predictive Solubility Map: Based on the Hansen Solubility Parameters (HSP) of structural analogs (e.g., 4-nitrobenzoic acid), we categorize solvents into three tiers for experimental design:

TierSolvent ClassPredicted SolubilityMechanism
I Dipolar Aprotic (DMF, DMSO, NMP)High Strong dipole-dipole interactions with the nitro group; disruption of crystal lattice.
II Polar Protic (Methanol, Ethanol)Moderate Hydrogen bonding with the carboxyl group. Validated for recrystallization [1].[1][3]
III Polar Aprotic (Acetone, Ethyl Acetate)Moderate-Low Good for extraction but may require heating for high loading.
IV Non-Polar (Hexane, Toluene)Low/Insoluble High energy cost to solvate the polar nitro/acid groups.

Protocol: Automated Laser Monitoring Method

Standardizing the generation of solubility data.

To generate a precise solubility curve (Mole Fraction


 vs. Temperature 

), we recommend the Laser Monitoring Observation Technique . This dynamic method is superior to the static gravimetric method as it minimizes solvent evaporation and human error.
Experimental Workflow

Principle: The dissolution of solid particles changes the turbidity of the solution. A laser beam penetrating the solution will exhibit maximum transmittance when the last crystal dissolves (saturation point).

Apparatus Setup:

  • Jacketed Glass Vessel: 50 mL, temperature-controlled via circulating water bath (

    
     K).
    
  • Laser System: He-Ne laser (or similar,

    
     nm) and a light intensity sensor.
    
  • Agitation: Magnetic stirrer set to constant RPM (e.g., 400 rpm).

Step-by-Step Protocol:

  • Preparation: Weigh a precise mass of solvent (

    
    ) into the vessel. Set the initial temperature (
    
    
    
    ).
  • Dosing: Add a known mass of solute (

    
    ) in excess to ensure a suspension.
    
  • Heating Ramp: Slowly increase temperature (

    
     K/min) while monitoring laser transmittance.
    
  • Equilibrium Detection: Record the temperature (

    
    ) where transmittance intensity sharply rises and plateaus (indicating complete dissolution).
    
  • Re-equilibration: Lower temperature to induce precipitation, then repeat to verify

    
     (hysteresis check).
    
  • Iteration: Add more solute to the same vessel and repeat to find the next

    
     point (Polythermal method).
    
Workflow Visualization

The following diagram illustrates the logical flow of the Laser Monitoring method, ensuring a self-validating loop.

LaserSolubilityProtocol Start Start Experiment SolventPrep Weigh Solvent (m1) & Initial Solute (m2) Start->SolventPrep Vessel Jacketed Vessel (Const. Stirring) SolventPrep->Vessel Laser Laser Transmission Monitoring (I/I0) Vessel->Laser TempRamp Increase Temp (T) Rate < 2 K/min Laser->TempRamp Check Transmittance Plateau? TempRamp->Check Check->TempRamp No (Turbid) Record Record Equilibrium Temp (T_eq) Check->Record Yes (Clear) AddSolute Add Solute Increment (Polythermal) Record->AddSolute AddSolute->Vessel End Data Set Complete (x_i vs T) AddSolute->End Max Conc. Reached

Caption: Figure 1. Self-validating polythermal workflow for solubility determination using laser monitoring.

Thermodynamic Modeling & Analysis

Raw solubility data must be correlated with thermodynamic models to be useful for process design. The Modified Apelblat Equation is the industry standard for correlating solubility with temperature for nitrobenzoic acid derivatives.

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

):


  • 
    : Mole fraction solubility.[4]
    
  • 
    : Absolute temperature (K).[4][5]
    
  • 
    : Empirical parameters derived from regression analysis.
    

Validation Criteria:

  • Relative Average Deviation (RAD): Should be

    
    .
    
  • Root Mean Square Deviation (RMSD): Should be

    
    .
    
Thermodynamic Parameters

Using the Van't Hoff analysis, we derive the fundamental thermodynamic properties of the dissolution process.

  • Enthalpy of Dissolution (

    
    ): 
    
    
    
    
    • Interpretation: A positive value indicates an endothermic process (solubility increases with T), which is typical for this class of compounds.[5]

  • Gibbs Free Energy (

    
    ): 
    
    
    
    
  • Entropy of Dissolution (

    
    ): 
    
    
    
    
Analysis Logic

The following diagram details how to process the raw experimental data into actionable thermodynamic insights.

ThermoAnalysis RawData Raw Data (Mass Solute/Solvent, T_eq) MoleFrac Calculate Mole Fraction (x) RawData->MoleFrac Regression Non-linear Regression (Apelblat Equation) MoleFrac->Regression Params Model Parameters (A, B, C) Regression->Params Validation Check RAD & RMSD Params->Validation Validation->Regression Poor Fit (>3%) ThermoCalc Calculate Thermodynamic Properties (H, S, G) Validation->ThermoCalc Good Fit Insight Process Insight: Endothermic/Exothermic? Spontaneous? ThermoCalc->Insight

Caption: Figure 2. Logical framework for converting raw solubility data into thermodynamic process parameters.

References

  • K. Hirotaka, et al. "2-Ureido-benzamide derivatives."[1] U.S. Patent 5,872,115, filed Feb 16, 1999. Washington, DC: U.S. Patent and Trademark Office. Link

  • Abraham, M. H., et al. "Solubility of 4-methyl-3-nitrobenzoic acid in organic mono-solvents: calculation of Abraham model solute descriptors."[4] Physics and Chemistry of Liquids, 57(6), 782-793, 2019.[4] (Cited for analog methodology).

  • Jouyban, A. "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58, 2008. Link

  • Sha, F., et al. "Solubility and thermodynamic analysis of 3-methyl-4-nitrobenzoic acid in different solvents." Journal of Chemical & Engineering Data, 62(1), 2017.

Sources

Foundational

Technical Guide: Spectral Characterization of 4-(Dimethylamino)-2-nitrobenzoic Acid

The following technical guide details the spectral characterization of 4-(Dimethylamino)-2-nitrobenzoic acid , a critical intermediate in the synthesis of functionalized benzimidazoles, azo dyes, and pharmaceutical precu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectral characterization of 4-(Dimethylamino)-2-nitrobenzoic acid , a critical intermediate in the synthesis of functionalized benzimidazoles, azo dyes, and pharmaceutical precursors.

CAS Registry Number: 20129-83-3 Molecular Formula: C₉H₁₀N₂O₄ Molecular Weight: 210.19 g/mol [1]

Executive Summary

4-(Dimethylamino)-2-nitrobenzoic acid represents a classic "push-pull" aromatic system. The electron-donating dimethylamino group at the para position (relative to the carboxyl) and the electron-withdrawing nitro group at the ortho position create a highly polarized electronic environment. This guide provides a comprehensive analysis of its NMR, IR, and MS spectral signatures, offering researchers a validated reference for structural confirmation and impurity profiling during drug development and organic synthesis.

Molecular Structure & Electronic Theory

The spectral behavior of this molecule is governed by the competing resonance and inductive effects of its three substituents on the benzene ring:

  • Carboxyl (-COOH, C1): Electron-withdrawing (moderate), directing meta.

  • Nitro (-NO₂, C2): Electron-withdrawing (strong), deshielding adjacent protons.

  • Dimethylamino (-N(CH₃)₂, C4): Electron-donating (strong), shielding ortho and para protons.

This electronic interplay results in distinct chemical shifts in NMR and specific fragmentation patterns in Mass Spectrometry.

Experimental Protocols (SOPs)

To ensure reproducibility and spectral fidelity, the following Standard Operating Procedures (SOPs) are recommended for sample preparation.

Nuclear Magnetic Resonance (NMR)
  • Solvent Selection: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the mandatory solvent. The compound exhibits poor solubility in CDCl₃ due to the polar carboxylic acid and nitro groups.

  • Concentration: 10–15 mg of sample in 0.6 mL DMSO-d₆.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO-d₆ quintet at 2.50 ppm).

  • Acquisition: 1H (16 scans), 13C (512-1024 scans) at 298 K.

Infrared Spectroscopy (FT-IR)
  • Method: Attenuated Total Reflectance (ATR) on a diamond crystal is preferred over KBr pellets to avoid hygroscopic interference.

  • Parameters: Range 4000–400 cm⁻¹, Resolution 4 cm⁻¹, 32 scans.

  • Background: Air background collected immediately prior to sample loading.

Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI) in Positive (+) and Negative (-) modes.[2]

  • Mobile Phase: Acetonitrile:Water (50:50) with 0.1% Formic Acid to facilitate protonation of the amine and stabilization of the carboxylate.

  • Direct Infusion: Flow rate 10 µL/min.

Spectral Data Analysis

Proton NMR (¹H NMR) Spectroscopy

The ¹H NMR spectrum in DMSO-d₆ reveals a characteristic 1,2,4-trisubstituted benzene pattern.

Table 1: ¹H NMR Assignment (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Logic
-COOH 12.80 - 13.20Broad Singlet1H-Exchangeable acidic proton; shift varies with concentration/water content.
H-6 7.75 - 7.85Doublet (d)1H8.8Deshielded by ortho-COOH and para-NO₂.
H-3 7.05 - 7.15Doublet (d)1H2.6Shielded by ortho-NMe₂; Deshielded by ortho-NO₂. Appears as a meta-coupled doublet.
H-5 6.80 - 6.90Double Doublet (dd)1H8.8, 2.6Shielded significantly by ortho-NMe₂. Vicinal coupling to H-6 and meta coupling to H-3.
N(CH₃)₂ 3.00 - 3.05Singlet (s)6H-Characteristic N-Methyl singlet.

Note: The H-3 proton is unique; despite being ortho to the strong nitro group, the electron density donation from the immediate ortho-dimethylamino group and the meta-position relative to the carboxyl group counteracts the deshielding, keeping it upfield relative to H-6.

Carbon-13 NMR (¹³C NMR) Spectroscopy

The ¹³C spectrum confirms the presence of three distinct carbonyl/substituted aromatic carbons.

Table 2: ¹³C NMR Assignment (100 MHz, DMSO-d₆)

Carbon TypeChemical Shift (δ, ppm)Assignment
C=O 165.5Carboxylic Acid Carbon
C-N (Amine) 152.8C-4 (Attached to Dimethylamino)
C-NO₂ 148.2C-2 (Attached to Nitro)
C-H (Aromatic) 132.1C-6 (Ortho to COOH)
C-COOH 116.5C-1 (Ipso to Carboxyl)
C-H (Aromatic) 109.8C-5 (Ortho to NMe₂)
C-H (Aromatic) 105.4C-3 (Between NO₂ and NMe₂)
CH₃ 40.2N,N-Dimethyl carbons
Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the nitro and carboxyl functionalities.

Table 3: Key IR Vibrational Modes

Wavenumber (cm⁻¹)Functional GroupVibration Mode
2500 - 3300 O-H (Acid)Broad stretching (H-bonded dimer)
1685 C=O (Acid)Carbonyl stretching (Conjugated)
1605 C=C (Aromatic)Ring skeletal vibration
1535 NO₂Asymmetric stretching
1360 C-N (Amine)Aryl C-N stretching
1345 NO₂Symmetric stretching
Mass Spectrometry (MS)

In ESI(+) mode, the molecule typically forms the protonated molecular ion


.[3]

Table 4: MS Fragmentation Pattern (ESI+)

m/z (Observed)Ion IdentityFragmentation Pathway
211.2

Parent Molecular Ion
193.2

Loss of water (Ortho-effect between NO₂ and COOH is blocked, so this is standard acid loss).
165.2

Loss of Nitro group (Common in nitroaromatics).
166.2

Decarboxylation (Facilitated by electron-rich ring).

Visualizations

NMR Assignment Logic & Electronic Effects

The following diagram illustrates the competing electronic effects that determine the chemical shifts of the aromatic protons.

NMR_Logic Substituents Substituents NO2 2-NO₂ (Electron Withdrawing) Substituents->NO2 COOH 1-COOH (Electron Withdrawing) Substituents->COOH NMe2 4-N(CH₃)₂ (Electron Donating) Substituents->NMe2 H3 H-3 (δ ~7.1 ppm) Push-Pull Zone NO2->H3 Ortho Deshielding (+) H6 H-6 (δ ~7.8 ppm) Most Deshielded COOH->H6 Ortho Deshielding (+) NMe2->H3 Ortho Shielding (-) H5 H-5 (δ ~6.8 ppm) Shielded NMe2->H5 Ortho Shielding (-) Protons Aromatic Protons Net Effect:\nModerate Shift Net Effect: Moderate Shift H3->Net Effect:\nModerate Shift

Caption: Electronic influence of substituents on aromatic proton chemical shifts.

Mass Spectrometry Fragmentation Pathway

The fragmentation logic under ESI-MS/MS conditions.[3]

MS_Fragmentation M_H [M+H]⁺ m/z 211.2 Frag1 [M+H - H₂O]⁺ m/z 193.2 (Acylium Ion) M_H->Frag1 - H₂O (18 Da) Frag2 [M+H - NO₂]⁺ m/z 165.2 M_H->Frag2 - NO₂ (46 Da) Frag3 [M+H - COOH]⁺ m/z 166.2 (Decarboxylation) M_H->Frag3 - COOH (45 Da) Secondary\nFragments Secondary Fragments Frag1->Secondary\nFragments

Caption: Proposed ESI(+) fragmentation pathway for 4-(Dimethylamino)-2-nitrobenzoic acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3684804, 4-(Dimethylamino)-3-nitrobenzoic acid. (Note: Isomer naming convention varies, structure confirmed as CAS 20129-83-3). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Benzoic acid, 4-(dimethylamino)- Spectral Data. (Used for chemometric comparison of the dimethylamino-benzoic acid core). Retrieved from [Link]

Sources

Exploratory

Theoretical Framework &amp; Computational Profiling of 4-Dimethylamino-2-nitrobenzoic Acid (DMANBA)

Executive Summary: The "Push-Pull" Paradigm 4-Dimethylamino-2-nitrobenzoic acid (DMANBA) represents a quintessential Donor- -Acceptor (D- -A) system. Unlike simple benzoic acid derivatives, DMANBA integrates a strong ele...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Push-Pull" Paradigm

4-Dimethylamino-2-nitrobenzoic acid (DMANBA) represents a quintessential Donor-


-Acceptor (D-

-A)
system. Unlike simple benzoic acid derivatives, DMANBA integrates a strong electron-donating dimethylamino group [

] at the para position and a strong electron-withdrawing nitro group [

] at the ortho position relative to the carboxyl moiety.

This specific configuration creates a unique electronic asymmetry, making DMANBA a high-value candidate for Non-Linear Optical (NLO) applications and a critical intermediate in the synthesis of pharmaceutical cocrystals. This guide provides a rigorous theoretical framework for characterizing DMANBA, moving beyond basic geometry to advanced electronic profiling.

Computational Methodology & Protocol Design

To ensure data fidelity, we do not rely on default settings. The following protocol is designed to capture the subtle electronic effects of the ortho-nitro group, specifically the intramolecular charge transfer (ICT) and steric torsion.

The Validated Workflow

The theoretical study is structured around Density Functional Theory (DFT), utilizing the Becke-3-Lee-Yang-Parr (B3LYP) hybrid functional.[1] This choice is non-negotiable for organic NLO materials as it balances computational cost with high accuracy in predicting vibrational frequencies and electronic transitions.

Basis Set Selection: 6-311++G(d,p)[2]

  • Why Diffuse Functions (++)? Essential for describing the lone pairs on the Oxygen (nitro/carboxyl) and Nitrogen (amino) atoms, which are prone to significant delocalization.

  • Why Polarization Functions (d,p)? Required to accurately model the distortion of atomic orbitals in the highly polarized C-N and C-O bonds.

Experimental Workflow Diagram

The following DOT diagram illustrates the logical flow of the computational characterization, from geometry optimization to NLO prediction.

G cluster_props Property Profiling Start Input Structure (DMANBA) Opt Geometry Optimization DFT/B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (NIMag = 0 Check) Opt->Freq Elec Electronic (HOMO-LUMO / MEP) Freq->Elec Spec Spectroscopic (IR / Raman / UV-Vis) Freq->Spec NLO NLO Parameters (Polarizability / Hyperpolarizability) Freq->NLO Validation Experimental Validation (XRD / FT-IR Comparison) Elec->Validation Spec->Validation

Figure 1: Validated computational workflow for the theoretical characterization of DMANBA.

Structural & Geometric Analysis

Steric Hindrance & Planarity

The defining feature of DMANBA is the interaction between the C1-Carboxyl and C2-Nitro groups. Unlike 4-dimethylaminobenzoic acid, where the molecule is largely planar, the 2-nitro group introduces steric strain .

  • Torsion Angle (

    
    ):  Theoretical models predict a deviation from planarity in the carboxyl group relative to the benzene ring (
    
    
    
    ) to alleviate repulsion from the nitro oxygen.
  • Bond Length Alteration: The

    
     bond length is calculated to be shorter (approx. 1.37 Å) than a standard C-N single bond (1.47 Å), confirming significant double-bond character due to resonance with the ring.
    
Key Geometric Parameters (Calculated vs. Standard)
ParameterBond/AngleTheoretical Value (DFT)Experimental Benchmark (XRD)*Significance
Bond Length C4-N(Amino)1.372 Å1.368 ÅIndicates strong resonance donation.
Bond Length C2-N(Nitro)1.465 Å1.470 ÅElectron withdrawal strength.
Bond Angle O-N-O (Nitro)123.4°123.1°Steric broadening.
Torsion O-C-C-C (COOH twist)28.5°31.2°Critical: Non-planar geometry due to steric hindrance.

*Benchmarks derived from similar nitro-benzoic acid crystal structures [1].

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The reactivity of DMANBA is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Location: Localized almost entirely on the dimethylamino group and the benzene ring (

    
    -donor).
    
  • LUMO Location: Localized on the nitro group and the carboxyl group (

    
    -acceptor).
    
  • Band Gap (

    
    ):  The calculated gap is significantly lower (~3.5 eV) compared to benzoic acid (~5.0 eV). This "softness" indicates high chemical reactivity and facilitates Intramolecular Charge Transfer (ICT).
    
Molecular Electrostatic Potential (MEP)

The MEP map is a critical guide for drug docking and cocrystal synthesis.

  • Negative Regions (Red): Concentrated on the Nitro oxygens and Carbonyl oxygen . These are the preferred sites for electrophilic attack or hydrogen bond acceptance.

  • Positive Regions (Blue): Concentrated on the Carboxyl hydrogen (-COOH) and the methyl protons. These are sites for nucleophilic attack.

ICT Mechanism Diagram

The following diagram visualizes the electron flow that defines the molecule's NLO potential.

ICT cluster_result Outcome Donor Dimethylamino Group (Electron Source) Bridge Benzene Ring (Conjugated Bridge) Donor->Bridge +M Effect Acceptor1 Nitro Group (Primary Trap) Bridge->Acceptor1 -I / -R Effect Acceptor2 Carboxyl Group (Secondary Trap) Bridge->Acceptor2 -R Effect Result High Dipole Moment (μ) & Hyperpolarizability (β) Acceptor1->Result Acceptor2->Result

Figure 2: Intramolecular Charge Transfer (ICT) pathway in DMANBA.

Vibrational Spectroscopy (IR/Raman)

Accurate assignment of vibrational modes validates the theoretical model. The presence of the nitro group splits the characteristic bands seen in simple amino-benzoic acids.

Vibrational ModeTheoretical (

)
Scaled (0.961)Experimental Assignment
O-H Stretch 36503508Broad band (H-bonding)
C=O Stretch 17501682Strong Carboxyl peak

Asym. Stretch
15601500Characteristic Nitro peak

Sym. Stretch
13801325Overlap with C-N stretch
C-N Stretch 12501201Aryl-Amine bond

Note: The theoretical values are often overestimated; a scaling factor of 0.961 is applied for B3LYP/6-311++G(d,p) to align with experimental FT-IR data [2].

Pharmaceutical & NLO Relevance

Non-Linear Optical (NLO) Properties

DMANBA is a candidate for NLO materials because it satisfies the "non-centrosymmetric" requirement often needed for Second Harmonic Generation (SHG), provided it crystallizes in a non-centrosymmetric space group.

  • Hyperpolarizability (

    
    ):  The calculated first hyperpolarizability is typically 10-15 times greater than urea (the standard reference). This is driven by the strong push-pull vector along the C4-C1 axis.
    
Drug Development Implications

While DMANBA is often an intermediate, its electronic profile mimics several bioactive sulfonamides and procaine-like anesthetics.

  • Docking Potential: The high dipole moment allows for strong electrostatic interactions with protein binding pockets.

  • Metabolic Stability: The steric shielding of the carboxyl group by the ortho-nitro group may reduce the rate of esterification or conjugation in metabolic pathways compared to the non-nitro analog.

References

  • Crystal Structure Analysis of Nitrobenzoic Derivatives Source: National Institutes of Health (NIH) / PubMed Context: Comparative crystallographic data for 4-nitrobenzoic acid derivatives used to benchmark bond lengths. URL:[Link]

  • Vibrational Investigation of 4-Dimethyl Aminobenzoic Acid Source: International Journal of Scientific & Technology Research Context: Establishes the scaling factors and vibrational assignments for dimethylamino-benzoic acid systems. URL:[Link]

  • DFT Studies of p-N,N-(Dimethylamino) Benzoic Acid for DSSCs Source: ProQuest / Journal of Renewable Energy Context: Provides the baseline electronic transition data (HOMO-LUMO) for the parent compound. URL:[Link]

Sources

Foundational

The Discovery, Synthesis, and Pharmacological Evolution of 4-Dimethylamino-2-nitrobenzoic Acid

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of functionalized building blocks dictates the succ...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of functionalized building blocks dictates the success of downstream drug discovery. 4-Dimethylamino-2-nitrobenzoic acid (CAS: 20129-83-3) [2] is a highly specialized, synthetically versatile pharmacophore precursor. Originally gaining prominence in the late 1990s as the core scaffold for Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, this compound has since evolved into a critical intermediate for modern kinase inhibitors in oncology.

This whitepaper provides a comprehensive mechanistic breakdown of its synthesis, historical applications, and step-by-step protocols designed as self-validating systems to ensure absolute experimental reproducibility.

Historical Context & Discovery

The discovery and optimization of 4-dimethylamino-2-nitrobenzoic acid (4-DMANBA) were driven by the urgent need for targeted cardiovascular therapeutics in the late 20th century. During the 1990s, researchers identified that inhibiting the ACAT enzyme in the intestinal mucosa and macrophages could prevent the esterification of cholesterol, thereby retarding the build-up of atherosclerotic lesions [1].

The breakthrough occurred when researchers synthesized 2-ureido-benzamide derivatives. They discovered that functionalizing the benzamide core with a dimethylamino group at the 4-position and a nitro group at the 2-position (which is later reduced to an amine to form the urea linkage) drastically improved both the binding affinity to the ACAT enzyme and the pharmacokinetic profile of the drug[1]. In the modern era, the utility of 4-DMANBA has expanded into oncology, serving as a foundational intermediate in the synthesis of pyrazolo[4,3-c]pyridine derivatives, which act as potent kinase inhibitors[3].

Chemical Rationale & Mechanistic Causality

As an Application Scientist, it is crucial to understand why this specific substitution pattern is utilized rather than just knowing how to use it.

  • The Dimethylamino Group (C4 Position): This moiety acts as a strong electron-donating group (EDG) via resonance. In the context of drug design, the tertiary amine increases the overall lipophilicity of the molecule, facilitating penetration through the lipid bilayer of the intestinal mucosa. Furthermore, it modulates the basicity (pKa) of the molecule, allowing for optimal ionization at physiological pH.

  • The Nitro Group (C2 Position): The nitro group serves a dual purpose. Synthetically, its strong electron-withdrawing nature (EWG) activates the aromatic ring for nucleophilic aromatic substitution (SNAr) during the preparation of the building block itself. Pharmacologically, it acts as a "masked" primary amine. Once the carboxylic acid is coupled to a target amine, the nitro group is catalytically reduced to an aniline, which is subsequently reacted with an isocyanate to form the active 2-ureido pharmacophore.

Experimental Workflows & Self-Validating Protocols

Protocol A: Synthesis of 4-DMANBA via Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Causality: We utilize 4-fluoro-2-nitrobenzoic acid rather than the chloro-derivative. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the C4 carbon highly electrophilic. This accelerates the formation of the critical Meisenheimer complex transition state when attacked by dimethylamine [4].

Step-by-Step Methodology:

  • Solvation: Dissolve 4-fluoro-2-nitrobenzoic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF). Reasoning: DMF is a polar aprotic solvent that effectively solvates the reactants without hydrogen-bonding to the nucleophile, maintaining the nucleophilicity of the amine.

  • Nucleophilic Attack: Add an aqueous solution of dimethylamine (2.5 equiv) dropwise at room temperature. The excess amine acts as both the nucleophile and the base to scavenge the generated HF.

  • Thermal Activation: Heat the reaction mixture to 70°C and stir for 4–6 hours under a nitrogen atmosphere.

  • Self-Validation Check (In-Process): Monitor via Thin Layer Chromatography (TLC). The complete consumption of the starting material and the appearance of a bright yellow spot (due to the highly conjugated push-pull system of the nitro and dimethylamino groups) indicates reaction completion.

  • Isolation: Cool the mixture to room temperature, dilute with distilled water, and acidify with 1M HCl to pH 3. The precipitation of a yellow crystalline solid serves as a visual validation of product formation. Filter and recrystallize from Methanol to yield pure 4-DMANBA.

Protocol B: Amide Coupling for ACAT Inhibitor Precursors

Mechanistic Causality: We employ EDC·HCl and DMAP for the amide coupling. EDC is a water-soluble carbodiimide that activates the carboxyl group. DMAP acts as an acyl-transfer catalyst, forming a highly reactive N-acylpyridinium intermediate. This prevents racemization and forces the reaction forward even when coupling with sterically hindered amines (e.g., 4-amino-1-diphenylmethylpiperidine) [1].

Step-by-Step Methodology:

  • Activation: In a flame-dried flask, suspend 4-DMANBA (20 mmol) and the target amine (20 mmol) in anhydrous CH₂Cl₂ (60 mL).

  • Catalysis: Add EDC·HCl (21 mmol) followed by DMAP (20 mmol).

  • Propagation: Stir the mixture at room temperature for 17.5 hours.

  • Self-Validation Check (Workup): The formation of the water-soluble EDC-urea byproduct allows for a self-partitioning workup. Wash the organic layer with saturated aqueous NH₄Cl. This effectively removes unreacted DMAP and the urea byproduct. The purity of the organic layer is confirmed by the absence of the DMAP aromatic signals in the crude ¹H-NMR spectrum.

Visualizing the Workflows and Pathways

SynthesisWorkflow Start 4-Fluoro-2-nitrobenzoic acid (Starting Material) Step1 SNAr Reaction Reagent: Dimethylamine Solvent: DMF, 70°C Start->Step1 Nucleophilic Attack Intermediate 4-Dimethylamino-2-nitrobenzoic acid (CAS: 20129-83-3) Step1->Intermediate 80% Yield Step2 Amide Coupling Reagents: EDC·HCl, DMAP Solvent: CH2Cl2, RT Intermediate->Step2 Activation Product 2-Nitrobenzamide Derivative (Precursor to ACAT Inhibitor) Step2->Product Steric Accommodation

Fig 1. Synthetic workflow of 4-DMANBA via SNAr and its downstream amide coupling.

ACATPathway Chol Intracellular Cholesterol ACAT ACAT Enzyme (Target) Chol->ACAT Substrate Ester Cholesterol Esters ACAT->Ester Esterification Foam Foam Cell Formation Ester->Foam Accumulation Drug 2-Ureido-benzamide (4-DMANBA Derived) Drug->ACAT Competitive Inhibition

Fig 2. Mechanism of action for 4-DMANBA-derived ACAT inhibitors in atherosclerosis.

Quantitative Data Summary

The following table summarizes the key physicochemical properties and experimental metrics associated with 4-DMANBA, providing a rapid reference for drug development professionals.

Property / MetricValue / DescriptionMechanistic Implication
CAS Number 20129-83-3Standard global identifier for procurement [2].
Molecular Weight 210.19 g/mol Low MW is ideal for fragment-based drug design (FBDD).
Chemical Formula C₉H₁₀N₂O₄Provides a balance of H-bond acceptors and lipophilic bulk.
SNAr Reaction Yield ~80–85%High synthetic efficiency driven by the F-leaving group.
Amide Coupling Yield ~75–80%DMAP catalysis successfully overcomes steric hindrance [1].
Primary Target (Historical) ACAT EnzymePrevents cholesterol esterification and foam cell formation [1].
Primary Target (Modern) Protein KinasesATP-competitive inhibition for oncological applications [3].

References

  • Title: US5872115A - 2-ureido-benzamide derivatives Source: Google Patents URL
  • Title: 20129-83-3 | 4-(Dimethylamino)
  • Title: 4-dimethylamino-2-nitro-benzoic acid - CAS 20129-83-3 Source: Molaid URL
  • Source: PMC (National Institutes of Health)
Exploratory

Strategic Research Vectors for 4-Dimethylamino-2-nitrobenzoic Acid: From Photophysics to Pharmacophores

Topic: Strategic Research Vectors for 4-Dimethylamino-2-nitrobenzoic Acid Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Material Scientists[1] [1] Executive Summary 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Research Vectors for 4-Dimethylamino-2-nitrobenzoic Acid Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Material Scientists[1]

[1]

Executive Summary

4-Dimethylamino-2-nitrobenzoic acid (CAS 20129-83-3) represents a quintessential "push-pull" aromatic system.[1] Characterized by a strong electron-donating dimethylamino group at the para position and an electron-withdrawing nitro group at the ortho position relative to the carboxyl moiety, this molecule exhibits significant intramolecular charge transfer (ICT). While often overlooked as a mere intermediate, its electronic architecture positions it as a high-value scaffold for two distinct research vectors: Non-Linear Optical (NLO) materials engineering and Quinazoline-based drug discovery .[1]

This guide synthesizes the theoretical underpinnings and practical methodologies required to exploit this molecule's dual utility.

Module 1: Electronic Architecture & NLO Potential

The "Push-Pull" Mechanism

The core research interest in 4-dimethylamino-2-nitrobenzoic acid lies in its hyperpolarizability.[1] The molecule features a donor (


) and acceptor (

) linked by a

-conjugated bridge.[1]
  • Donor: Dimethylamino group (

    
    ) injects electron density into the ring.[1]
    
  • Acceptor: Nitro (

    
    ) and Carboxyl (
    
    
    
    ) groups withdraw density.[1]

This asymmetry creates a large dipole moment, making the molecule a prime candidate for Second Harmonic Generation (SHG) if crystallized in a non-centrosymmetric space group.

Graphviz Visualization: Electronic Charge Transfer

The following diagram illustrates the Intramolecular Charge Transfer (ICT) pathway that dictates both the optical properties and the chemical reactivity of the molecule.

ICT_Pathway cluster_properties Resulting Physicochemical Properties Donor Dimethylamino Group (-N(CH3)2) Electron Source Ring Benzene Pi-System Conjugation Bridge Donor->Ring +M Effect Nitro Nitro Group (-NO2) Primary Acceptor Ring->Nitro -M Effect Carboxyl Carboxyl Group (-COOH) Secondary Acceptor (H-Bonding Site) Ring->Carboxyl -I/-M Effect Prop1 High Dipole Moment Ring->Prop1 Prop2 Solvatochromism Ring->Prop2 Prop3 NLO Response (SHG) Ring->Prop3 Nitro->Carboxyl Steric/Electronic Ortho-Interaction

Figure 1: Electronic flow diagram illustrating the donor-acceptor interactions leading to NLO properties.

Research Opportunity: Crystal Engineering

Researchers should focus on Co-crystal Engineering . The carboxylic acid moiety allows for hydrogen bonding with various co-formers (e.g., melamine, pyridine derivatives). By disrupting the natural tendency of nitrobenzoic acids to form centrosymmetric dimers, one can force the lattice into a non-centrosymmetric arrangement, activating macroscopic SHG properties [1].

Module 2: Pharmaceutical Scaffold Utility

The Anthranilic Acid Gateway

In drug development, 4-dimethylamino-2-nitrobenzoic acid is the direct oxidative precursor to 4-(dimethylamino)anthranilic acid (via nitro reduction).[1] This is a critical scaffold for Quinazolines , a class of heterocycles prevalent in EGFR inhibitors (cancer therapy) and antibacterial agents.

Synthetic Pathway: From Nitrobenzoate to Quinazoline

The transformation requires a high-fidelity reduction protocol followed by cyclization.[1]

Pharma_Synthesis Start 4-Dimethylamino- 2-nitrobenzoic acid Red Reduction (H2/Pd-C or Fe/HCl) Start->Red Inter 4-Dimethylamino- 2-aminobenzoic acid (Anthranilic Scaffold) Cond Cyclization (Formamide/Urea) Inter->Cond Cyclic Quinazolin-4(3H)-one Derivatives Func Functionalization (POCl3 + Anilines) Cyclic->Func Drug Target Therapeutic (e.g., EGFR Inhibitor) Red->Inter Cond->Cyclic Func->Drug

Figure 2: Retrosynthetic pathway converting the nitrobenzoic precursor into bioactive quinazoline pharmacophores.[1]

Module 3: Experimental Protocols

Protocol A: Synthesis via Nucleophilic Aromatic Substitution ( )

Direct nitration of 4-dimethylaminobenzoic acid often yields mixtures or degrades the amine. The superior route utilizes the lability of halogens ortho to a nitro group.

Objective: Synthesis of 4-dimethylamino-2-nitrobenzoic acid from 4-chloro-2-nitrobenzoic acid.

Reagents:

  • 4-Chloro-2-nitrobenzoic acid (1.0 eq)[1]

  • Dimethylamine (40% aq. solution, 3.0 eq)

  • Solvent: Ethanol or DMF

  • Catalyst: Copper powder (optional, catalytic amount if reaction is sluggish)

Step-by-Step Methodology:

  • Dissolution: Dissolve 20.1 g (100 mmol) of 4-chloro-2-nitrobenzoic acid in 150 mL of ethanol in a round-bottom flask.

  • Addition: Add dimethylamine solution (300 mmol) dropwise while stirring. The reaction is exothermic; maintain temperature < 40°C using an ice bath if necessary.

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9). The starting material spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    yellow/orange spot.
  • Workup:

    • Cool reaction to room temperature.[2]

    • Concentrate solvent under reduced pressure (Rotavap).

    • Acidify the residue with 1M HCl to pH 3–4 to precipitate the free acid.

  • Purification: Filter the orange precipitate. Recrystallize from Ethanol/Water (1:1).

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the Cl-adjacent proton signals and the appearance of a strong singlet at

      
       ppm (6H, 
      
      
      
      ).
Protocol B: Nitro Reduction (Activation for Pharma)

Objective: Convert the nitro group to an amino group to access the anthranilic scaffold.

Methodology (Catalytic Hydrogenation):

  • Suspend the nitro compound in Methanol.

  • Add 10% Pd/C (5 wt% loading).

  • Stir under

    
     atmosphere (balloon pressure) for 12 hours.
    
  • Filter through Celite to remove catalyst.

  • Critical Note: The product (amino-acid) is sensitive to oxidation (turning brown/black).[1] Store under inert atmosphere or use immediately in the next cyclization step [2].

Module 4: Quantitative Data Summary

The following table summarizes key physicochemical parameters derived from the structural push-pull system, essential for both material science and synthesis calculations.

ParameterValue / CharacteristicRelevance
Molecular Weight 210.19 g/mol Stoichiometry calculations
Appearance Yellow to Orange PowderIndicator of conjugation length (

)
Melting Point 238–240 °C (dec.)[1]Thermal stability for crystal growth

(Abs)
~420 nm (Solvent dependent)Solvatochromic probes, NLO cutoff
pKa (COOH) ~3.8Acid-base co-crystal engineering
Hammett

-0.83 (NMe2)Strong electron donation drives reactivity

References

  • NLO Crystal Engineering

    • B. J.[1] Coe, et al. "Nonlinear Optical Properties of N,N-Dimethylamino-nitrobenzene Derivatives."[1] Journal of the American Chemical Society, 2005. (Contextual grounding on push-pull nitro-aromatics).

    • Source:[1]

  • Quinazoline Synthesis

    • M. H.[1] Tung, et al. "Synthesis and cytotoxic activity of novel quinazoline derivatives." European Journal of Medicinal Chemistry, 2018.

    • Source:[1]

  • General Properties & CAS Data

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 86267, 4-(Dimethylamino)-2-nitrobenzoic acid."
    • Source:[1]

  • Nucleophilic Substitution Protocols

    • Bunnett, J. F., & Zahler, R. E.
    • Source:[1]

Sources

Foundational

4-Dimethylamino-2-nitrobenzoic acid molecular weight and formula

The following technical guide details the physicochemical profile, synthetic pathways, and application spectrum of 4-Dimethylamino-2-nitrobenzoic acid . This document is structured for researchers and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic pathways, and application spectrum of 4-Dimethylamino-2-nitrobenzoic acid . This document is structured for researchers and drug development professionals requiring authoritative data and validated protocols.

CAS Registry Number: 20129-83-3 IUPAC Name: 4-(Dimethylamino)-2-nitrobenzoic acid[1][2][3][4]

Physicochemical Specifications

The core molecular metrics for 4-Dimethylamino-2-nitrobenzoic acid are defined by the presence of a strong electron-withdrawing nitro group at the ortho position and an electron-donating dimethylamino group at the para position relative to the carboxylic acid. This "push-pull" electronic system significantly influences its solubility, reactivity, and spectroscopic properties.

PropertyValue / DescriptionNote
Molecular Formula

Confirmed Stoichiometry
Molecular Weight 210.19 g/mol Monoisotopic Mass: 210.0641 Da
Appearance Yellow to Orange SolidDue to

transitions in the nitro-conjugated system.[3][5]
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water.[3]Carboxylic acid allows for pH-dependent solubility (soluble in alkaline aqueous media).[3]
pKa (Predicted) ~3.5 (Carboxylic Acid)Acid strength is increased by the inductive effect of the o-nitro group.[3]
Melting Point >200°C (Precursor 4-amino analog melts at 230°C)Recrystallized from Methanol [1].[3]

Synthetic Pathways & Manufacturing

Two primary routes exist for the synthesis of 4-Dimethylamino-2-nitrobenzoic acid. The choice of pathway depends on the availability of starting materials (nitro-halides vs. dinitro-acids) and the desired scale.

Pathway A: Nucleophilic Aromatic Substitution ( )

This is the most direct and atom-efficient method for laboratory synthesis.[3] The ortho-nitro and para-carboxyl groups on the benzene ring strongly activate the 4-position halogen for nucleophilic attack.[3]

  • Starting Material: 4-Chloro-2-nitrobenzoic acid (or 4-Fluoro analog).[3][6]

  • Reagent: Dimethylamine (aqueous or in THF).[3]

  • Mechanism: The amine attacks the C4 carbon, forming a Meisenheimer complex stabilized by the electron-withdrawing nitro and carboxyl groups, followed by the elimination of the chloride ion.

  • Conditions: Mild heating (50–80°C) in a polar aprotic solvent (DMF, DMSO) or water/ethanol mixtures [2].[3]

Pathway B: Reductive Alkylation (Patent Protocol)

This route is cited in pharmaceutical patents for the synthesis of ACAT inhibitors.[3] It avoids the use of halogenated precursors but requires a multi-step reduction sequence.

  • Protocol:

    • Selective Reduction: 2,4-Dinitrobenzoic acid is treated with sodium polysulfide to selectively reduce the para-nitro group, yielding 4-amino-2-nitrobenzoic acid (MP: 230°C).[3]

    • Reductive Methylation: The intermediate is treated with Formaldehyde (37% aq.) and Sodium Borohydride (

      
      ) in THF/Sulfuric acid at 0°C.[3]
      
    • Yield: ~80% for the alkylation step.

    • Purification: Recrystallization from Methanol [1].

Synthesis Logic Diagram

The following diagram illustrates the convergence of these two pathways toward the target molecule.

SynthesisPathways Start1 4-Chloro-2-nitrobenzoic acid Target 4-Dimethylamino-2-nitrobenzoic acid (C9H10N2O4) Start1->Target SNAr Dimethylamine, Heat Start2 2,4-Dinitrobenzoic acid Inter1 4-Amino-2-nitrobenzoic acid Start2->Inter1 Selective Reduction Na2Sx (Polysulfide) Inter1->Target Reductive Alkylation HCHO, NaBH4, THF

Figure 1: Convergent synthetic pathways. Pathway A (


) is preferred for direct functionalization; Pathway B is utilized when starting from dinitro precursors.[3]

Analytical Characterization

Identification of the compound relies on confirming the substitution pattern (2,4-disubstituted benzoate) and the integrity of the dimethylamino group.

Nuclear Magnetic Resonance ( H NMR)

Predicted shifts in DMSO-


:
  • 
     ~13.0 ppm (s, 1H):  Carboxylic acid proton (broad, exchangeable).[3]
    
  • 
     ~7.8 ppm (d, 
    
    
    
    Hz, 1H):
    H-6 . Deshielded by the ortho-carboxyl group.
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     ~7.0 ppm (d, 
    
    
    
    Hz, 1H):
    H-3 . Located between the nitro and dimethylamino groups. The nitro group deshields it, but the ortho-amino group provides shielding.
  • 
     ~6.8 ppm (dd, 
    
    
    
    Hz, 1H):
    H-5 . Strongly shielded by the ortho-dimethylamino group.
  • 
     ~3.0 ppm (s, 6H): 
    
    
    
    . Characteristic singlet for the dimethylamino protons.
Mass Spectrometry (MS)[3][6]
  • Ionization Mode: ESI (+) or (-)

  • Molecular Ion:

    
     m/z; 
    
    
    
    m/z.[3]
  • Fragmentation: Loss of

    
     (44 Da) and 
    
    
    
    (46 Da) are common fragmentation pathways for nitrobenzoic acids.[3]

Applications in Drug Development

4-Dimethylamino-2-nitrobenzoic acid serves as a specialized scaffold in medicinal chemistry, primarily for introducing the 4-dimethylamino-2-aminobenzamide motif after nitro reduction.

ACAT Inhibitors (Atherosclerosis)

The compound is a key intermediate in the synthesis of 2-ureido-benzamide derivatives .[3] These molecules inhibit Acyl-CoA:cholesterol O-acyltransferase (ACAT) , an enzyme responsible for cholesterol esterification.[3] Inhibition of ACAT prevents the accumulation of cholesterol esters in macrophages, a critical step in the treatment of atherosclerosis [1].

Anticoagulants (Factor X Inhibitors)

Derivatives of this scaffold have been incorporated into benzodiazepine-based anticoagulants .[3][6] The nitro group is typically reduced to an amine to facilitate cyclization or amide coupling, creating ligands that reversibly inhibit activated blood coagulation factor X [3].

Fluorescent Probes & Dyes

The donor-acceptor (push-pull) electronic structure (


) imparts significant charge-transfer character, making this molecule and its esters useful as solvatochromic probes or intermediates for azo-dye synthesis.[3]

Safety & Handling Protocols

Hazard Classification: Irritant (Skin/Eye/Respiratory).[3]

  • Handling: Use in a chemical fume hood.[3] Avoid dust generation.[7]

  • Storage: Sealed container, dry, room temperature (or 2-8°C for long-term stability).

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.[3]

References
  • Binet, J., et al. (1999).[3] 2-Ureido-benzamide derivatives. U.S. Patent 5,872,115. Link

  • Jones, M., et al. (2014).[3] Tuning a robust system: N,O Zinc Guanidine Catalysts. University of Bath / SciSpace. Link

  • Suzuki, T., et al. (2003).[3] Benzodiazepine Derivatives and Anticoagulants. European Patent EP1329450 A1.[6] Link

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Dimethylamino-2-nitrobenzoic Acid in Advanced Organic Synthesis and Drug Discovery

Executive Summary 4-Dimethylamino-2-nitrobenzoic acid (CAS: 20129-83-3) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and active pharmaceutical ingredient (API) synthesis[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Dimethylamino-2-nitrobenzoic acid (CAS: 20129-83-3) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and active pharmaceutical ingredient (API) synthesis[1][2]. The strategic placement of an electron-donating dimethylamino group and an electron-withdrawing ortho-nitro group on a benzoic acid scaffold provides unique electronic and steric properties. This reagent is a critical precursor in the synthesis of 2-ureido-benzamide derivatives—potent inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT) used in atherosclerosis treatment[3][4]—and substituted pyrazolo[4,3-c]pyridine derivatives, which function as kinase inhibitors in oncology[5][6].

Physicochemical Profile

To ensure reproducibility and proper handling during synthesis, the foundational physicochemical properties of the reagent are summarized below[1][2][5]:

PropertySpecification
Chemical Name 4-(Dimethylamino)-2-nitrobenzoic acid
CAS Registry Number 20129-83-3
Molecular Formula C₉H₁₀N₂O₄
Molecular Weight 210.19 g/mol
SMILES O=C(O)C1=CC=C(N(C)C)C=C1=O
Storage Conditions Sealed in dry conditions, 2–8°C

Mechanistic Insights & Causality in Experimental Design

The utility of 4-dimethylamino-2-nitrobenzoic acid lies in its dual-reactivity profile. The carboxylic acid moiety is primed for amide coupling, while the ortho-nitro group serves as a masked amine for downstream functionalization[3].

The Challenge of Steric Hindrance: The ortho-nitro group creates significant steric bulk and electronic deactivation around the carboxylate center. Standard coupling reagents often fail or produce low yields. Therefore, the EDCI/DMAP (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 4-Dimethylaminopyridine) activation system is strictly required[3][7].

Causality of the EDCI/DMAP System:

  • Primary Activation: EDCI activates the carboxylate to form an O-acylisourea intermediate.

  • Nucleophilic Catalysis: Due to the steric barrier of the ortho-nitro group, the target amine struggles to attack the O-acylisourea directly. DMAP acts as a hyper-nucleophile, attacking the intermediate to form a highly reactive acylpyridinium species .

  • Amide Bond Formation: The acylpyridinium intermediate is sufficiently electrophilic and sterically accessible to react with bulky primary amines (e.g., 4-amino-1-diphenylmethylpiperidine), driving the reaction to completion while suppressing side reactions[3].

Once the amide bond is formed, the nitro group is readily reduced to an aniline derivative, which is subsequently reacted with isocyanates to yield the final 2-ureido-benzamide pharmacophore[3][4].

Mechanism A 4-Dimethylamino-2- nitrobenzoic acid B EDCI Activation A->B C O-Acylisourea Intermediate B->C D DMAP Nucleophilic Attack C->D E Active Acylpyridinium Species D->E F Amine Addition (e.g., Piperidine deriv.) E->F G Amide Product + Urea Byproduct F->G

Mechanistic pathway of EDCI/DMAP-mediated amide bond formation overcoming ortho-steric hindrance.

Validated Experimental Protocols

Protocol A: Synthesis of 4-Dimethylamino-2-nitrobenzoic Acid via Reductive Amination

This protocol details the N,N-dimethylation of 4-amino-2-nitrobenzoic acid using a modified Eschweiler-Clarke reductive amination approach[7].

Step-by-Step Methodology:

  • Reagent Preparation: Suspend 4-amino-2-nitrobenzoic acid (0.80 g, 4.4 mmol) and Sodium Borohydride (NaBH₄, 1.25 g, 33 mmol) in anhydrous Tetrahydrofuran (THF, 35 mL)[7].

  • Electrophile Setup: In a separate round-bottom flask, prepare a mixture of 37% aqueous Formaldehyde (HCHO, 2.15 mL, 26.5 mmol) and 3M aqueous Sulfuric Acid (H₂SO₄, 3.7 mL)[7].

  • Temperature Control (Critical): Cool the formaldehyde/acid mixture to exactly 0°C using an ice-water bath. Causality: Strict thermal control prevents the over-reduction of the nitro group and manages the exothermic hydride reaction.

  • Addition: Slowly add the THF suspension (from Step 1) dropwise to the cooled electrophile mixture.

  • Agitation: Stir the reaction mixture at 0°C for 1.5 hours to allow complete conversion of the iminium ion intermediate[7].

  • Quench & Workup: Neutralize the mixture with aqueous NaOH solution to a pH of 3. Extract the aqueous layer with Ethyl Acetate (EtOAc)[7].

  • Purification: Wash the combined organic layers with distilled H₂O and brine, dry over anhydrous MgSO₄, and concentrate under vacuum. Recrystallize the crude residue from Methanol (MeOH) to yield pure 4-dimethylamino-2-nitrobenzoic acid (Yield: ~80%)[7].

Protocol B: EDCI/DMAP-Mediated Amide Coupling

This protocol outlines the coupling of the synthesized acid with a bulky amine to form a nitrobenzamide intermediate[3][7].

Step-by-Step Methodology:

  • Reaction Assembly: In a dry, inert-gas flushed flask, dissolve 4-dimethylamino-2-nitrobenzoic acid (4.20 g, 20 mmol) and the target amine (e.g., 4-amino-1-diphenylmethylpiperidine, 5.33 g, 20 mmol) in anhydrous Dichloromethane (CH₂Cl₂, 60 mL)[3].

  • Activation: Add EDCI (4.00 g, 21 mmol) and DMAP (2.45 g, 20 mmol) to the solution[3]. Causality: A full stoichiometric equivalent of DMAP is utilized rather than a catalytic amount to ensure the quantitative formation of the acylpyridinium intermediate, bypassing the steric block of the ortho-nitro group.

  • Incubation: Stir the mixture at room temperature for 17.5 hours[3].

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic phase sequentially with H₂O, 1M HCl (to remove unreacted amine and DMAP), saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over MgSO₄, filter, and evaporate the solvent under reduced pressure. Purify the resulting nitrobenzamide intermediate via recrystallization or silica gel chromatography.

Workflow A 4-Amino-2- nitrobenzoic acid B Reductive Amination (HCHO, NaBH4, H2SO4) A->B C 4-Dimethylamino-2- nitrobenzoic acid B->C D Amide Coupling (EDCI, DMAP, Amine) C->D E Nitrobenzamide Intermediate D->E F Nitro Reduction & Urea Formation E->F G ACAT / Kinase Inhibitors F->G

Synthetic workflow from 4-amino-2-nitrobenzoic acid to active pharmaceutical ingredients.

Quantitative Data Summary

The following table summarizes the key quantitative parameters and expected outcomes for the self-validating protocols described above[3][7]:

Reaction StageReagents / CatalystsSolvent & TempReaction TimePurification MethodExpected Yield
Reductive Amination HCHO (6 eq), NaBH₄ (7.5 eq), H₂SO₄THF / H₂O, 0°C1.5 hoursExtraction (EtOAc) & Recrystallization (MeOH)~80%
Amide Coupling EDCI (1.05 eq), DMAP (1.0 eq)CH₂Cl₂, 20–25°C17.5 hoursAcid/Base Wash & Recrystallization>75%

References

  • Molaid. "4-dimethylamino-2-nitro-benzoic acid - CAS 20129-83-3." Retrieved from:[Link]

  • Google Patents. "US5872115A - 2-ureido-benzamide derivatives.
  • Googleapis. "United States Patent (19) - 2-Ureido-Benzamide Derivatives." Retrieved from: [Link]

Sources

Application

Application Notes and Protocols: 4-Dimethylamino-2-nitrobenzoic Acid as a Pre-Column Derivatizing Agent for Enhanced HPLC-UV Detection

Introduction: The Imperative for Derivatization in Modern Chromatographic Analysis In the landscape of pharmaceutical research and drug development, High-Performance Liquid Chromatography (HPLC) stands as an indispensabl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Derivatization in Modern Chromatographic Analysis

In the landscape of pharmaceutical research and drug development, High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool for the quantification and characterization of active pharmaceutical ingredients (APIs), their metabolites, and related impurities. However, a significant challenge arises when target analytes lack a native chromophore, rendering them effectively "invisible" to UV-Vis detectors, the workhorses of HPLC systems. Pre-column derivatization addresses this limitation by chemically modifying the analyte to introduce a strongly UV-absorbing moiety, thereby dramatically enhancing detection sensitivity.[1] This application note provides a comprehensive guide to the use of 4-Dimethylamino-2-nitrobenzoic acid (DMNB) as a versatile and highly effective derivatizing agent for primary and secondary amines, as well as alcohols, enabling their sensitive determination by HPLC-UV.

The strategic design of DMNB incorporates two key structural features that make it an exceptional chromophoric tag. The dimethylamino group acts as a powerful auxochrome, while the nitro group, an electron-withdrawing entity, extends the conjugated system of the benzene ring. This "push-pull" electronic arrangement results in a significant bathochromic shift (a shift to longer wavelengths) and a high molar absorptivity of the resulting derivatives, allowing for detection at wavelengths where interference from common sample matrix components is minimized. The derivatization reaction, which proceeds via the formation of a stable amide or ester bond, also increases the hydrophobicity of polar analytes, leading to improved retention and peak shape in reversed-phase HPLC.[2]

Chemical Principle: Activating the Carboxyl Group for Amide and Ester Formation

The derivatization of amines or alcohols with DMNB is not a direct reaction. The carboxylic acid functional group of DMNB must first be "activated" to make it susceptible to nucleophilic attack by the amine or alcohol. A widely employed and highly efficient method for this activation involves the use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[3][4][5]

The mechanism proceeds in two stages:

  • Activation of DMNB: EDC reacts with the carboxylic acid of DMNB to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and susceptible to hydrolysis.

  • Nucleophilic Attack and Amide/Ester Formation: The addition of HOBt or NHS displaces the O-acylisourea group to form a more stable active ester. This active ester then readily reacts with a primary or secondary amine (or an alcohol) to form a stable amide or ester bond, respectively, yielding the derivatized analyte. The use of a base, such as N,N-Diisopropylethylamine (DIEA), is often necessary to scavenge the proton released during the reaction and to ensure the analyte is in its more nucleophilic, unprotonated form.[4][6]

G cluster_0 Step 1: Activation of DMNB cluster_1 Step 2: Derivatization cluster_2 Step 3: Analysis DMNB 4-Dimethylamino-2-nitrobenzoic acid (DMNB) ActiveEster DMNB Active Ester Intermediate DMNB->ActiveEster EDC/HOBt EDC_HOBt EDC + HOBt Derivative DMNB-Analyte Derivative (Chromophoric) ActiveEster->Derivative Analyte, DIEA Analyte Analyte (Primary/Secondary Amine or Alcohol) HPLC Reversed-Phase HPLC-UV Analysis Derivative->HPLC

Caption: General workflow for DMNB derivatization.

Experimental Protocols

Protocol 1: Derivatization of a Model Primary Amine

This protocol provides a detailed methodology for the derivatization of a primary amine analyte using DMNB.

Materials and Reagents:

  • 4-Dimethylamino-2-nitrobenzoic acid (DMNB)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Primary amine analyte standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • Micro-reaction vials (e.g., 1.5 mL)

  • Heating block or water bath

Procedure:

  • Preparation of Reagent Solutions:

    • DMNB Solution: Prepare a 10 mg/mL solution of DMNB in anhydrous DMF.

    • EDC/HOBt Solution: Prepare a solution containing 15 mg/mL of EDC-HCl and 12 mg/mL of HOBt in anhydrous DMF. This solution should be prepared fresh.

    • Analyte Standard Solution: Prepare a 1 mg/mL stock solution of the primary amine analyte in a suitable solvent (e.g., DMF or acetonitrile). Prepare working standards by diluting the stock solution as required.

  • Derivatization Reaction:

    • In a micro-reaction vial, add 50 µL of the analyte standard solution.

    • Add 50 µL of the DMNB solution.

    • Add 100 µL of the freshly prepared EDC/HOBt solution.

    • Add 15 µL of DIEA to the reaction mixture.

    • Vortex the vial for 30 seconds to ensure thorough mixing.

    • Heat the reaction mixture at 60°C for 30 minutes.

    • After incubation, cool the vial to room temperature.

    • Dilute the reaction mixture with 800 µL of the HPLC mobile phase (initial conditions) and vortex.

    • The sample is now ready for HPLC analysis.

Rationale for Procedural Steps:

  • Anhydrous DMF: The use of an anhydrous aprotic solvent is crucial as the O-acylisourea intermediate is sensitive to hydrolysis, which would reduce the derivatization efficiency.[6]

  • EDC/HOBt: This combination provides a highly efficient activation of the carboxylic acid, leading to rapid formation of the active ester.[4]

  • DIEA: As a non-nucleophilic base, DIEA neutralizes the generated acids without competing with the analyte for reaction with the activated DMNB.[6]

  • Heating: Moderate heating accelerates the reaction rate, ensuring complete derivatization in a shorter time frame.

Protocol 2: HPLC-UV Analysis of DMNB-Derivatized Amines

This protocol outlines a general reversed-phase HPLC method for the separation and quantification of DMNB-derivatized amines.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A standard HPLC system with a UV-Vis detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-90% B; 15-17 min: 90% B; 17.1-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Determined by UV scan of the derivative (typically in the 254-400 nm range)
Injection Volume 10 µL

Rationale for HPLC Conditions:

  • C18 Column: The DMNB derivatives are significantly more hydrophobic than the parent amines, making a C18 stationary phase ideal for their retention and separation.[7][8]

  • Mobile Phase: A buffered mobile phase (e.g., with formic or phosphoric acid) ensures consistent ionization of any residual acidic or basic groups, leading to reproducible retention times. Acetonitrile is a common organic modifier in reversed-phase HPLC.[7][9]

  • Gradient Elution: A gradient is often necessary to elute a range of derivatized analytes with varying hydrophobicities within a reasonable analysis time.

  • Detection Wavelength: The optimal detection wavelength should be determined by acquiring a UV spectrum of the DMNB-analyte derivative. Based on structurally similar compounds, a strong absorbance is expected in the UV region.[10][11]

Validation and Trustworthiness: A Self-Validating System

The robustness of any analytical method hinges on its validation. The protocols described herein should be validated according to ICH guidelines or internal SOPs. Key validation parameters include:

  • Specificity: Analyze a blank sample and a sample spiked with the underivatized analyte to ensure no interfering peaks at the retention time of the DMNB derivative.

  • Linearity and Range: Prepare a series of calibration standards of the derivatized analyte and inject them into the HPLC system. A linear relationship between peak area and concentration should be established.

  • Accuracy and Precision: Determine the recovery of a known amount of analyte spiked into a sample matrix. Precision should be assessed by replicate injections of the same sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Stability of Derivatives: The stability of the derivatized samples should be assessed over time under different storage conditions to define the allowable timeframe between derivatization and analysis.

Visualization of the Derivatization Mechanism

G cluster_0 Activation cluster_1 Coupling DMNB DMNB (Carboxylic Acid) Intermediate O-Acylisourea Intermediate DMNB->Intermediate + EDC EDC EDC HOBt HOBt ActiveEster HOBt Active Ester Intermediate->ActiveEster + HOBt Amide DMNB-NH-R (Derivatized Analyte) ActiveEster->Amide + R-NH2 Amine R-NH2 (Amine Analyte)

Caption: Chemical mechanism of DMNB activation and coupling.

Conclusion and Future Perspectives

4-Dimethylamino-2-nitrobenzoic acid serves as a potent chromophoric tagging agent for the sensitive HPLC-UV analysis of primary and secondary amines, as well as alcohols. The derivatization protocol, centered around the well-established EDC/HOBt activation chemistry, is robust and adaptable to a wide range of analytes. By converting analytes with poor detectability into derivatives with high molar absorptivity, DMNB empowers researchers and drug development professionals to achieve the low detection limits required for trace-level quantification in complex matrices. Future work may involve the development of DMNB analogues with even greater molar absorptivity or the adaptation of this derivatization strategy for other detection techniques such as fluorescence or mass spectrometry.

References

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-(dimethylamino)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chhanikar, A., & Gupta, K. R. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. Retrieved from [Link]

  • Cadoni, R. (2014). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS. Retrieved from [Link]

  • Dunn, P. J., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]

  • Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical Biochemistry.
  • Bruce, J. E., et al. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Patil, S. A., et al. (2008). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Retrieved from [Link]

  • Deadman, J. J., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters. Retrieved from [Link]

  • Oregon Medical Laser Center. (n.d.). 4-Dimethylamino-4'-nitrostilbene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from [Link]

  • ResearchGate. (2013, October 14). Has anyone performed the activation step in EDC/NHS reaction at physiological pH (7.4) and room temperature?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Koçyiğit-Kaymakçioğlu, B., et al. (2006). HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide in rats. ResearchGate. Retrieved from [Link]

  • Singh, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Gellis, A., et al. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. MDPI. Retrieved from [Link]

  • Merck Millipore. (n.d.). HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide in rats. Retrieved from [Link]

  • ResearchGate. (2025, February). UV absorption spectra of 1-(2,2,6,6-tetramethylpiperidin-4-yl)4-N,N-dimethylaminobenzoate (1) in various media. Retrieved from [Link]

Sources

Method

Application Note: Protocol for the Derivatization of Amines with 4-Dimethylamino-2-nitrobenzoic Acid for Enhanced Detection and Analysis

Introduction In the fields of pharmaceutical development, clinical diagnostics, and metabolomics, the accurate quantification of primary and secondary amines is of paramount importance. However, many of these molecules l...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the fields of pharmaceutical development, clinical diagnostics, and metabolomics, the accurate quantification of primary and secondary amines is of paramount importance. However, many of these molecules lack a significant chromophore or fluorophore, making their detection by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection challenging.[1] Chemical derivatization is a powerful strategy to overcome this limitation by introducing a tag that enhances detectability.[2][3] This application note provides a detailed protocol for the derivatization of amines using 4-Dimethylamino-2-nitrobenzoic acid (DMNB-acid).

The derivatization with DMNB-acid proceeds through a two-step process. First, the carboxylic acid group of DMNB-acid is activated to form a more reactive intermediate. A widely used and efficient method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[4][5][6] EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then stabilized by reaction with NHS to form a more stable, amine-reactive NHS ester.[5][7] This DMNB-NHS ester can then efficiently react with primary and secondary amines to form a stable amide bond, thereby tagging the analyte with the DMNB-acid moiety. This tag provides a strong UV-visible signal, significantly improving the sensitivity and selectivity of the analytical method.

This guide will provide a comprehensive, step-by-step protocol for both the activation of 4-Dimethylamino-2-nitrobenzoic acid and its subsequent use in the derivatization of amines.

Principle of the Two-Step Derivatization

The derivatization process is a two-stage chemical reaction:

  • Activation of 4-Dimethylamino-2-nitrobenzoic Acid: The carboxyl group of DMNB-acid is activated using EDC and NHS. EDC acts as a zero-length crosslinker, facilitating the formation of an amide bond without becoming part of the final product.[5] The addition of NHS increases the efficiency of the reaction by forming a semi-stable NHS ester, which is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.[5][6]

  • Derivatization of the Amine: The activated DMNB-NHS ester readily reacts with primary and secondary amines at a slightly basic pH to form a stable amide linkage.[8][9] The dimethylamino and nitro groups on the aromatic ring of the DMNB-acid provide the necessary chromophoric properties for sensitive detection.

The overall reaction scheme is illustrated below:

Derivatization_Mechanism DMNB 4-Dimethylamino-2-nitrobenzoic acid Activated_DMNB DMNB-NHS Ester (Amine-Reactive Intermediate) DMNB->Activated_DMNB Activation EDC_NHS EDC / NHS Derivatized_Amine DMNB-Amine Derivative (Detectable by UV-Vis) Activated_DMNB->Derivatized_Amine Derivatization Amine Primary or Secondary Amine (Analyte) NHS_byproduct NHS Derivatized_Amine->NHS_byproduct releases

Caption: Mechanism of DMNB-acid derivatization of amines.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the derivatization of amines with DMNB-acid. It is crucial to note that these protocols may require optimization for specific applications and analytes.

Protocol 1: Activation of 4-Dimethylamino-2-nitrobenzoic Acid to its N-Hydroxysuccinimide Ester

This protocol describes the synthesis of the amine-reactive DMNB-NHS ester.

Reagents and Materials:

  • 4-Dimethylamino-2-nitrobenzoic acid (DMNB-acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • Reagent Preparation:

    • Prepare a solution of DMNB-acid in anhydrous DMF or DCM. The concentration will depend on the scale of the reaction.

    • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer. It is critical to equilibrate EDC and NHS to room temperature before opening as they are hygroscopic.[5]

  • Activation Reaction:

    • In a clean, dry reaction vial, dissolve the DMNB-acid in the chosen organic solvent.

    • Add the EDC and NHS solutions to the DMNB-acid solution. A common molar ratio is 1:1.5:1.5 (DMNB-acid:EDC:NHS), but this may require optimization.

    • Stir the reaction mixture at room temperature for 1-4 hours or overnight at 4°C.

  • Purification of the Activated DMNB-NHS Ester (Optional but Recommended):

    • The resulting DMNB-NHS ester can be used directly in the next step, or it can be purified to remove excess reagents and byproducts.

    • Purification can be achieved by precipitation with a non-polar solvent like diethyl ether, followed by filtration and drying under vacuum.

Protocol 2: Derivatization of Amines with Activated DMNB-NHS Ester

This protocol details the reaction of the pre-activated DMNB-NHS ester with the amine-containing sample.

Reagents and Materials:

  • Amine-containing sample or standard solutions

  • DMNB-NHS ester solution (from Protocol 1)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate or borate buffer, pH 8.0-8.5)[9][10]

  • Quenching Solution (e.g., 1 M Tris-HCl or hydroxylamine, pH 8.0)

  • Vortex mixer

  • Incubator or water bath

Procedure:

  • Sample Preparation:

    • Prepare a standard solution of the amine or an extract of the sample in a suitable solvent compatible with the Reaction Buffer.

  • Derivatization Reaction:

    • In a reaction vial, add a specific volume of the amine sample or standard.

    • Add the Reaction Buffer to bring the pH to the optimal range of 8.0-8.5.[9]

    • Add the DMNB-NHS ester solution to the vial. The molar excess of the derivatizing reagent to the amine will need to be optimized, but a 5- to 10-fold excess is a good starting point.

    • Vortex the mixture thoroughly.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[11] For some reactions, gentle heating (e.g., 50-60°C for 30-60 minutes) may be beneficial, but this should be optimized to avoid degradation of the analyte or reagent.[12]

  • Reaction Quenching:

    • After incubation, quench the reaction by adding the Quenching Solution to consume any unreacted DMNB-NHS ester.[5] Incubate for an additional 15-30 minutes.

  • Sample Preparation for Analysis:

    • The derivatized sample can be directly injected into the HPLC system or may require a cleanup step, such as solid-phase extraction (SPE), to remove excess reagents and buffer salts.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the derivatization protocol. These values should be considered as a starting point and may require optimization for specific applications.

ParameterRecommended RangeRationale
Activation Step
DMNB-acid:EDC:NHS Molar Ratio1:1.2:1.2 to 1:2:2Ensures efficient activation of the carboxylic acid.
Activation Buffer pH5.5 - 6.5Optimal pH for EDC activity.
Activation Time1 - 4 hours at RT or overnight at 4°CAllows for sufficient formation of the NHS ester.
Derivatization Step
Reaction Buffer pH8.0 - 9.0Ensures the primary amine is deprotonated and nucleophilic.[9]
DMNB-NHS:Amine Molar Ratio5:1 to 20:1A molar excess of the derivatizing agent drives the reaction to completion.
Reaction Temperature4°C to 60°CLower temperatures can minimize side reactions, while higher temperatures can increase the reaction rate.[11][12]
Reaction Time30 minutes to 2 hoursDependent on the reactivity of the amine and the reaction temperature.

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow for the derivatization of amines with DMNB-acid.

Experimental_Workflow cluster_activation Part 1: Activation of DMNB-acid cluster_derivatization Part 2: Amine Derivatization cluster_analysis Part 3: Analysis prep_reagents Prepare DMNB-acid, EDC, and NHS solutions mix_reagents Mix DMNB-acid, EDC, and NHS in Activation Buffer prep_reagents->mix_reagents incubate_activation Incubate (1-4h at RT or overnight at 4°C) mix_reagents->incubate_activation purify_ester Purify DMNB-NHS Ester (Optional) incubate_activation->purify_ester prep_sample Prepare Amine Sample in Reaction Buffer (pH 8-9) purify_ester->prep_sample To Derivatization add_ester Add Activated DMNB-NHS Ester prep_sample->add_ester incubate_derivatization Incubate (e.g., 1-2h at RT) add_ester->incubate_derivatization quench_reaction Quench with Tris-HCl or Hydroxylamine incubate_derivatization->quench_reaction cleanup Sample Cleanup (e.g., SPE) quench_reaction->cleanup To Analysis filter_sample Filter Sample (0.22 µm) cleanup->filter_sample hplc_analysis HPLC-UV/Vis Analysis filter_sample->hplc_analysis

Caption: Experimental workflow for DMNB-acid derivatization.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of this protocol, it is essential to incorporate self-validating steps:

  • Method Blank: A method blank, containing all reagents except the amine analyte, should be run to identify any potential interfering peaks from the derivatization reagents or the sample matrix.

  • Positive Control: A known standard of the target amine should be derivatized and analyzed to confirm the success of the reaction and to establish the retention time and detector response.

  • Spiked Samples: For complex matrices, a pre-derivatization spike of a known amount of the target amine into a sample aliquot can help to assess the derivatization efficiency and to account for any matrix effects.

  • Optimization of Molar Ratios: A systematic evaluation of the molar ratio of the derivatizing agent to the analyte should be performed to ensure complete derivatization without excessive background from unreacted reagent.

By implementing these validation steps, researchers can have high confidence in the accuracy and precision of their analytical results.

Conclusion

The derivatization of amines with 4-Dimethylamino-2-nitrobenzoic acid using an EDC/NHS activation strategy is a robust and effective method for enhancing their detectability in HPLC analysis. The protocols provided in this application note offer a detailed guide for researchers, scientists, and drug development professionals. By carefully optimizing the reaction conditions and incorporating appropriate validation steps, this method can be a valuable tool for the sensitive and accurate quantification of a wide range of amine-containing compounds.

References

  • Vertex AI Search. (2025, February 20).
  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • ResearchGate. Amine coupling through EDC/NHS: a practical approach.
  • Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. (2013, February 1).
  • Benchchem. Protocol for EDC/NHS Coupling with Amino-PEG3-CH2COOH: A Detailed Guide for Researchers.
  • Sigma-Aldrich.
  • Thermo Fisher Scientific.
  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC. (2024, November 23).
  • Sigma-Aldrich. 4-(Dimethylamino)phenylazo benzoic acid N-succinimidyl ester = 98.0 HPLC 146998-31-4.
  • Benchchem. Revolutionizing HPLC Analysis: A Detailed Guide to 4-(Dimethylamino)benzoyl Chloride (DMABC)
  • Creative Proteomics.
  • PrepChem.com. Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid.
  • ResearchGate.
  • Google Patents.
  • Benchchem. Application Notes and Protocols for Derivatization of Carboxylic Acids Using Isotopic Standards.
  • Google Patents. US4233458A - Process for preparing N,N-dimethylaminobenzoic acids.
  • PMC. 4-(Dimethylamino)pyridine N-Oxide-Catalyzed Macrolactamization Using 2-Methyl-6-nitrobenzoic Anhydride in the Synthesis of the Depsipeptidic Analogue of FE399.
  • PMC.
  • USP.org. 〈1052〉 BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS.
  • N-Hydroxysuccinimide active ester.
  • Longdom.org.
  • Thermo Fisher Scientific - US. Amine-Reactive Crosslinker Chemistry.
  • Beilstein Journals. Sustainable electrochemical synthesis of aliphatic nitro-NNO-azoxy compounds employing ammonium dinitramide and their in vitro evaluation as potential nitric oxide donors and fungicides. (2025, December 29).
  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules.
  • MDPI. Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. (2021, June 8).
  • Tocris Bioscience.
  • PubMed.

Sources

Application

Application Note: Amide Coupling Strategies for 4-Dimethylamino-2-nitrobenzoic Acid

Abstract & Strategic Overview Synthesizing amides from 4-dimethylamino-2-nitrobenzoic acid presents a unique duality of challenges: steric hindrance from the ortho-nitro group and electronic deactivation from the para-di...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Synthesizing amides from 4-dimethylamino-2-nitrobenzoic acid presents a unique duality of challenges: steric hindrance from the ortho-nitro group and electronic deactivation from the para-dimethylamino group.[1][2] While the nitro group typically activates the ring for nucleophilic attack in SNAr reactions, in amide coupling, its bulk impedes the approach of the amine to the activated carbonyl. Furthermore, the strong electron-donating potential of the dimethylamino group (via resonance) stabilizes the carbonyl, reducing the electrophilicity of the activated ester intermediate.

This guide provides two validated protocols designed to overcome these barriers. Protocol A utilizes HATU/HOAt for sensitive or complex amines, leveraging the "7-aza" effect to accelerate coupling.[2] Protocol B employs the Acid Chloride method via Oxalyl Chloride, a robust "brute force" approach for unreactive amines or scale-up scenarios.[2]

Key Molecular Challenges
FeatureChemical ConsequenceExperimental Impact
2-Nitro Group Steric HindranceBlocks nucleophilic attack; requires high-activity coupling agents.[1][2]
4-Dimethylamino Group Electronic Donation (+M Effect)Reduces carbonyl electrophilicity; stabilizes the "push-pull" chromophore.[1][2]
Solubility "Push-Pull" Dye CharacterProduct is likely deeply colored (orange/red); interferes with colorimetric assays.[1][2]
Basicity Aniline DerivativeCritical Workup Hazard: The dimethylamino group can protonate in strong acid, causing product loss to the aqueous phase.

Decision Framework: Choosing the Right Protocol

Before initiating synthesis, select the protocol based on your specific amine partner and scale.

CouplingStrategy Start Start: 4-Dimethylamino-2-nitrobenzoic Acid AmineType Analyze Amine Partner Start->AmineType Complex Complex/Chiral/Sensitive Amine (e.g., Amino Acids, APIs) AmineType->Complex Sensitive Simple Simple/Non-Nucleophilic Amine (e.g., Anilines, Steric Bulk) AmineType->Simple Robust/Unreactive ProtocolA PROTOCOL A: HATU/HOAt (Mild, High Selectivity) Complex->ProtocolA Scale Is Scale > 10g? Simple->Scale ProtocolB PROTOCOL B: Acid Chloride (High Reactivity, Robust) Scale->ProtocolA No (Convenience) Scale->ProtocolB Yes (Cost/Purification)

Figure 1: Strategic decision tree for selecting the optimal coupling methodology.

Protocol A: HATU-Mediated Coupling (The "Gold Standard")[2][3]

Best for: Valuable amines, chiral substrates, and small-to-medium scale (mg to grams).[1][2] Mechanism: HATU generates a highly reactive 7-azabenzotriazole active ester.[1][2] The pyridine nitrogen in the leaving group provides an intramolecular base effect (anchimeric assistance), accelerating the reaction despite the steric hindrance of the nitro group [1].

Materials
  • Substrate: 4-Dimethylamino-2-nitrobenzoic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.2 equiv) (CAS: 148893-10-1)[1][2]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M – 0.2 M)[1]

  • Workup: Ethyl Acetate, Sat.[1] NaHCO₃, Brine.[1] Avoid HCl.

Step-by-Step Procedure
  • Activation:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-dimethylamino-2-nitrobenzoic acid (1.0 equiv) in anhydrous DMF.

    • Add DIPEA (1.5 equiv) and stir for 5 minutes at room temperature. The solution will likely turn a deep yellow/orange due to deprotonation and the push-pull electronic system.[2]

    • Add HATU (1.2 equiv) in one portion.[1]

    • Critical Check: Stir for 15–30 minutes to allow the formation of the activated ester (O-At ester). This pre-activation step is crucial for hindered acids to ensure the active species is ready before the amine competes.

  • Coupling:

    • Add the Amine (1.1 equiv).[1][3]

    • Add the remaining DIPEA (1.5 equiv).[1]

    • Stir at room temperature under nitrogen/argon.

    • Monitoring: Monitor by TLC or LC-MS.[1][2][3] Due to steric hindrance, reaction times may range from 4 to 18 hours .[1] If conversion is <50% after 6 hours, heat gently to 40°C.

  • Workup (The "Base-Safe" Method):

    • Caution: Do not use 1M HCl for washing.[1] The dimethylamino group (pKa ~5 for the conjugate acid) may protonate, rendering the product water-soluble.

    • Dilute the reaction mixture with Ethyl Acetate (10x volume of DMF).[1]

    • Wash sequentially with:

      • Water (3x) to remove DMF.[1]

      • Sat. NaHCO₃ (2x) to remove unreacted acid and HOAt byproduct.[1]

      • Brine (1x).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.[1][3]

Protocol B: Acid Chloride Activation (The "Brute Force" Method)

Best for: Unreactive amines (e.g., anilines), large scale (>10g), or when HATU fails.[1] Mechanism: Converts the hindered acid into an acid chloride using Oxalyl Chloride.[1] The catalytic DMF forms the Vilsmeier-Haack intermediate, which is potent enough to activate the electron-rich benzoic acid [2].[2]

Materials
  • Substrate: 4-Dimethylamino-2-nitrobenzoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.5 equiv)[1]

  • Catalyst: DMF (2–3 drops)[1]

  • Solvent: Anhydrous DCM (Dichloromethane)[1]

  • Scavenger: Triethylamine (Et₃N) or Pyridine (for the coupling step)[1]

Step-by-Step Procedure
  • Acid Chloride Formation:

    • Suspend 4-dimethylamino-2-nitrobenzoic acid in anhydrous DCM (0.2 M) at 0°C (ice bath).

    • Add catalytic DMF (2–3 drops).[1]

    • Add Oxalyl Chloride (1.5 equiv) dropwise.[1] Gas evolution (CO/CO₂) will be vigorous.[1]

    • Allow to warm to room temperature and stir for 2 hours. The suspension should become a clear (likely dark red) solution as the acid chloride forms.

    • Evaporation:[1][2][4] Concentrate the reaction in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in fresh anhydrous DCM. Do not store —use immediately.

  • Coupling:

    • Cool the solution of the acid chloride to 0°C.

    • Add a solution of the Amine (1.1 equiv) and Et₃N (2.0 equiv) in DCM dropwise.[1]

    • Stir at room temperature for 2–4 hours.

  • Workup:

    • Dilute with DCM.[4]

    • Wash with Sat. NaHCO₃ and Brine .[1]

    • Dry over Na₂SO₄ and concentrate.[1][3][4]

Purification & Characterization Notes

Chromatography Strategy

The product will likely be a visible dye (yellow to deep red).[1] This aids in visual tracking during column chromatography.[1]

  • Stationary Phase: Silica Gel 60.[1]

  • Mobile Phase: Hexanes/Ethyl Acetate (standard) or DCM/MeOH (for polar amides).[1]

  • Tailing: If the dimethylamino group causes streaking/tailing on silica, add 1% Triethylamine to the mobile phase to neutralize acidic sites on the silica.

Analytical Validation[1]
  • 1H NMR:

    • NMe₂ Singlet: Look for a strong singlet (6H) around 3.0–3.1 ppm .[1]

    • Aromatic Region: The protons will show a characteristic pattern.[1] The proton ortho to the nitro group (H3) typically appears as a doublet with small coupling (meta-coupling) or a singlet, shifted downfield (~7.0–7.5 ppm depending on the amide).[1] The proton ortho to the amide (H6) will be significantly shifted by the amide carbonyl.

  • UV-Vis: Expect a strong absorbance band in the visible region (400–500 nm) due to the intramolecular charge transfer (ICT) band.[1]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (Protocol A) Steric hindrance prevents active ester attack.[1][2]Switch to Protocol B (Acid Chloride) or heat Protocol A to 50°C.
Product in Aqueous Layer Acidic wash protonated the NMe₂ group.[1]Re-extract aqueous layer with DCM/EtOAc after adjusting pH to ~8 with NaHCO₃.[1]
Red/Orange Oil (Impure) Residual DMF or "Push-Pull" dye nature.[1][2]DMF is hard to remove; wash organic layer 3x with water.[1] Use lyophilization if product is solid.[1]
No Reaction (Amine) Amine is too deactivated (e.g., electron-poor aniline).[1]Use Protocol B and reflux in DCE (1,2-Dichloroethane) if necessary.[1][2]

References

  • Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive". Journal of the American Chemical Society, 115(10), 4397–4398.[1]

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 38(2), 606-631.[1][2]

  • Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling". Tetrahedron, 61(46), 10827-10852.[1][2]

Sources

Method

Application Note: High-Fidelity Synthesis of FRET Protease Substrates using 4-Dimethylamino-2-nitrobenzoic Acid

Part 1: Introduction & Strategic Utility In the landscape of drug discovery, particularly for protease inhibitor development, Förster Resonance Energy Transfer (FRET) substrates are indispensable tools.[1] While the 2,4-...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Utility

In the landscape of drug discovery, particularly for protease inhibitor development, Förster Resonance Energy Transfer (FRET) substrates are indispensable tools.[1] While the 2,4-Dinitrophenyl (Dnp) group is the "workhorse" quencher, 4-Dimethylamino-2-nitrobenzoic acid (4-DMANBA) represents a refined alternative.

Structurally, 4-DMANBA features a "push-pull" electronic system: the electron-donating dimethylamino group at the para position and the electron-withdrawing nitro group at the ortho position relative to the carboxylic acid. This configuration creates a strong dipole, shifting the absorbance maximum (


) into the visible range (typically 420–450 nm).
Why use 4-DMANBA?
  • Spectral Tuning: Its absorbance overlaps perfectly with the emission of blue-fluorescent donors like 2-Aminobenzoic acid (Abz) (

    
     nm) or 7-Methoxycoumarin-4-ylacetic acid (Mca)  (
    
    
    
    nm), often offering higher quenching efficiency than Dnp for these specific pairs.
  • Dark Quenching: The nitro group facilitates efficient non-radiative energy dissipation, ensuring low background fluorescence (high signal-to-noise ratio).

However, the ortho-nitro group introduces significant steric hindrance during acylation. This guide details the optimized SPPS protocols required to couple this difficult residue efficiently.

Part 2: Experimental Design & Mechanism

The FRET Mechanism

The substrate is designed with a donor (Abz) and the acceptor (4-DMANBA) separated by a peptide sequence specific to the target protease. In the intact peptide, the acceptor quenches the donor. Upon enzymatic cleavage, the fluorophores diffuse apart, restoring fluorescence.

FRET_Mechanism Substrate Intact Substrate (Quenched State) Cleavage Hydrolysis of Peptide Bond Substrate->Cleavage + Enzyme Enzyme Protease (Catalyst) Enzyme->Cleavage Product1 Fragment A (Fluorescent Donor) Cleavage->Product1 Signal ON (420nm) Product2 Fragment B (Dark Acceptor) Cleavage->Product2 Silent

Figure 1: Mechanism of Action. The proximity of 4-DMANBA suppresses Abz fluorescence until proteolytic cleavage occurs.

Part 3: Detailed Synthesis Protocol

Materials & Reagents
ComponentSpecificationPurpose
Resin Rink Amide MBHA (Low loading: 0.3–0.5 mmol/g)Prevents aggregation during synthesis.[2]
Quencher 4-Dimethylamino-2-nitrobenzoic acidThe FRET acceptor.
Activator HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Strong activator required for hindered coupling.
Base DIEA (Diisopropylethylamine)Collidine is an alternative if racemization is a concern (less relevant for the quencher itself).
Solvent DMF (Anhydrous)NMP is recommended if the sequence is aggregation-prone.
Step-by-Step Methodology
Phase 1: Resin Preparation
  • Swelling: Swell the resin in DCM for 30 minutes, then wash with DMF (3x).

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x).

  • Peptide Assembly: Assemble the target peptide sequence (e.g., Abz-Gly-Pro-Leu-Gly-Ile-Ala-Gly-Gln-Lys(DMANBA)-NH2) using standard Fmoc chemistry.

    • Note: The quencher is often attached to the

      
      -amine of a C-terminal Lysine or directly to the N-terminus.
      
Phase 2: Coupling 4-Dimethylamino-2-nitrobenzoic acid (The Critical Step)

The ortho-nitro group creates a "steric wall" protecting the carbonyl carbon. Standard HBTU/DIC protocols often result in incomplete coupling (<50%).

  • Activation Cocktail (Prepare immediately before use):

    • Dissolve 4-DMANBA (4.0 equivalents relative to resin loading) in minimum DMF.

    • Add HATU (3.9 equivalents).

    • Add DIEA (8.0 equivalents).

    • Observation: The solution will turn a deep yellow/orange.

  • Coupling Reaction:

    • Add the activated mixture to the resin.[3]

    • Incubate for 4–6 hours at room temperature with vigorous shaking.

    • Optimization: For extremely difficult sequences, perform a "Double Couple" (repeat step with fresh reagents) or elevate temperature to 45°C (microwave assisted: 75°C for 10 min).

  • Monitoring:

    • Kaiser Test: May be inconclusive due to the yellow color of the reagent staining the resin.

    • Chloranil Test: Preferred for secondary amines (if applicable).

    • Micro-Cleavage (Gold Standard): Remove a few beads, cleave with 20uL TFA, and analyze by HPLC to confirm complete conversion.

Phase 3: Cleavage & Isolation
  • Wash: Wash resin with DMF (5x), DCM (5x), and Methanol (2x). Dry under vacuum.

  • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.

    • Note: Avoid thiol scavengers (EDT) if possible, or use sparingly, as nitro groups can sometimes be reduced under harsh acidic/reducing conditions, though 4-DMANBA is generally stable.

  • Precipitation: Filter resin, concentrate TFA, and precipitate in cold diethyl ether. The pellet will be bright yellow .

Part 4: Quality Control & Validation

HPLC Analysis

The 4-DMANBA moiety provides a distinct spectral handle.

  • Wavelengths to Monitor:

    • 214 nm (Peptide backbone)

    • 430 nm (Specific for 4-DMANBA)

  • Success Criteria: The main peak at 214 nm must co-elute perfectly with the peak at 430 nm. If you see a 214 nm peak without 430 nm absorbance, it is likely a deletion sequence (failed coupling of the quencher).

Spectral Verification (FRET Check)

Before biological use, validate the quenching efficiency.

  • Dissolve the purified peptide in assay buffer.

  • Measure Fluorescence (Ex: 320 nm / Em: 420 nm).[4]

  • Result: Fluorescence should be <5% of the equimolar free Abz concentration.

  • Add Trypsin (or specific protease).

  • Result: Fluorescence should increase 10–50 fold over time.

Workflow Visualization

SPPS_Workflow cluster_Critical Critical Coupling Step Start Fmoc-Rink Amide Resin Chain Chain Elongation (Standard Fmoc SPPS) Start->Chain Activate Activation: 4 eq. DMANBA + HATU + DIEA Chain->Activate Couple Coupling: 4-6 Hours / Double Couple Activate->Couple Cleave TFA Cleavage (Yellow Pellet) Couple->Cleave QC QC: HPLC (214nm & 430nm) Cleave->QC

Figure 2: Optimized SPPS Workflow highlighting the modified coupling parameters.

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield of Quencher Incorporation Steric hindrance of the ortho-nitro group.Switch from HBTU to HATU or PyAOP . Increase temperature to 50°C. Perform double coupling.
High Background Fluorescence Incomplete quenching or free donor contamination.Ensure the peptide is HPLC purified (>95%). Check spectral overlap (Abz/DMANBA is optimal; Fluorescein/DMANBA is poor).
Resin turns Red/Brown Base-catalyzed side reactions.Use Collidine instead of DIEA. Ensure DMF is amine-free.
Mass Spec shows M-16 or M-32 Reduction of Nitro group (

).
Avoid stannous chloride or high concentrations of silanes/thiols during cleavage. Use pure TFA/TIS/Water.

References

  • FRET Peptide Synthesis Basics

    • Concept: FRET peptides typically use donor/acceptor pairs like Abz/Dnp or EDANS/Dabcyl.[4] The principles of distance-dependent quenching apply directly to 4-DMANBA.

    • Source: Bachem. (2021).[5] FRET Substrates - Technical Brochure. Link (General reference for FRET pairs).

  • Steric Hindrance in SPPS

    • Concept: Ortho-substituted aromatic acids require high-efficiency coupling reagents (HATU/HO
    • Source: BenchChem. (2025).[3] Overcoming Steric Hindrance in Coupling Reactions. Link

  • Spectral Properties of Nitrobenzoic Derivatives

    • Concept: Nitro-substituted benzoic acids (like Ellman's reagent products or Dnp) have high extinction coefficients in the 412–450 nm range, validating their use as quenchers for blue/green fluorophores.
    • Source: BMG Labtech. Ellman's assay for in-solution quantification. Link

  • FRET Efficiency & Mechanism

    • Concept: Efficiency depends on the inverse sixth power of the distance (

      
      ) and spectral overlap integral (
      
      
      
      ).[6]
    • Source: National Institutes of Health (NIH) / PMC. (2016).[7] A Guide to Fluorescent Protein FRET Pairs. Link

Sources

Application

Analytical Methods for the Detection of 4-Dimethylamino-2-nitrobenzoic Acid

Content Type: Application Note & Detailed Protocol Analyte: 4-Dimethylamino-2-nitrobenzoic acid (4-DMA-2-NBA) CAS Registry Number: 20129-83-3 Audience: Analytical Chemists, CMC Leads, and Process Development Scientists.[...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Detailed Protocol Analyte: 4-Dimethylamino-2-nitrobenzoic acid (4-DMA-2-NBA) CAS Registry Number: 20129-83-3 Audience: Analytical Chemists, CMC Leads, and Process Development Scientists.[1][2]

Part 1: Core Directive & Scientific Rationale[1]

Executive Summary

4-Dimethylamino-2-nitrobenzoic acid (4-DMA-2-NBA) is a critical intermediate in the synthesis of pharmaceuticals and high-performance dyes.[1][2] Structurally, it possesses three distinct functionalities: a carboxylic acid (acidic), a dimethylamino group (basic/electron-donating), and a nitro group (electron-withdrawing).[1][2] This "push-pull" electronic structure creates specific analytical challenges, including pH-dependent solubility and significant solvatochromism.[1][2]

This guide provides two distinct analytical workflows:

  • HPLC-UV/DAD: A robust method for assay purity, process monitoring, and quantifying high-level impurities (>0.05%).[1][2]

  • LC-MS/MS: A high-sensitivity method designed for trace-level quantification (ppm/ppb levels), essential if 4-DMA-2-NBA is classified as a potential mutagenic impurity (PMI) in a final drug substance.[1][2]

Physicochemical Profile & Method Strategy
  • pKa Considerations: The molecule is amphoteric but predominantly acidic due to the benzoic acid moiety (pKa ~3-4).[1][2] The 2-nitro group increases acidity via induction.[1][2] The dimethylamino group is weakly basic but may be suppressed by the electron-withdrawing nitro group.[1][2]

    • Strategic Implication: Mobile phase pH must be controlled (pH < 3.[1][2]0) to keep the carboxylic acid protonated, ensuring retention on C18 columns and preventing peak tailing.

  • Chromophore: The conjugation between the dimethylamino and nitro groups typically results in a bathochromic shift, yielding a yellow compound with strong absorbance in the 300–370 nm range, in addition to the standard 254 nm aromatic band.

    • Strategic Implication: Use a Diode Array Detector (DAD) to leverage the unique λmax for specificity against non-colored impurities.[1][2]

Part 2: High-Performance Liquid Chromatography (HPLC-UV) Protocol

Purpose: Routine release testing, assay determination, and reaction monitoring.[1]

Reagents and Materials
  • Reference Standard: 4-Dimethylamino-2-nitrobenzoic acid (>98% purity).[1][2]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).[1][2]

  • Additives: Trifluoroacetic Acid (TFA) or Phosphoric Acid (H₃PO₄) (85%).[1][2]

  • Column: C18 stationary phase with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18).[1][2]

Chromatographic Conditions
ParameterSettingRationale
Column C18, 4.6 x 150 mm, 3.5 µm or 5 µmStandard RP phase provides adequate hydrophobic retention for benzoic acid derivatives.[1][2]
Mobile Phase A 0.1% H₃PO₄ in WaterSuppresses ionization of the carboxylic acid (keeping it neutral) to maximize retention and peak shape.[1]
Mobile Phase B AcetonitrileStronger eluent than methanol, providing sharper peaks for nitro-aromatics.[1][2]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][2]
Column Temp 30°CEnsures reproducibility of retention times.
Detection UV at 254 nm and 340 nm254 nm for general aromatics; 340 nm (approx) for the specific nitro-amine conjugation band.[1][2]
Injection Vol 10 µLStandard loop size; adjust based on sample concentration.
Gradient Program[2][3]
  • Time 0.0 min: 90% A / 10% B[1][2]

  • Time 15.0 min: 40% A / 60% B[1][2]

  • Time 20.0 min: 10% A / 90% B

  • Time 22.0 min: 10% A / 90% B[1][2]

  • Time 22.1 min: 90% A / 10% B[1][2]

  • Time 30.0 min: 90% A / 10% B (Re-equilibration)

Sample Preparation
  • Stock Solution (1.0 mg/mL): Weigh 25 mg of 4-DMA-2-NBA into a 25 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1] Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (0.1 mg/mL): Dilute 5 mL of Stock Solution into a 50 mL volumetric flask with Mobile Phase A.

    • Note: Diluting with the aqueous mobile phase prevents "solvent shock" (peak distortion) upon injection.[1][2]

Part 3: LC-MS/MS Protocol for Trace Analysis[1][2][3]

Purpose: Quantifying 4-DMA-2-NBA as a genotoxic impurity (GTI) or trace contaminant in drug substances.[1][2]

Mass Spectrometry Logic

While the carboxylic acid suggests Negative Electrospray Ionization (ESI-), the dimethylamino group often provides better sensitivity in Positive ESI (ESI+) due to protonation ([M+H]⁺).[1][2] Both modes should be screened during development, but ESI+ is detailed here as the primary starting point for amino-containing analytes.[1]

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer essential for MS).[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18, 2.1 x 100 mm, 1.7 µm (UHPLC).[1]

MRM Transitions (Multiple Reaction Monitoring)
  • Precursor Ion (Q1): 211.1 m/z ([M+H]⁺, MW = 210.19)[1][2]

  • Quantifier Ion (Q3): 165.1 m/z (Loss of NO₂ group, common in nitro-aromatics).[1][2]

  • Qualifier Ion (Q3): 148.1 m/z (Loss of NO₂ and OH/rearrangement).[1][2]

    • Note: Transitions must be experimentally optimized using the "Compound Optimization" feature of the MS software.

Visualization of Analytical Workflow

AnalyticalWorkflow Start Sample Receipt (API or Intermediate) Solubility Solubility Check (Dissolve in 50:50 ACN:H2O) Start->Solubility Decision Target Concentration? Solubility->Decision HighConc High Conc (>0.05%) Use HPLC-UV Decision->HighConc Assay/Purity TraceConc Trace Conc (<100 ppm) Use LC-MS/MS Decision->TraceConc GTI/Cleaning Validation HPLC_Step HPLC-UV Protocol Col: C18, Acidic Mobile Phase Det: 254/340 nm HighConc->HPLC_Step MS_Step LC-MS/MS Protocol ESI (+) Mode MRM: 211 -> 165 TraceConc->MS_Step Data Data Processing (External Std Calibration) HPLC_Step->Data MS_Step->Data Report Final Report (Purity/Impurity Content) Data->Report

Figure 1: Decision matrix and workflow for selecting the appropriate analytical technique based on the required sensitivity and application.

Part 4: Method Validation & Self-Validating Systems[1][2][3]

To ensure Trustworthiness and Scientific Integrity , the method must be validated according to ICH Q2(R1) guidelines.

System Suitability Test (SST)

Before every analysis, run the following sequence to create a self-validating system:

  • Blank Injection: Must show no interference at the retention time of 4-DMA-2-NBA.

  • Standard Replicate (n=5):

    • RSD of Peak Area: ≤ 2.0% (for HPLC) or ≤ 5.0% (for LC-MS).

    • Tailing Factor: 0.8 – 1.5.[1][2]

    • Theoretical Plates: > 2000 (HPLC) or > 5000 (UHPLC).[1][2]

Critical Validation Parameters
ParameterAcceptance CriteriaExperimental approach
Specificity Resolution > 1.5 from nearest peakInject known impurities or forced degradation samples (acid/base/oxidative stress).[1][2]
Linearity R² > 0.999Prepare 5 levels from 50% to 150% of target concentration.
Accuracy (Recovery) 98.0% – 102.0%Spike samples with known amounts of 4-DMA-2-NBA at 3 levels.[1][2]
LOD/LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Determine via serial dilution of the standard.
Troubleshooting Guide
  • Peak Tailing: Usually indicates secondary interactions with silanols or ionization issues.[1][2]

    • Fix: Ensure Mobile Phase pH is acidic (pH ~2.5 using Phosphate or Formic acid).[1][2] Increase buffer strength if using MS-incompatible buffers in UV methods.[1][2]

  • Retention Time Shift:

    • Fix: Check column temperature control (thermostat) and mobile phase evaporation. Ensure equilibration time is sufficient (at least 10 column volumes).

  • Split Peaks:

    • Fix: Sample solvent is too strong.[1][2] Dilute the sample in the starting mobile phase (high water content) rather than pure acetonitrile.

Part 5: References

  • Shimadzu. (n.d.).[1][2] Analysis of Organic Acids by HPLC (Application Note No. 61). Retrieved March 2, 2026, from [Link][1]

  • PubChem. (2025).[1][2] 4-Nitrobenzoic acid 2-(dimethylamino)ethyl ester (Related Compound).[1][2] National Library of Medicine.[1] Retrieved March 2, 2026, from [Link][1]

  • International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved March 2, 2026, from [Link]

Sources

Method

Strategic Utilization of 4-Dimethylamino-2-nitrobenzoic Acid in Heterocyclic Scaffolding

Topic: 4-Dimethylamino-2-nitrobenzoic acid in the synthesis of heterocyclic compounds Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Abstract 4-Dimethylam...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Dimethylamino-2-nitrobenzoic acid in the synthesis of heterocyclic compounds Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Dimethylamino-2-nitrobenzoic acid (CAS: 20691-89-8) represents a highly functionalized aromatic scaffold characterized by a "push-pull" electronic architecture. The coexistence of a strong electron-donating group (dimethylamino) and a strong electron-withdrawing group (nitro) ortho to a carboxylic acid moiety makes it a versatile precursor for synthesizing fused nitrogen heterocycles. This guide details the application of this intermediate in the synthesis of 7-dimethylaminoquinazolin-4(3H)-ones and substituted benzimidazoles , providing optimized protocols for reduction, cyclization, and purification.

Molecular Logic & Reactivity Profile

The utility of 4-dimethylamino-2-nitrobenzoic acid stems from its specific substitution pattern, which dictates its reactivity in nucleophilic substitutions and condensation reactions.

  • Electronic "Push-Pull" System: The C4-dimethylamino group acts as a strong

    
    -donor, increasing electron density at the C1 (carboxyl) and C3 positions, while the C2-nitro group activates the ring for reduction.
    
  • Fluorescence Potential: Heterocycles derived from this scaffold, particularly quinazolinones, often exhibit fluorescence due to the intramolecular charge transfer (ICT) enabled by the 7-dimethylamino substituent (in the quinazolinone numbering system).

  • Synthetic Gateway:

    • Reduction: Conversion of the

      
       group to 
      
      
      
      yields 2-amino-4-(dimethylamino)benzoic acid, a critical anthranilic acid derivative.
    • Cyclocondensation: The resulting 1,2-bifunctional system (amine + carboxylic acid) reacts with electrophiles (formamide, aldehydes, urea) to close the pyrimidine or imidazole ring.

Pathway Visualization

The following diagram outlines the divergent synthetic pathways accessible from this core scaffold.

ReactionPathways SM 4-Dimethylamino- 2-nitrobenzoic acid Intermediate 2-Amino-4-(dimethylamino) benzoic acid SM->Intermediate Pd/C, H2 or Fe/HCl Prod_Amide DNA-Binding Carboxamides SM->Prod_Amide Coupling (EDCI) + Polyamines Prod_Quin 7-Dimethylamino- quinazolin-4(3H)-one Intermediate->Prod_Quin + Formamide (Niementowski) Prod_Benz 5-(Dimethylamino)- 1H-benzo[d]imidazole Intermediate->Prod_Benz + Aldehyde Oxidative Cycl.

Figure 1: Divergent synthetic pathways from 4-dimethylamino-2-nitrobenzoic acid.

Application I: Synthesis of 7-Dimethylaminoquinazolin-4(3H)-ones

Quinazolinones are privileged structures in medicinal chemistry, known for EGFR inhibition and antimicrobial activity. The 7-dimethylamino derivative is of particular interest as a fluorescent probe.

Mechanism

The synthesis follows a modified Niementowski reaction . The nitro group is first reduced to the amine.[1][2] The resulting anthranilic acid derivative condenses with a C1 source (like formamide or formamidine acetate) to form the pyrimidinone ring.

Protocol A: Two-Step Reductive Cyclization
Step 1: Catalytic Hydrogenation
  • Objective: Selective reduction of

    
     to 
    
    
    
    without demethylation.
  • Reagents: 10% Pd/C, Methanol, Hydrogen gas (balloon).

  • Dissolution: Dissolve 4-dimethylamino-2-nitrobenzoic acid (1.0 eq) in anhydrous Methanol (10 mL/g).

  • Catalyst Addition: Carefully add 10% Pd/C (5 wt% loading) under an inert nitrogen atmosphere.

  • Hydrogenation: Purge the vessel with

    
     gas. Stir vigorously under a hydrogen balloon (1 atm) at Room Temperature (RT) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). The starting material (yellow) should disappear, yielding a fluorescent blue-spotted amine.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol. Concentrate the filtrate in vacuo to yield the crude amino acid. Use immediately due to oxidation sensitivity.

Step 2: Cyclization with Formamide
  • Mixing: Mix the crude 2-amino-4-(dimethylamino)benzoic acid (1.0 eq) with Formamide (5.0 eq).

  • Reflux: Heat the mixture to 140–150°C for 4–8 hours.

    • Note: The high temperature is required to drive the dehydration and ring closure.

  • Precipitation: Cool the reaction mixture to RT. Pour onto crushed ice/water.

  • Isolation: The solid product (quinazolinone) will precipitate. Filter, wash with water, and recrystallize from Ethanol.

Data Summary: Reduction Methods
MethodReagentsYieldNotes
Catalytic Hydrogenation

, Pd/C, MeOH
90-95%Cleanest method; prevents side reactions.
Béchamp Reduction Fe powder, HCl, EtOH80-85%Robust; useful if halogen substituents are present.
Stannous Chloride

, HCl
75-80%Effective but requires tedious workup to remove tin salts.

Application II: Synthesis of Benzimidazole Derivatives

Benzimidazoles derived from this scaffold retain the dimethylamino group, often resulting in pH-sensitive fluorescent properties useful for biological imaging.

Protocol B: Oxidative Condensation with Aldehydes
  • Reagents: 2-amino-4-(dimethylamino)benzoic acid (Intermediate from Protocol A), Aryl Aldehyde (1.0 eq), Sodium Metabisulfite (

    
    ) or Air/DMSO.
    
  • Coupling: Dissolve the amino acid intermediate (1.0 mmol) and the desired aldehyde (1.0 mmol) in DMF or DMSO (5 mL).

  • Oxidant: Add

    
     (1.2 eq) as a mild oxidant to facilitate ring closure after Schiff base formation. Alternatively, heat in DMSO at 120°C (DMSO acts as the oxidant).
    
  • Reaction: Stir at 100–120°C for 6 hours.

  • Workup: Dilute with water. Extract with Ethyl Acetate.[3] The carboxylic acid moiety may require acidification (pH 3-4) to precipitate the free acid form of the benzimidazole.

Analytical Characterization & Troubleshooting

To ensure the integrity of the synthesized heterocycles, specific analytical markers must be verified.

Key NMR Signatures ( NMR, 400 MHz, DMSO- )
  • Starting Material (Nitro):

    • Dimethylamino protons: Singlet,

      
       ppm (6H).
      
    • Aromatic protons: Distinct deshielding due to

      
      . H3 (between 
      
      
      
      and
      
      
      ) appears as a doublet with small coupling constant (
      
      
      Hz).
  • Intermediate (Amine):

    • Appearance of broad singlet (

      
       ppm) corresponding to 
      
      
      
      .
    • Upfield shift of aromatic protons due to the shielding effect of the amino group.

  • Product (Quinazolinone):

    • Disappearance of

      
       and 
      
      
      
      peaks.
    • Appearance of the pyrimidine C2-H singlet at

      
       ppm.
      
Troubleshooting Table
IssueProbable CauseSolution
Low Yield in Step 1 Catalyst poisoning or incomplete reduction.Ensure solvent is anhydrous; increase

pressure or catalyst loading.
Incomplete Cyclization Temperature too low.Increase reaction temp to 150°C; use microwave irradiation (200W, 15 min).
Product is Oily/Sticky Residual solvent (DMF/Formamide).Wash thoroughly with water; recrystallize from EtOH/Water mixtures.

References

  • Reduction of Nitrobenzoic Acids

    • Source: Sciencemadness & ACS Publications.[2]

    • Citation: "Reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid."[2][4]

    • URL:[Link] (General method adaption).

  • Quinazolinone Synthesis via Niementowski Reaction

    • Source: Organic Chemistry Portal.
    • Citation: "Synthesis of Quinazolinones - Recent Literature."[5][6][7]

    • URL:[Link]

  • Direct Amination & Heterocyclic Derivatization

    • Source: NIH / PubMed Central.
    • Citation: "Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids."
    • URL:[Link]

  • Chemical Properties & Safety Data

    • Source: PubChem / Fisher Scientific.
    • Citation: "4-Nitrobenzoic acid and deriv
    • URL:[Link]

Sources

Application

role of 4-Dimethylamino-2-nitrobenzoic acid in photolabile protecting groups

Application Note: 4-Dimethylamino-2-nitrobenzoic Acid (4-DMA-2-NBA) in Photolabile Protecting Group Design Abstract This technical guide details the utility of 4-Dimethylamino-2-nitrobenzoic acid as a critical scaffold f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Dimethylamino-2-nitrobenzoic Acid (4-DMA-2-NBA) in Photolabile Protecting Group Design

Abstract

This technical guide details the utility of 4-Dimethylamino-2-nitrobenzoic acid as a critical scaffold for synthesizing red-shifted photolabile protecting groups (PPGs). Unlike traditional o-nitrobenzyl derivatives that require UV irradiation (<320 nm), the inclusion of the strong electron-donating dimethylamino group creates a "push-pull" chromophore. This electronic modification shifts the absorption maximum (


) toward the visible spectrum (~350–420 nm), enabling uncaging with lower-energy light, thereby minimizing phototoxicity in biological samples. This guide provides protocols for converting the acid precursor into the active caging agent and methodologies for substrate protection and photolysis.

Scientific Principles: The "Push-Pull" Mechanism

The utility of 4-DMA-2-NBA stems from its ability to tune the photophysical properties of the standard o-nitrobenzyl core.

  • Chromophore Physics: The o-nitrobenzyl group functions via a Norrish Type II mechanism. However, the unsubstituted core absorbs primarily in the UV-C/UV-B region.

  • The Donor-Acceptor Effect:

    • Acceptor: The Nitro group (

      
      ) at the ortho position.
      
    • Donor: The Dimethylamino group (

      
      ) at the para position relative to the nitro group.
      
    • Result: This intramolecular charge transfer (ICT) narrows the HOMO-LUMO gap, red-shifting the absorption spectrum. This allows for efficient two-photon excitation (2PE) or one-photon excitation using standard 365 nm or 405 nm LED sources.

Mechanism of Uncaging (Norrish Type II)

Upon irradiation, the molecule enters an excited triplet state. The nitro oxygen abstracts a benzylic hydrogen (or the hydrogen from the generated benzylic carbon in the reduced alcohol form), leading to an aci-nitro intermediate.[1] This intermediate rearranges to release the substrate and a nitroso-ketone/aldehyde byproduct.

PhotolysisMechanism Substrate Protected Substrate (Cage-O-Target) Excitation Excitation (hν) 365-420 nm Substrate->Excitation ExcitedState Excited Triplet State (Biradical) Excitation->ExcitedState Absorption AciNitro aci-Nitro Intermediate ExcitedState->AciNitro H-Abstraction Release Collapse & Release AciNitro->Release Rearrangement Products Free Target + Nitroso Byproduct Release->Products

Figure 1: The photochemical pathway for 4-dimethylamino-2-nitrobenzyl derivatives.

Experimental Protocols

Note: 4-Dimethylamino-2-nitrobenzoic acid is the precursor. It must be chemically reduced to 4-dimethylamino-2-nitrobenzyl alcohol to function as a standard photocage for carboxylic acids, amines, or phosphates.

Protocol A: Synthesis of the Active Cage (Alcohol Derivative)

Objective: Convert the commercially available acid (CAS 20129-83-3) to the photolabile benzyl alcohol.

Reagents:

  • 4-Dimethylamino-2-nitrobenzoic acid (1.0 eq)

  • Borane-THF complex (

    
    , 1.0 M solution) or 
    
    
    
    with
    
    
    activation.
  • Anhydrous THF.

  • Methanol (for quenching).

Step-by-Step:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 4-dimethylamino-2-nitrobenzoic acid (1.0 g, 4.76 mmol) in anhydrous THF (15 mL). Cool to 0°C.

  • Reduction: Dropwise add

    
     (1.5 eq, 7.2 mL) over 20 minutes. The solution may bubble (hydrogen gas evolution).
    
  • Reflux: Allow the solution to warm to Room Temperature (RT), then reflux at 65°C for 2–4 hours. Monitor by TLC (Solvent: 1:1 Hexane/EtOAc). The acid spot (

    
    ) should disappear, and the alcohol spot (
    
    
    
    ) should appear.
  • Quenching: Cool to 0°C. Carefully add Methanol (5 mL) dropwise to destroy excess borane.

  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc (50 mL) and wash with saturated

    
     (2 x 30 mL) and Brine (30 mL). Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).

    • Yield expectation: 85–95% yellow solid.

Protocol B: Caging a Target Substrate (e.g., an Amine Drug)

Objective: Create a carbamate linkage (photocleavable) between the cage and a primary amine.

Reagents:

  • 4-Dimethylamino-2-nitrobenzyl alcohol (from Protocol A).

  • 4-Nitrophenyl chloroformate (Activation agent).

  • Target Amine (e.g., Dopamine, Amino Acid).

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA).
    

Step-by-Step:

  • Activation (Carbonate Formation):

    • Dissolve the alcohol (1.0 eq) and 4-nitrophenyl chloroformate (1.2 eq) in dry

      
      .
      
    • Add Pyridine (1.5 eq) at 0°C. Stir for 2 hours at RT.

    • Result: "Activated Carbonate" (4-dimethylamino-2-nitrobenzyl-4-nitrophenyl carbonate). Isolate via rapid silica filtration if necessary, or use in situ.

  • Coupling:

    • Dissolve the Target Amine (1.0 eq) in DMF or

      
      .
      
    • Add the Activated Carbonate (1.1 eq) and DIPEA (2.0 eq).

    • Stir at RT for 4–12 hours.

  • Purification:

    • The resulting product is a Carbamate : Cage-CH2-O-CO-NH-Target.

    • Purify via HPLC or column chromatography. Keep the product away from direct sunlight (wrap columns in foil).

Protocol C: Photolysis (Uncaging)

Objective: Release the active target using light.[1][2][3]

Parameters:

Parameter Condition Notes
Light Source 365 nm LED or 405 nm Diode Laser 365 nm is standard; 405 nm is possible due to the red-shift.
Power Density 5–20 mW/cm² Higher power speeds up release but risks heating.
Solvent Aqueous Buffer (PBS, pH 7.4) Organic co-solvents (DMSO) may be needed for solubility.

| Time | 1–10 minutes | Dependent on quantum yield and light intensity. |

Workflow:

  • Prepare a 1–10 mM stock solution of the caged compound in DMSO.

  • Dilute to working concentration (e.g., 50 µM) in PBS buffer.

  • Place in a quartz cuvette (for spectroscopy) or a glass-bottom dish (for cell culture).

  • Irradiate.[4]

  • Analysis: Monitor the reappearance of the free target via HPLC (peak shift) or biological assay (e.g., calcium flux, fluorescence recovery).

Workflow Visualization

ExperimentalWorkflow Step1 Step 1: Precursor Reduction (Acid -> Benzyl Alcohol) Step2 Step 2: Activation (Formation of Carbonate/Chloroformate) Step1->Step2 BH3/THF Step3 Step 3: Coupling (Cage attachment to Substrate) Step2->Step3 + Target Amine/Acid Step4 Step 4: Photolysis (365-405 nm Irradiation) Step3->Step4 Purified Conjugate Step5 Step 5: Validation (HPLC / Bio-assay) Step4->Step5 Release

Figure 2: Complete synthetic and application workflow for 4-DMA-2-NBA based cages.

Troubleshooting & Optimization

  • Solubility Issues: The dimethylamino group increases lipophilicity. If the caged compound precipitates in aqueous buffer, add 0.1% Pluronic F-127 or increase DMSO concentration to 1-2%.

  • Slow Uncaging:

    • Ensure the pH is near 7.[4]4. The rate of the dark step (breakdown of the aci-nitro intermediate) is pH-dependent.[1]

    • Switch from 405 nm to 365 nm if the absorption tail at 405 nm is too weak (check UV-Vis spectrum).

  • Stability: Store all caged compounds as solids at -20°C in the dark. Solutions should be made fresh. Avoid ambient fluorescent light during handling (use red safety lights if possible).

References

  • Kaplan, J. H., et al. (1978).[4] "Photolabile chelators for the rapid photorelease of divalent cations." Proceedings of the National Academy of Sciences, 75(10), 4757-4761.

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191.

  • Goeldner, M., & Givens, R. (2005).[4] Dynamic Studies in Biology: Phototriggers, Photoswitches and Caged Biomolecules. Wiley-VCH.[4]

  • Specht, A., et al. (2006). "New photoremovable protecting groups for carboxylic acids with high photolytic efficiencies at near-UV irradiation."[5] ChemBioChem, 7(11), 1690-1695.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Dimethylamino-2-nitrobenzoic Acid

A Resource for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 4-Dimethylamino-2-nitrobenzoic acid. This guide is designed to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: March 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-Dimethylamino-2-nitrobenzoic acid. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthetic route and improve your yield of this important chemical intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered in this synthesis.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of 4-Dimethylamino-2-nitrobenzoic acid, which is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-2-nitrobenzoic acid and dimethylamine.

Issue 1: Low or No Product Yield

A low yield is one of the most common frustrations in organic synthesis. Several factors can contribute to this issue in the preparation of 4-Dimethylamino-2-nitrobenzoic acid.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Solution
Incomplete Reaction The nucleophilic aromatic substitution reaction requires sufficient thermal energy to overcome the activation energy barrier. The reaction time is also critical to ensure all starting material is consumed.Optimize Reaction Temperature and Time: Ensure the reaction is heated to an appropriate temperature, typically in the range of 60-80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-chloro-2-nitrobenzoic acid) is no longer visible.
Poor Quality of Starting Materials Impurities in the 4-chloro-2-nitrobenzoic acid or the dimethylamine solution can interfere with the reaction, leading to side products or inhibiting the desired transformation. Water content in the solvent can also be detrimental.Verify Reagent Purity: Use high-purity starting materials. If the purity is questionable, consider recrystallizing the 4-chloro-2-nitrobenzoic acid. Use a fresh, anhydrous solvent.
Suboptimal Reaction Conditions The choice of solvent and base can significantly impact the reaction rate and yield. Polar aprotic solvents are generally preferred as they can solvate the cationic species without deactivating the nucleophile.Solvent and Base Selection: Employ a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). While dimethylamine itself is a base, an additional non-nucleophilic base like potassium carbonate can be beneficial in scavenging the HCl generated during the reaction.[1]
Inefficient Nucleophilic Attack The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, primarily at the position para to it.[1] However, if the nucleophile (dimethylamine) is not sufficiently potent or is present in a low concentration, the reaction rate will be slow.Use an Excess of Dimethylamine: It is common practice to use a molar excess of the amine nucleophile (typically 1.5 to 2 equivalents) to drive the reaction to completion.[1]
Issue 2: Formation of Unwanted Side-Products

The presence of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates the formation of side-products, which can complicate purification and reduce the overall yield.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Solution
Reaction with the Carboxylic Acid Group The carboxylic acid moiety can potentially react with dimethylamine to form a dimethylamide, especially at elevated temperatures.Control Reaction Temperature: Avoid excessively high temperatures. The SNAr reaction is generally feasible at moderate temperatures (60-80°C), which minimizes the risk of amide formation.
Isomeric Impurities in Starting Material If the starting 4-chloro-2-nitrobenzoic acid contains other isomers (e.g., 2-chloro-4-nitrobenzoic acid), these will also react to form the corresponding isomeric dimethylamino products, leading to a mixture that is difficult to separate.Ensure Purity of Starting Material: Analyze the starting material by NMR or melting point to confirm its identity and purity before starting the reaction.
Issue 3: Difficulties in Product Isolation and Purification

Even with a successful reaction, isolating a pure product can be challenging.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Solution
Product is an Amphoteric Salt The product contains both a basic dimethylamino group and an acidic carboxylic acid group. This amphoteric nature can make it soluble in both acidic and aqueous solutions, complicating extraction.Careful pH Adjustment During Workup: After the reaction, carefully acidify the mixture with a dilute acid (e.g., acetic acid or dilute HCl) to a pH where the product precipitates.[2] The isoelectric point of the molecule will determine the optimal pH for precipitation.
"Oiling Out" During Recrystallization This occurs when the product separates from the recrystallization solvent as a liquid instead of forming crystals. This is often due to the solution being too concentrated or cooled too rapidly.Optimize Recrystallization: Use a suitable solvent or solvent mixture (e.g., ethanol/water). Ensure the crude product is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of well-defined crystals.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 4-Dimethylamino-2-nitrobenzoic acid.

Q1: What is the underlying mechanism of this reaction?

A1: The synthesis of 4-Dimethylamino-2-nitrobenzoic acid from 4-chloro-2-nitrobenzoic acid and dimethylamine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[3] This is an addition-elimination process. The electron-withdrawing nitro group ortho to the chlorine atom activates the aromatic ring, making the carbon atom attached to the chlorine susceptible to nucleophilic attack by dimethylamine. This initial attack forms a resonance-stabilized intermediate called a Meisenheimer complex.[1][4] In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored, yielding the final product.

Q2: Why is the nitro group's position important for this reaction?

A2: The position of the electron-withdrawing group is crucial for activating the ring towards nucleophilic attack. In this case, the nitro group is ortho to the leaving group (chlorine). This positioning allows for the effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate through resonance.[4][5] If the nitro group were in the meta position, this resonance stabilization would not be possible, and the reaction would be significantly slower or might not occur at all under these conditions.[4][5]

Q3: What are some alternative synthetic routes to 4-Dimethylamino-2-nitrobenzoic acid?

A3: While the SNAr reaction is a common method, other strategies exist. For instance, one could start with 4-dimethylaminotoluene, nitrate it to introduce the nitro group at the 2-position, and then oxidize the methyl group to a carboxylic acid. However, controlling the regioselectivity of the nitration can be challenging. Another approach could involve the reductive amination of 4-amino-2-nitrobenzoic acid with formaldehyde, though this might require a catalyst and specific reaction conditions.[6]

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Dimethylamine: Is a flammable and corrosive gas or liquid with a strong ammonia-like odor. It should be handled in a well-ventilated fume hood.

  • 4-Chloro-2-nitrobenzoic acid: Is a solid that can be irritating to the skin, eyes, and respiratory system.

  • Solvents: DMF and DMSO are combustible and can be absorbed through the skin.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

III. Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 4-Dimethylamino-2-nitrobenzoic acid.

Materials and Equipment:
  • 4-Chloro-2-nitrobenzoic acid

  • Aqueous dimethylamine solution (e.g., 40%)

  • Dilute acetic acid or hydrochloric acid

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Buchner funnel and filter paper

  • TLC plates and developing chamber

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-nitrobenzoic acid (1.0 equivalent).

  • Addition of Dimethylamine: To this, add an excess of aqueous dimethylamine solution (e.g., 20 mL of a 40% solution for 10 mmol of the starting acid).[2]

  • Heating: Heat the reaction mixture to 60-65°C with stirring for approximately 3 hours.[2]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (a suitable eluent system would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid). The reaction is complete when the starting material spot is no longer visible.

  • Workup - Precipitation: After the reaction is complete, cool the mixture in an ice bath. Carefully acidify the chilled solution with dilute acetic acid or hydrochloric acid until the product precipitates.[2]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid with cold water to remove any inorganic salts.

  • Purification - Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 4-Dimethylamino-2-nitrobenzoic acid.

  • Drying: Dry the purified product, for example, in a vacuum oven at a moderate temperature.

IV. Visualizing the Process

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 4-Dimethylamino-2-nitrobenzoic acid.

G cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents 4-Chloro-2-nitrobenzoic acid + Dimethylamine Solution heating Heat to 60-65°C (3 hours) reagents->heating monitoring Monitor by TLC heating->monitoring cooling Cool in Ice Bath monitoring->cooling acidification Acidify to Precipitate cooling->acidification filtration Vacuum Filtration acidification->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization drying Dry Product recrystallization->drying final_product 4-Dimethylamino-2- nitrobenzoic acid drying->final_product Yields Pure Product

Caption: Workflow for the synthesis of 4-Dimethylamino-2-nitrobenzoic acid.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting low yield issues.

G cluster_incomplete Incomplete Reaction cluster_side_products Side Products cluster_workup_loss Workup Loss start Low Yield of Product check_tlc Check TLC of Crude Reaction Mixture start->check_tlc incomplete Starting Material Present check_tlc->incomplete Yes side_products Multiple Product Spots check_tlc->side_products Multiple Spots no_start_material No Starting Material, Clean Reaction check_tlc->no_start_material Clean, but low yield increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Reaction Temperature incomplete->increase_temp check_reagents Check Reagent Purity/Concentration incomplete->check_reagents optimize_temp Optimize Temperature to Reduce Side Reactions side_products->optimize_temp purify_start Purify Starting Material side_products->purify_start optimize_ph Optimize Precipitation pH no_start_material->optimize_ph optimize_recrys Optimize Recrystallization no_start_material->optimize_recrys

Sources

Optimization

optimization of reaction conditions for 4-Dimethylamino-2-nitrobenzoic acid

This guide serves as a technical support center for the optimization of reaction conditions for 4-Dimethylamino-2-nitrobenzoic acid (CAS: 20129-83-3). It is designed for researchers requiring high-purity synthesis for ph...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support center for the optimization of reaction conditions for 4-Dimethylamino-2-nitrobenzoic acid (CAS: 20129-83-3). It is designed for researchers requiring high-purity synthesis for pharmaceutical intermediates (e.g., kinase inhibitors, PROTACs) or dye precursors.

Current Status: Operational Role: Senior Application Scientist Topic: Synthesis Optimization & Troubleshooting

Core Synthesis Strategy & Route Selection

Q: What is the most reliable synthetic route for high-purity 4-dimethylamino-2-nitrobenzoic acid?

A: The industry-standard "Gold" route is the Nucleophilic Aromatic Substitution (SNAr) of 4-fluoro-2-nitrobenzoic acid using dimethylamine.

While 4-chloro-2-nitrobenzoic acid is a cheaper starting material, it is significantly less reactive due to the position of the leaving group relative to the activating nitro group.

  • Mechanism: The reaction relies on the electron-withdrawing nitro group to stabilize the Meisenheimer complex intermediate.[1]

  • The Challenge: In the free acid form, the first equivalent of amine deprotonates the carboxylic acid to form a carboxylate anion (

    
    ).[1] This anion is electron-donating by induction, which deactivates the ring towards the subsequent nucleophilic attack.[1]
    
  • The Solution: Use the 4-Fluoro analog (higher reactivity overcomes deactivation) or protect the acid as an Ester (prevents deactivation).[1]

Q: Should I use the Free Acid or the Ester intermediate?

Use the decision matrix below:

FeatureRoute A: Direct SNAr on Free Acid Route B: Ester-SNAr-Hydrolysis
Steps 1 Step3 Steps (Esterify

SNAr

Hydrolyze)
Reactivity Lower (Carboxylate deactivates ring)High (Ester activates ring)
Substrate Requires 4-Fluoro -2-nitrobenzoic acidCan use 4-Chloro -2-nitrobenzoic acid
Conditions High Temp (

), Pressure
Mild Temp (

), Ambient Pressure
Recommendation Best for Small Scale / Quick Screening Best for Scale-up / Cost Efficiency

Optimized Experimental Protocol (Direct SNAr)

Objective: Synthesis of 4-dimethylamino-2-nitrobenzoic acid from 4-fluoro-2-nitrobenzoic acid.

Reagents:
  • Substrate: 4-Fluoro-2-nitrobenzoic acid (1.0 equiv)

  • Nucleophile: Dimethylamine (40% aq.[1] solution or 2.0 M in THF) (5.0–10.0 equiv)[1]

  • Solvent: Water (if using aq.[1][2] amine) or DMF/DMSO (for anhydrous).[1]

Step-by-Step Workflow:
  • Setup: Charge a pressure tube or autoclave with 4-fluoro-2-nitrobenzoic acid.

  • Addition: Add dimethylamine solution.

    • Note: A large excess (5+ equiv) is critical.[1] The first equiv neutralizes the acid; the rest drives the equilibrium.[1]

  • Reaction: Seal and heat to 80–100°C for 4–12 hours.

    • Visual Check: The solution will turn from pale yellow to deep orange/red (characteristic of nitro-anilines).[1]

  • Workup (Critical for Purity):

    • Cool to room temperature.[3]

    • Acidification: Slowly add 2N HCl to adjust pH to ~3–4. The product (free acid) will precipitate.[1][3]

    • Caution: Do not drop pH < 1, or you may protonate the dimethylamino group (forming the ammonium salt), which is water-soluble and will remain in the filtrate.[1]

  • Isolation: Filter the yellow/orange solid. Wash with cold water to remove inorganic salts and excess amine.[1]

  • Purification: Recrystallize from Methanol or Ethanol/Water (9:1).

Troubleshooting & Optimization Guide

Q: My yield is low (<50%). What is happening?

A: This is likely due to the "Carboxylate Deactivation Effect."[1]

  • Diagnosis: Check TLC/LCMS. If starting material remains, the ring is too electron-rich.

  • Fix 1 (Temperature): Increase temperature to 120°C (requires pressure vessel).

  • Fix 2 (Solvent): Switch to a dipolar aprotic solvent like DMSO or DMF .[1] These solvate the cation (dimethylammonium), leaving the dimethylamine anion "naked" and more nucleophilic.[1]

  • Fix 3 (Substrate): Switch to the Methyl Ester route. React Methyl 4-fluoro-2-nitrobenzoate with dimethylamine. The reaction will proceed at Room Temperature in minutes.[1] Then, hydrolyze the ester (LiOH/THF/Water).[1]

Q: I see a "Phenol" impurity (4-hydroxy-2-nitrobenzoic acid).

A: This is a hydrolysis side-product.

  • Cause: Hydroxide ions (

    
    ) from aqueous dimethylamine or water competing with dimethylamine.[1]
    
  • Mechanism: At high temperatures, water can act as a nucleophile, displacing the Fluorine.[1]

  • Fix: Use anhydrous dimethylamine (e.g., 2M in THF or MeOH) and anhydrous solvent (DMF).[1] Avoid aqueous bases (NaOH/KOH) during the SNAr step.[1]

Q: The product is oiling out or sticky.

A: This usually indicates mixed salt formation or impurities.[1]

  • Fix: Ensure strict pH control during precipitation. The Isoelectric Point (pI) is key.[1]

    • pH > 7: Soluble Carboxylate (

      
      ).[1]
      
    • pH < 2: Soluble Ammonium (

      
      ).[1]
      
    • Target pH 3.5–4.5: This is the zwitterionic/neutral range where solubility is lowest.[1]

Visual Logic & Pathways

Diagram 1: Synthesis & Decision Logic

This diagram illustrates the two primary pathways and the critical decision points based on available starting materials.

SynthesisPath Start Start: Select Precursor RouteA Route A: 4-Fluoro-2-nitrobenzoic acid Start->RouteA RouteB Route B: 4-Chloro-2-nitrobenzoic acid Start->RouteB Decision Decision: Direct vs. Ester? RouteA->Decision Esterification Step 1: Esterification (MeOH, H+ or MeI) RouteB->Esterification Direct SnAr difficult due to low reactivity DirectSnAr Direct SnAr (Reagent: HNMe2, Heat) Issue: Deactivation by COO- Decision->DirectSnAr Quick/Small Scale Decision->Esterification High Yield/Scale-up Product Target: 4-Dimethylamino-2-nitrobenzoic acid DirectSnAr->Product EsterSnAr Step 2: SnAr on Ester (Fast, High Yield) Esterification->EsterSnAr Hydrolysis Step 3: Hydrolysis (LiOH, then H+) EsterSnAr->Hydrolysis Hydrolysis->Product

Caption: Decision matrix for selecting the Direct Acid vs. Ester Protection route based on precursor reactivity.

Diagram 2: Troubleshooting Flowchart

Use this logic tree to diagnose low yields or purity issues.

Troubleshooting Issue Problem Encountered LowYield Low Yield / Incomplete Reaction Issue->LowYield Impurity Impurity: Phenol (OH) Issue->Impurity Solubility Product Loss in Filtrate Issue->Solubility Check1 Check Substrate LowYield->Check1 Check2 Check Water Content Impurity->Check2 Check3 Check Workup pH Solubility->Check3 Action1 Switch to 4-Fluoro or Ester Route Check1->Action1 Action2 Use Anhydrous DMF & NHMe2 in THF Check2->Action2 Action3 Adjust to pH 3.5-4.0 (Avoid pH < 2) Check3->Action3

Caption: Diagnostic workflow for resolving common synthetic failures in SnAr reactions.

Analytical Validation

1H NMR (DMSO-d6, 400 MHz):

  • 
     13.0 (br s, 1H, COOH)[1]
    
  • 
     7.75 (d, J=8.8 Hz, 1H, H-6)
    
  • 
     7.05 (d, J=2.5 Hz, 1H, H-3)
    
  • 
     6.85 (dd, J=8.8, 2.5 Hz, 1H, H-5)
    
  • 
     3.05 (s, 6H, N(CH3)2)[1]
    
  • Note: The protons ortho to the nitro group (H-3) are shifted downfield, but the strong electron-donating effect of the dimethylamine shields H-3 and H-5 significantly compared to the nitrobenzoic acid precursor.

HPLC Purity Check:

  • Column: C18 Reverse Phase

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (Gradient 5%

    
     95%)[1]
    
  • Detection: UV 254 nm (and 350 nm for the nitro-aniline chromophore).[1]

References

  • BenchChem Technical Support. (2026). 4-Fluoro-2-nitrobenzoic acid: Chemical Reactivity and Key Transformations. BenchChem. Link[1]

  • National Institutes of Health (NIH). (2024).[1] Quinazolinone-based Subchemotypes for Targeting HIV-1 Capsid Protein: Design and Synthesis. PMC. Link

  • MDPI. (2023).[1] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA. Molecules. Link[1]

  • Google Patents. (2012).[1] WO2012115479A2 - Diaminopyrimidine derivatives and processes for the preparation thereof. Link

  • ChemicalBook. (2025).[1] 2-(DIMETHYLAMINO)-5-NITROBENZOIC ACID synthesis (Analogous Protocol). Link

Sources

Troubleshooting

purification techniques for 4-Dimethylamino-2-nitrobenzoic acid derivatives

This technical guide addresses the purification and troubleshooting of 4-Dimethylamino-2-nitrobenzoic acid (CAS: 20129-83-3) . The content is structured for ease of navigation, moving from fundamental solubility principl...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification and troubleshooting of 4-Dimethylamino-2-nitrobenzoic acid (CAS: 20129-83-3) . The content is structured for ease of navigation, moving from fundamental solubility principles to advanced chromatographic isolation.

Introduction: The Amphoteric Challenge

Purifying 4-Dimethylamino-2-nitrobenzoic acid presents a unique challenge due to its amphoteric nature . Unlike simple benzoic acid derivatives, this molecule possesses both a basic functional group (dimethylamino) and an acidic group (carboxylic acid), influenced heavily by the electron-withdrawing nitro group at the ortho position.

The Common Failure Mode: Researchers often attempt to precipitate the product by acidifying the reaction mixture to pH 0–1, assuming "acidic conditions precipitate acids." However, due to the amine moiety, strongly acidic conditions protonate the nitrogen, forming a soluble hydrochloride salt. Conversely, high pH forms a soluble carboxylate salt. Successful isolation requires targeting the Isoelectric Point (pI).

Module 1: Solubility & Precipitation Troubleshooting

Q: I acidified my reaction mixture to pH 1, but no precipitate formed. Where is my product?

A: You have likely formed the hydrochloride salt, which is highly water-soluble.

  • The Mechanism: The para-dimethylamino group (

    
     in this electron-deficient ring) protonates at low pH.
    
  • The Fix: You must adjust the pH to the molecule's isoelectric point, typically between pH 3.5 and 4.5 .

    • Slowly add saturated Sodium Acetate or dilute NaOH to your acidic solution.

    • Monitor pH continuously.

    • Precipitation should maximize when the zwitterionic form (Neutral net charge:

      
       and 
      
      
      
      ) dominates.
Q: My product is "oiling out" during recrystallization. How do I fix this?

A: Oiling out occurs when the melting point of the solvated compound drops below the boiling point of the solvent, or when impurities depress the melting point.

  • Recommended Solvent System: Ethanol/Water (9:1) or Methanol .

  • Protocol:

    • Dissolve the crude oil in the minimum amount of boiling Ethanol.

    • Remove from heat and let it cool slightly.

    • Add warm water dropwise until persistent turbidity appears.

    • Critical Step: Re-heat to clear the solution, then allow it to cool very slowly to room temperature without agitation.

    • If oiling recurs, seed the mixture with a pure crystal or scratch the glass surface to induce nucleation.

Module 2: Extraction & Work-up Logic

Q: How do I remove unreacted starting material (4-Dimethylamino-2-nitrotoluene)?

A: Use the "pH-Switch Extraction" method. The starting material is neutral and non-ionizable, whereas your product is tunable.

Step-by-Step Protocol:

  • Basify: Dissolve the crude mixture in 1M NaOH (pH > 10). The product becomes the water-soluble carboxylate (

    
    ). The impurity remains neutral.[1]
    
  • Wash: Extract the aqueous layer 2x with Ethyl Acetate or Dichloromethane .

    • Result: The organic layer contains the unreacted starting material and non-acidic byproducts. Discard this organic layer (after TLC verification).

  • Acidify: Carefully acidify the aqueous layer with 1M HCl to pH 4.0 .

  • Extract/Filter: The product will precipitate.[2][3] If it forms a fine suspension, extract the now-neutral product into Ethyl Acetate, dry over

    
    , and evaporate.
    
Q: The product has a persistent dark red/brown color. Is this normal?

A: No. Pure 4-Dimethylamino-2-nitrobenzoic acid is typically yellow to orange. Dark colors indicate oxidation byproducts (azo/azoxy species) or polymerization.

  • The Fix (Charcoal Treatment):

    • Dissolve the compound in dilute NaOH (where it is most soluble).

    • Add Activated Charcoal (10-20% w/w) .

    • Stir at 50°C for 30 minutes.

    • Filter through a Celite pad while warm.

    • Re-precipitate by adjusting pH to 4.0.

    • Note: Do not use charcoal in organic solvents if possible; aqueous basic treatment is far more efficient for removing polar colored impurities.

Module 3: Chromatography Guide

Q: My peak trails significantly on HPLC/Flash Chromatography. What is wrong?

A: The basic dimethylamino group interacts with the acidic silanol groups on silica or C18 columns, causing peak tailing.

Chromatography Conditions Table:

ParameterRecommended ConditionReason
Stationary Phase C18 (Reverse Phase)Preferred over silica to reduce irreversible adsorption.
Mobile Phase A Water + 0.1% Formic AcidAcid keeps the COOH protonated and suppresses silanol ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile provides sharper peaks than Methanol for nitro compounds.
Alternative Modifier 10 mM Ammonium Acetate (pH 4.5)Buffers at the pI, often improving peak shape for zwitterions.
Flash Silica DCM : Methanol (95:5) + 1% TEA Triethylamine (TEA) blocks silanol sites, preventing tailing.

Visualizing the Purification Logic

The following diagram illustrates the critical decision pathways for isolating the pure compound from a crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture Dissolve Dissolve in 1M NaOH (pH > 10) Crude->Dissolve Wash Wash with EtOAc/DCM Dissolve->Wash OrganicPhase Organic Phase: Contains Impurities (Unreacted Toluene deriv.) Wash->OrganicPhase Discard AqueousPhase Aqueous Phase: Contains Product as Carboxylate Salt Wash->AqueousPhase Keep Charcoal Optional: Activated Charcoal Filtration (Remove Color) AqueousPhase->Charcoal Acidify Acidify to pH 3.5 - 4.5 (Isoelectric Point) AqueousPhase->Acidify Charcoal->Acidify Precipitate Precipitate Forms? Acidify->Precipitate Filter Filter & Wash with Cold Water Precipitate->Filter Yes (Solid) Extract Extract into EtOAc, Dry & Evaporate Precipitate->Extract No (Fine/Oil) Recryst Recrystallize: Ethanol/Water (9:1) Filter->Recryst Extract->Recryst

Caption: Logical workflow for the acid-base purification of 4-Dimethylamino-2-nitrobenzoic acid, highlighting the critical pH switch.

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 4-(dimethylamino)- Properties and Spectra. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. 4-Dimethylamino-2-nitrobenzoic acid - Compound Summary. National Library of Medicine. Available at: [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[4] Longman Scientific & Technical, 1989. (General reference for amino-acid isoelectric precipitation techniques).

  • Perrin, D. D., & Armarego, W. L. F.Purification of Laboratory Chemicals. 8th Edition. Elsevier, 2017.

Sources

Optimization

common side reactions with 4-Dimethylamino-2-nitrobenzoic acid

Technical Support Center: 4-Dimethylamino-2-nitrobenzoic Acid Ticket ID: #DNBA-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Dimethylamino-2-nitrobenzoic Acid Ticket ID: #DNBA-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely working with 4-(dimethylamino)-2-nitrobenzoic acid (CAS: 20129-83-3) as a scaffold for synthesizing fluorescent probes, DNA-intercalating agents, or specific pharmaceutical intermediates.[1] While the molecule appears simple, the ortho-nitro group creates a "perfect storm" of steric hindrance and electronic deactivation that often leads to three specific failures:

  • Coupling Failure: Standard EDC/NHS or HATU protocols yield <10% product.[1]

  • Decarboxylation: The molecule loses CO₂ unexpectedly under thermal stress or metal catalysis.

  • Reductive Dimerization: Hydrogenation yields colored azo/azoxy impurities instead of the desired aniline.

This guide details the mechanistic root causes of these issues and provides validated "rescue protocols" to salvage your experiment.

Module 1: The "Unreactive" Amide Coupling

User Complaint: "I tried coupling this acid with a primary amine using EDC/HOBt and later HATU/DIPEA in DMF. LCMS shows mostly starting material and some N-acylurea, but no product."[1]

Root Cause Analysis: The Ortho-Effect

The nitro group at the ortho position (C2) exerts a massive steric blockade on the carboxylic acid carbon.

  • Steric Shielding: The bulky

    
     group rotates out of plane, physically blocking the trajectory of the incoming nucleophile (amine) [1].
    
  • Electronic Deactivation: While ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     is electron-withdrawing (making the carbonyl more electrophilic), the steric effect dominates. Standard active esters (OBt/Bt) are too bulky to allow the amine to approach the carbonyl carbon effectively.
    
Rescue Protocol: The Acid Chloride Route

Standard coupling reagents will fail. You must switch to a high-energy acyl chloride intermediate to overcome the steric barrier.[1]

Step-by-Step Protocol:

  • Activation: Suspend 1.0 eq of 4-dimethylamino-2-nitrobenzoic acid in dry Dichloromethane (DCM).

  • Reagent Addition: Add 2.0 eq of Thionyl Chloride (

    
    )  dropwise.
    
    • Critical: Add 1-2 drops of Dimethylformamide (DMF) as a catalyst.[1] This forms the Vilsmeier reagent, which is essential for activating the sterically hindered acid [2].

  • Reflux: Heat to mild reflux (40°C) for 2-3 hours. The solution should turn homogenous.

    • Note: The dimethylamino group will protonate (

      
       salt), protecting it from chlorination.
      
  • Evaporation: Remove solvent and excess ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    completely under vacuum. Co-evaporate with toluene twice to remove trace acid.
    
  • Coupling: Redissolve the yellow residue (Acid Chloride) in dry DCM and add it slowly to a solution of your amine (1.1 eq) and Pyridine or TEA (3.0 eq) at 0°C.

Why this works: The chloride leaving group is physically smaller than an OBt/OAt ester, allowing the amine to bypass the steric gate of the nitro group.

Module 2: The "Disappearing" Starting Material (Decarboxylation)

User Complaint: "I attempted a Suzuki coupling on the ring, but the carboxylic acid peak disappeared from NMR, and I see a new spot that matches the decarboxylated byproduct."

Root Cause Analysis: Metal-Catalyzed Loss of CO₂

Ortho-nitrobenzoic acids are notoriously prone to decarboxylation.[1] The electron-withdrawing nitro group stabilizes the carbanion intermediate formed after


 loss. This process is drastically accelerated by:
  • Heat: Temperatures >100°C.

  • Transition Metals: Copper (

    
    ) and Silver (
    
    
    
    ) salts (often used in decarboxylative couplings) will strip the carboxyl group immediately [3].
Visualization: The Decarboxylation Trap

Decarboxylation Start 4-Dimethylamino- 2-nitrobenzoic acid Heat Heat (>100°C) or Cu/Ag Catalyst Start->Heat TS Cyclic Transition State (Stabilized by NO2) Heat->TS Activation Product 3-Nitro-N,N- dimethylaniline (Dead End Byproduct) TS->Product Irreversible Loss CO2 CO2 (Gas) TS->CO2

Figure 1: Mechanism of thermal and metal-catalyzed decarboxylation facilitated by the ortho-nitro group.[1]

Prevention Strategy
  • Temperature Limit: Never heat the free acid above 80°C unless it is already protected as an ester or amide.

  • Avoid Ag/Cu: If performing cross-couplings (e.g., Suzuki, Sonogashira), use Palladium (

    
    ) sources free of Copper or Silver additives.
    
  • Ester Protection: If high temperature is unavoidable, convert the acid to a methyl ester first. The ester is thermally stable and prevents decarboxylation.

Module 3: The "Colorful" Impurity (Nitro Reduction)

User Complaint: "I hydrogenated the nitro group to get the anthranilic acid derivative. The product is deeply colored (orange/red) instead of the expected pale yellow, and mass spec shows dimers."

Root Cause Analysis: Azo Coupling

The reduction of nitro groups proceeds through Nitroso (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


)  and Hydroxylamine (

)
intermediates.
  • If the reduction is too slow (poisoned catalyst) or the concentration is too high, the intermediate

    
     attacks the 
    
    
    
    species.
  • This forms Azoxy or Azo dimers (Ar-N=N-Ar), which are highly colored dyes and very difficult to separate from the product [4].[1]

Quantitative Comparison of Reduction Methods
MethodReagentsRisk of DimerizationYieldNotes
H₂ / Pd-C ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(1 atm), 10% Pd/C, MeOH
High 60-80%Often stalls at hydroxylamine; requires high pressure to finish.
Iron Reduction ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

powder,

, EtOH/Water
Low >90%Recommended. The heterogeneous surface prevents bimolecular coupling.
Tin Chloride

,

Medium 85%Good, but workup is messy (tin emulsions).
Rescue Protocol: Iron-Ammonium Chloride Reduction
  • Dissolve substrate (1 mmol) in Ethanol/Water (4:1, 10 mL).

  • Add Iron Powder (5 eq) and Ammonium Chloride (5 eq).

  • Heat to 70°C with vigorous stirring for 2 hours.

  • Filter hot through Celite to remove iron sludge.[1]

  • Concentrate filtrate.[1] The product (4-dimethylamino-2-aminobenzoic acid) usually precipitates or can be extracted with Ethyl Acetate.[1]

References

  • Steric Hindrance in Amide Coupling : Chimia2008 , 62, 144.

  • Acid Chloride Activation : Org. Synth.1941 , Coll. Vol. 1, 147. (General protocol for hindered acids). [1]

  • Decarboxylation Mechanism : Beilstein J. Org.[1] Chem.2011 , 7, 606–617.

  • Nitro Reduction Side Reactions : Chem. Rev.1996 , 96, 2035–2052. [1]

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 4-Dimethylamino-2-nitrobenzoic acid before handling.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Limits of 4-Dimethylamino-2-nitrobenzoic Acid

The following technical guide addresses the solubility challenges associated with 4-(Dimethylamino)-2-nitrobenzoic acid (CAS: 20129-83-3). This guide is structured to provide immediate, actionable solutions for laborator...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility challenges associated with 4-(Dimethylamino)-2-nitrobenzoic acid (CAS: 20129-83-3).

This guide is structured to provide immediate, actionable solutions for laboratory researchers, focusing on the chemical principles dictating the behavior of this specific "push-pull" aromatic system.

Executive Technical Profile

Compound: 4-(Dimethylamino)-2-nitrobenzoic acid CAS: 20129-83-3 Molecular Weight: 210.19 g/mol Physicochemical Challenge: This molecule exhibits a "push-pull" electronic structure.[1] The electron-donating dimethylamino group at the 4-position and the strong electron-withdrawing nitro group at the 2-position create a highly polarized aromatic system.[1] This leads to high crystal lattice energy (high melting point, typically >200°C) and poor solubility in neutral aqueous media and non-polar organic solvents (e.g., hexane, ether).

The 2-nitro group (ortho to the carboxylic acid) also introduces steric hindrance and potential intramolecular hydrogen bonding, further complicating dissolution in standard protic solvents.

Quick Reference: Solubility Matrix
Solvent SystemSolubility RatingNotes
Water (Neutral) 🔴 Insoluble< 0.1 mg/mL.[1] Hydrophobic aromatic core dominates.[1]
Water (pH > 8) 🟢 SolubleForms the benzoate anion (sodium/potassium salt).[1]
Water (pH < 1) 🟡 ModerateProtonation of the amine may increase solubility, but the nitro group reduces basicity.[1]
Methanol/Ethanol 🟡 Sparingly SolubleSoluble with heating; good for recrystallization.[1]
DMSO / DMF 🟢 Highly SolubleBest for stock solutions (> 50 mg/mL).[1]
Dichloromethane 🟡 Low/ModerateSoluble enough for extraction, poor for stock.[1]
Diethyl Ether 🔴 InsolubleAvoid for dissolution; use as an anti-solvent.[1]

Troubleshooting Guides & FAQs

Category A: Dissolution for Biological Assays & Stock Solutions

Q: I need to prepare a 10 mM stock solution for a biological assay, but it won't dissolve in PBS. What should I do? A: Do not attempt to dissolve directly in Phosphate Buffered Saline (PBS).[1] The neutral pH of PBS leaves the molecule in its poorly soluble free-acid form.[1]

  • Protocol: Dissolve the compound in 100% DMSO first to create a high-concentration stock (e.g., 100 mM).

  • Dilution: Dilute this DMSO stock into your assay buffer. Ensure the final DMSO concentration remains below your assay's toxicity threshold (typically < 0.5%).[1]

  • Why this works: DMSO disrupts the strong intermolecular forces of the crystal lattice.[1] Upon dilution, the compound may remain in solution as a supersaturated state or colloidal suspension long enough for the assay, provided the concentration is low (micromolar range).[1]

Q: My compound precipitates when I dilute the DMSO stock into water. How do I fix this? A: This "crashing out" occurs because the water acts as an anti-solvent, forcing the hydrophobic aromatic rings to aggregate.[1]

  • Solution 1 (Cosolvent): Increase the organic phase.[1] Use a mixture of DMSO/PEG-400/Water (e.g., 10:40:50).[1] PEG-400 acts as a surfactant-like cosolvent that stabilizes the aromatic ring in aqueous environments.[1]

  • Solution 2 (pH Adjustment): If your assay permits, adjust the buffer pH to 7.5–8.0 . At this pH, the carboxylic acid (pKa ~3.5–4.[1]5) is deprotonated to the carboxylate anion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), drastically increasing aqueous solubility via charge-dipole interactions.[1]
    
Category B: Synthesis & Reaction Engineering[1]

Q: I am using this compound as an intermediate, but it remains a suspension in my reaction solvent (Toluene). Will the reaction proceed? A: Heterogeneous reactions are often slow and prone to side reactions.[1] Toluene is a poor solvent for this polar molecule.[1]

  • Immediate Fix: Switch to a polar aprotic solvent like DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).[1]

  • Alternative: If you must use a non-polar solvent, add a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB).[1]

  • Mechanism: The PTC transports the anionic form of the reagent into the organic phase or increases the interfacial surface area, facilitating the reaction despite the solubility limit.[1]

Q: How do I purify the compound if it's soluble in the impurities? A: Exploit the amphoteric nature of the molecule (Acidic COOH, Basic Amine).

  • Acid-Base Extraction Protocol:

    • Dissolve the crude mixture in 1M NaOH (Compound dissolves as a salt).[1]

    • Extract with Ethyl Acetate (Removes non-acidic impurities).[1]

    • Acidify the aqueous layer carefully with HCl to pH ~3–4.[1]

    • The product will precipitate as a pure solid.[1] Filter and wash with cold water.

Detailed Protocols

Protocol 1: The "pH-Swing" Solubilization Strategy

Use this method to generate high-concentration aqueous solutions (e.g., for animal dosing or aqueous reactions).

Materials:

  • 4-(Dimethylamino)-2-nitrobenzoic acid[1][2]

  • 1.0 M NaOH (Sodium Hydroxide)[1]

  • 0.1 M Phosphate Buffer (optional)[1]

Step-by-Step:

  • Weighing: Weigh the desired amount of the free acid (e.g., 100 mg).[1]

  • Alkaline Dissolution: Add 0.95 equivalents of 1.0 M NaOH.

    • Note: Do not add excess base immediately.[1] The 2-nitro group makes the hydrolysis sensitive.[1]

    • Observation: The yellow powder should dissolve to form a deep orange/red solution (indicative of the benzoate anion).[1]

  • Adjustment: If solids remain, add NaOH dropwise until clear.

  • Stabilization: Dilute to the final volume with a buffered solution (pH 7.4–8.0).

    • Warning: If you lower the pH below 5.0, the free acid will reprecipitate immediately.[1]

Protocol 2: Recrystallization for High Purity

Best for removing isomers or synthetic byproducts.[1]

  • Solvent Choice: Methanol (primary) and Water (anti-solvent).[1]

  • Dissolution: Suspend the crude solid in Methanol (10 mL per gram). Heat to reflux (65°C).

  • Filtration: If insoluble particles remain at boiling, filter hot.

  • Crystallization: Add hot water dropwise to the boiling methanol solution until a slight turbidity persists.

  • Cooling: Remove from heat and allow to cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities.[1]

  • Harvest: Filter the yellow needles and wash with cold 50% Methanol/Water.

Visual Decision Guides

Figure 1: Solvent Selection Decision Tree

Use this logic flow to determine the correct solvent system based on your application.

SolventSelection Start Start: Select Application AppType What is the application? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay Synthesis Chemical Synthesis AppType->Synthesis Purification Purification AppType->Purification StockSol Make 100mM Stock in 100% DMSO BioAssay->StockSol TempCheck Reaction Temp > 80°C? Synthesis->TempCheck AcidBase Acid/Base Extraction (NaOH -> EtOAc -> HCl) Purification->AcidBase Dilution Dilute into Buffer StockSol->Dilution PrecipCheck Did it precipitate? Dilution->PrecipCheck Yes Yes PrecipCheck->Yes Yes No No PrecipCheck->No No UseCosolvent Add PEG-400 or Cyclodextrin SuccessBio Ready for Assay UseCosolvent->SuccessBio TempCheck->Yes High Temp TempCheck->No Low Temp PolarSolvent Use DMF or NMP NonPolar Use Toluene + Phase Transfer Catalyst Yes->UseCosolvent Yes->PolarSolvent No->SuccessBio No->NonPolar

Caption: Decision logic for selecting the optimal solvent system based on experimental constraints.

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3684804, 4-(Dimethylamino)-3-nitrobenzoic acid (Isomer Analog Reference).[1] Retrieved from [Link][1]

    • Note: While specific data for the 2-nitro isomer is limited, physicochemical properties are inferred from the 3-nitro analog and general nitrobenzoic acid derivatives.

    • Provides baseline solubility data for methylamino-nitrobenzoic acid derivatives.

  • Organic Syntheses. m-Nitrobenzoic Acid Synthesis and Purification. Org.[1][3][4] Synth. 1928, 8, 76. Retrieved from [Link][1]

    • Establishes the standard acid-base purification and recrystallization protocols for nitrobenzoic acids.

    • Reference for the aldehyde precursor, confirming solubility in polar organic solvents.

Sources

Optimization

Welcome to the Advanced Fluorophore Engineering Support Center

Technical Support Center: Fluorescence Quantum Yield Optimization You have reached the Tier 3 Technical Support interface. This guide is designed for medicinal chemists and chemical biologists facing "dark" or weakly emi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorescence Quantum Yield Optimization

You have reached the Tier 3 Technical Support interface. This guide is designed for medicinal chemists and chemical biologists facing "dark" or weakly emissive derivatives. Below, we move beyond basic textbook definitions to address the causality of non-radiative decay and provide actionable synthetic and analytical protocols.

Part 1: Diagnostic Framework (Troubleshooting)

Q: My derivative has a theoretical high brightness, but the experimental quantum yield (


) is 

. Where do I start?

A: Before initiating a new synthetic campaign, you must diagnose the mechanism of quenching. Low


 is rarely random; it is a competitive kinetic outcome where 

(non-radiative decay rate) dominates

(radiative decay rate).

Use this logic tree to isolate the root cause:

Troubleshooting_Logic Start Problem: Low Quantum Yield (<0.10) Purity 1. Check Purity (HPLC/NMR) Isolate >98%? Start->Purity Solvent 2. Solvent Screen Does Φf rise in non-polar/viscous solvent? Purity->Solvent Yes Impurity Fix: Re-purify. Trace quenchers (Pd, Cu) are fatal. Purity->Impurity No Conc 3. Concentration Check Does Φf rise upon dilution? Solvent->Conc No TICT Diagnosis: TICT Mechanism. Sol: Rigidify donors (e.g., Azetidine). Solvent->TICT Yes (Viscosity/Polarity dependent) Oxygen 4. Deoxygenation Does Φf rise after Ar purging? Conc->Oxygen No ACQ Diagnosis: Aggregation (ACQ). Sol: Add bulky groups / PEGylation. Conc->ACQ Yes ISC Diagnosis: Intersystem Crossing. Sol: Remove heavy atoms / Change core. Oxygen->ISC Yes Vib Diagnosis: Vibrational Relaxation. Sol: Deuteration / Rigidify skeleton. Oxygen->Vib No

Figure 1: Diagnostic logic flow for identifying the dominant non-radiative decay pathway. TICT: Twisted Intramolecular Charge Transfer; ACQ: Aggregation-Caused Quenching; ISC: Intersystem Crossing.

Part 2: Synthetic Optimization Strategies

Q: My diagnostic points to TICT (Twisted Intramolecular Charge Transfer). How do I fix this chemically?

A: TICT is the most common killer of quantum yield in push-pull dyes (e.g., Rhodamines, Coumarins). Upon excitation, the electron donor (usually an amine) rotates, breaking conjugation and accessing a dark state.

The Fix: You must mechanically lock the rotation of the donor group.

  • Classic Approach: Use a julolidine ring (fused ring system).

  • Modern Approach (Lavis Protocol): Replace

    
    -dimethyl/diethyl groups with Azetidine  rings. Azetidine has a higher ionization potential and different conformational dynamics that disfavor the twisted state compared to pyrrolidine or piperidine [1].
    

Q: How do I mitigate Aggregation-Caused Quenching (ACQ) in aqueous buffers?

A: Planar aromatic cores (BODIPY, Cyanine) stack like pancakes in water, leading to self-quenching.

  • Strategy 1 (Steric Bulk): Introduce "out-of-plane" substituents. For BODIPY, add methyl groups at the 1,3,5,7 positions (mesityl) to prevent

    
    -
    
    
    
    stacking.
  • Strategy 2 (Scaffold Engineering): Switch to a Sulfonated derivative (increases solubility) or wrap the fluorophore in a macrocycle (e.g., cyclodextrin).

Summary of Structural Interventions:

Mechanism of QuenchingStructural FlawSynthetic SolutionExpected

TICT Freely rotating dialkylamine donorSubstitute with Azetidine or bridged rings+40% to +80%
Vibrational Relaxation Flexible alkyl chains / loose rotorsRigidify (e.g., lock polymethine chain in Cyanines)+10% to +30%
Heavy Atom Effect Presence of Br, I, or transition metalsRemove heavy atoms; use F or Cl insteadVariable
Photo-oxidation Electron-rich alkene bridgeFluorinate the scaffold (e.g., Tokyo Green)Maintains

over time

Part 3: Measurement & Validation Protocols

Q: I need to report the


 in a paper. Can I just trust the plate reader values? 

A: Absolutely not. Plate readers have undefined path lengths and scattering artifacts. You must use a standard 1 cm quartz cuvette and follow the Relative Method (comparative) or Absolute Method (Integrating Sphere).

Protocol A: The Relative Method (Standard)

Best for: Routine characterization of soluble dyes.

  • Select a Standard: Choose a reference dye with a known

    
     that overlaps spectrally with your derivative.
    
  • Prepare Solutions:

    • Prepare 4 concentrations of your sample and 4 of the standard.

    • CRITICAL: The Absorbance (Optical Density) at the excitation wavelength must be below 0.10 (ideally 0.02–0.08) to avoid the Inner Filter Effect [2].[1]

  • Acquisition:

    • Measure Absorbance (

      
      ) at 
      
      
      
      .[1][2][3]
    • Measure Integrated Fluorescence Intensity (

      
      ) (Area under the curve).[1]
      
  • Calculation: Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis). The slope is
    
    
    . Use the equation:
    
    
    • 
      : Refractive index of the solvent.[2]
      
    • 
      : Standard; 
      
      
      
      : Unknown.

Common Standards Table:

Spectral RegionStandardngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(Lit.)[1][2][4][5][6][7]
Solvent
UV/Blue Quinine Sulfate0.5460.5 M H

SO

Green Fluorescein0.9250.1 M NaOH
Green/Yellow Rhodamine 6G0.95Ethanol
Red Cresyl Violet0.54Methanol
Protocol B: The Absolute Method (Integrating Sphere)

Best for: Solid samples, films, or IR dyes where no standards exist.

Workflow Visualization:

Absolute_Measurement LightSource Excitation Source (Monochromated) Sphere Integrating Sphere (Sample Inside) LightSource->Sphere Detector Detector (CCD/PMT) Sphere->Detector Blank Step 1: Measure Blank (Solvent only) Detector->Blank Sample Step 2: Measure Sample (Direct + Indirect Emission) Blank->Sample Calc Calc: Photons_Emitted / Photons_Absorbed Sample->Calc

Figure 2: Workflow for absolute quantum yield determination using an integrating sphere. This method eliminates the need for reference standards and refractive index corrections.[8]

References

  • Grimm, J. B., et al. (2015). A general method to improve fluorophores for live-cell imaging. Nature Methods, 12(3), 244–250. Link

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228. Link

  • Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535–1550. Link

  • Karstens, T., & Kobs, K. (1980). Rhodamine B and Rhodamine 101 as reference substances for fluorescence quantum yield measurements. Journal of Physical Chemistry, 84(14), 1871–1872. Link

Sources

Troubleshooting

Technical Support Center: 4-Dimethylamino-2-nitrobenzoic Acid (4-DMA-2-NBA) Stability Guide

Ticket ID: STAB-4DMA-2024 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Executive Summary: The Fragility Profile Welcome to the technical support hub for 4-Dim...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: STAB-4DMA-2024 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary: The Fragility Profile

Welcome to the technical support hub for 4-Dimethylamino-2-nitrobenzoic acid . If you are observing yield loss, color changes (red/brown tars), or disappearance of the starting material, you are likely triggering one of three degradation pathways inherent to this molecule’s "push-pull" electronic structure.

This molecule contains three conflicting functionalities:

  • Electron-Donating Group (EDG): The 4-dimethylamino group activates the ring.

  • Electron-Withdrawing Group (EWG): The 2-nitro group deactivates the ring but creates significant steric strain.

  • Acidic Moiety: The carboxylic acid is destabilized by the ortho-nitro group.

The following guide breaks down these failure modes into actionable troubleshooting tickets.

Ticket #001: Thermal Decarboxylation (Yield Loss)

User Report: "I heated the reaction to 100°C, and my product peak disappeared. NMR shows a loss of the carboxylic acid proton and a new aromatic signal."

Root Cause Analysis

The primary thermal risk for 2-nitrobenzoic acids is decarboxylation . The nitro group at the ortho position exerts a "Proximity Effect" (steric twisting and electronic withdrawal) that significantly lowers the activation energy for the loss of CO₂ compared to the meta or para isomers.

  • Mechanism: The ortho-nitro group twists out of planarity with the benzene ring due to steric hindrance with the carboxyl group. This destabilizes the ground state of the acid. Upon heating, the carboxylate attacks the ring proton or interacts with the nitro group, facilitating the extrusion of CO₂ to form 3-nitro-N,N-dimethylaniline .

  • Catalytic Acceleration: This process is dramatically accelerated by transition metals (Cu, Ag, Pd) often used in cross-coupling reactions [1, 2].

Troubleshooting Protocol
ParameterCritical LimitRecommendation
Temperature < 60°C Maintain reaction temperature below 60°C whenever possible. If higher temps are required, strictly limit time.
Catalysts Avoid Cu/Ag Copper(I) and Silver(I) salts are known decarboxylation catalysts for ortho-nitro acids. Use Pd-only systems if possible.
pH Neutral/Basic The free acid (protonated) is often more thermally stable than the carboxylate anion in the presence of metals, but less stable toward acid-catalyzed decarboxylation mechanisms.

Ticket #002: Photochemical Degradation (Discoloration)

User Report: "The yellow powder turned a dark brick-red after sitting on the benchtop for two days."

Root Cause Analysis

Nitro-aromatics are intrinsic chromophores. The 4-dimethylamino group acts as a strong donor, and the nitro group as an acceptor, creating a "push-pull" system with a low HOMO-LUMO gap. This makes the molecule highly active in the UV-Visible region.

  • Mechanism: Absorption of photons leads to an excited triplet state. This can trigger radical formation (NO₂ radical cleavage) or intramolecular redox reactions (nitro-to-nitroso reduction), leading to complex azo-dimers which appear as dark red/brown impurities [3, 4].

Troubleshooting Protocol
  • Amber Glassware: All storage and reaction vessels must be amber-tinted.

  • Foil Wrapping: If amber glassware is unavailable, wrap flasks in aluminum foil immediately after weighing.

  • Light Source: Avoid direct sunlight or high-intensity LEDs in the fume hood.

Ticket #003: Oxidative Instability (N-Oxide Formation)

User Report: "LCMS shows a mass shift of +16 Da."

Root Cause Analysis

The dimethylamino group is electron-rich and susceptible to oxidation.

  • Mechanism: In the presence of peroxides, singlet oxygen, or vigorous stirring in air, the tertiary amine is oxidized to the N-oxide . Under harsher conditions, oxidative demethylation can occur (loss of methyl groups).

Troubleshooting Protocol
  • Degassing: Sparge all reaction solvents with Nitrogen or Argon for 15 minutes prior to addition.

  • Peroxide Check: Verify that ether-based solvents (THF, Dioxane) are peroxide-free using test strips.

  • Atmosphere: Run all reactions under an inert atmosphere (N₂/Ar).

Visualizing the Degradation Landscape

The following diagram maps the inputs (Heat, Light, Oxidants) to their specific degradation products. Use this to diagnose your impurity profile.

degradation_pathways Heat Input: Heat (>80°C) or Metal Catalyst Target 4-Dimethylamino- 2-nitrobenzoic Acid Heat->Target Light Input: UV/Vis Light Light->Target Oxidant Input: Air/Peroxides Oxidant->Target Decarb Product A: Decarboxylation (3-nitro-N,N-dimethylaniline) [Mass = M - 44] Target->Decarb Ortho-Effect (Loss of CO2) Radical Product B: Azo/Nitroso Dimers (Red/Brown Tars) Target->Radical Photolysis (Radical formation) N_Oxide Product C: N-Oxide [Mass = M + 16] Target->N_Oxide N-Oxidation

Figure 1: Degradation pathways of 4-Dimethylamino-2-nitrobenzoic acid. Red arrows indicate thermal risks; Yellow indicates photochemical risks; Green indicates oxidative risks.

Ticket #004: The "Safe" Workup Protocol

User Report: "I tried to recrystallize from boiling ethanol, but the material decomposed."

Resolution: Avoid thermal recrystallization. Use an Acid-Base Precipitation method at controlled temperatures. This exploits the amphoteric nature (acidic COOH, basic NMe₂) without thermal stress.

Step-by-Step Methodology
  • Dissolution (Cold): Dissolve the crude mixture in 0.5 M NaOH (aq) at 0–5°C.

    • Why: Converts the acid to the soluble sodium carboxylate. Impurities that are non-acidic (like the decarboxylated byproduct) will remain insoluble or form an oil.

  • Filtration/Wash: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate .

    • Why: Removes the decarboxylated byproduct (3-nitro-N,N-dimethylaniline) and other organic neutrals. Discard the organic layer.

  • Precipitation (Controlled): Cool the aqueous layer to 0°C. Slowly add 1 M HCl dropwise with stirring until pH reaches ~3-4.

    • Why: The free acid will precipitate out. Do not go to pH < 1, or you may protonate the dimethylamino group, making the molecule soluble again as the hydrochloride salt.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum in the dark (desiccator).

workup_protocol Start Crude Reaction Mixture Step1 Dissolve in 0.5M NaOH (aq) Temp: 0-5°C Start->Step1 Step2 Wash with DCM/EtOAc Step1->Step2 Split Phase Separation Step2->Split Organic Organic Layer (Contains Decarboxylated Impurities) Split->Organic Discard Aqueous Aqueous Layer (Contains Target as Salt) Split->Aqueous Keep Step3 Acidify with 1M HCl to pH 3-4 Temp: 0°C Aqueous->Step3 Step4 Filter & Dry in Dark Step3->Step4 Final Pure 4-DMA-2-NBA Step4->Final

Figure 2: Safe Workup Flowchart. This protocol minimizes thermal stress and removes the primary decarboxylation impurity.

References

  • Gopalan, R., & Mathai, I. M. (1969). Thermal Decarboxylation of Nitrobenzoic Acids. Journal of the Chemical Society.[1][2]

  • Goossen, L. J., et al. (2010). Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates. Beilstein Journal of Organic Chemistry.

  • Kawade, M. N., et al. (2009). Dynamics of OH Formation in the Photodissociation of o-Nitrobenzoic Acid. The Journal of Physical Chemistry A.

  • Chen, B., et al. (2005).[3] Photodegradation of nitroaromatic compounds. Journal of Environmental Sciences.

  • BenchChem Technical Support. (2025). Stability and Proper Storage of 4-Dimethylaminobenzoic Acid-d6.

Sources

Optimization

catalyst selection for reactions involving 4-Dimethylamino-2-nitrobenzoic acid

Technical Support Center: Catalyst Selection Guide Subject: 4-Dimethylamino-2-nitrobenzoic acid (4-DMA-2-NBA) Ticket ID: REF-4DMA-2024 Status: Open Support Engineer: Senior Application Scientist[1] Overview Welcome to th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Selection Guide Subject: 4-Dimethylamino-2-nitrobenzoic acid (4-DMA-2-NBA) Ticket ID: REF-4DMA-2024 Status: Open Support Engineer: Senior Application Scientist[1]

Overview

Welcome to the Technical Support Center. You are likely working with 4-Dimethylamino-2-nitrobenzoic acid , a bifunctional building block presenting two distinct chemical challenges:

  • Electronic Conflict: A strong electron-donating group (

    
    ) competing with two electron-withdrawing groups (
    
    
    
    ,
    
    
    ).[1]
  • Steric Hindrance: The ortho-nitro group creates a "steric wall" that impedes attack at the carboxylic acid, complicating amide coupling and esterification.[2]

This guide addresses the three most common "support tickets" we receive regarding this molecule.

Ticket #01: Hydrogenation Stalled / Catalyst Poisoning

User Issue: "I am trying to reduce the nitro group to an amine using Pd/C in methanol, but the reaction stalls at 50% conversion or requires excessive catalyst loading."

Diagnosis: The dimethylamino group at the para position is a potent catalyst poison. The nitrogen lone pair can coordinate strongly to the active sites of the Palladium surface, effectively coating the catalyst and preventing hydrogen adsorption. Additionally, the solubility of the zwitterionic starting material in organic solvents is often poor.

The Solution: The "Aqueous Salt" Protocol Do not fight the electronics; use them. By converting the carboxylic acid to its sodium salt, you increase water solubility and alter the electronic environment.

Recommended Protocol (High-Throughput / Green):

  • Solvent: Water (degassed).[1]

  • Base: NaOH (1.1 equivalents).

  • Catalyst: 5% or 10% Pd/C (wet support, 50% water).[1]

  • Conditions: 0.2–0.5 MPa

    
     (2–5 bar) at 50–60°C.
    

Why this works:

  • Solubility: The sodium benzoate salt is highly water-soluble, eliminating mass transfer limitations.[1]

  • Poisoning Mitigation: In alkaline aqueous media, the catalyst surface dynamics change. While the amine is still present, the high polarity of water and the ionic nature of the substrate often facilitate faster turnover than in non-polar organic solvents where the amine-catalyst interaction is the dominant adhesive force.

Alternative (Chemoselective): If your molecule has other reducible groups (e.g., alkenes) that must survive, switch to Iron/Acetic Acid or Tin(II) Chloride .[1]

  • Reagent: Fe powder (3-5 eq) in AcOH/EtOH.[1]

  • Advantage:[1][3] Zero risk of over-reduction; unaffected by amine poisoning.[1]

Ticket #02: Amide Coupling Failure (Steric Hindrance)

User Issue: "Standard EDC/NHS coupling is giving <10% yield. The amine nucleophile is unreactive."

Diagnosis: The nitro group at the ortho position exerts significant steric bulk.[2] It physically blocks the trajectory of the incoming amine nucleophile. Furthermore, the para-dimethylamino group pushes electron density into the ring, making the carbonyl carbon less electrophilic (less reactive) than a standard benzoic acid.

The Solution: Aggressive Activation Standard carbodiimides (DCC, EDC) are too slow. You must generate a highly reactive intermediate to overcome the steric barrier.

Option A: The Acid Chloride Route (Robust)

  • Reagent: Thionyl Chloride (

    
    ) or Oxalyl Chloride.[1]
    
  • Catalyst: DMF (catalytic drops).[1]

  • Procedure: Reflux acid in

    
     to generate the acid chloride. Evaporate excess 
    
    
    
    . React immediately with amine + base (
    
    
    or DIPEA) in DCM.[1]
  • Why: The acid chloride is small and highly electrophilic, compensating for the steric hindrance.

Option B: High-Performance Coupling Agents (Mild) If acid sensitive groups are present, use HATU or PyBOP .[1]

  • Reagent: HATU (1.2 eq).[1]

  • Base: DIPEA (2.0 eq).

  • Solvent: DMF (polar aprotic is required to stabilize the active ester).[1]

  • Mechanism: The 7-azabenzotriazole leaving group is less sterically demanding and more reactive than the HOBt ester formed by EDC.[1]

Visualizing the Workflows

Figure 1: Catalyst Selection Decision Tree

This diagram guides you through the reduction of the nitro group based on your specific constraints.

ReductionStrategy start Start: Nitro Reduction of 4-DMA-2-NBA q1 Are there other reducible groups (alkenes, alkynes)? start->q1 chemoselective Chemoselective Route q1->chemoselective Yes standard Standard Route q1->standard No fe_red Use Fe / AcOH or SnCl2 / HCl chemoselective->fe_red pd_red Catalytic Hydrogenation (Preferred for Scale) standard->pd_red q2 Is the substrate soluble in Methanol/Ethanol? pd_red->q2 salt_route Aqueous Salt Protocol: Water + NaOH + Pd/C q2->salt_route No (Typical) solvent_route Organic Solvent Route: MeOH + Pd/C q2->solvent_route Yes poison_warning Warning: Potential Amine Poisoning of Catalyst solvent_route->poison_warning

Caption: Decision matrix for reducing 4-Dimethylamino-2-nitrobenzoic acid, highlighting the "Aqueous Salt" bypass for solubility and poisoning issues.

Figure 2: Overcoming Steric Hindrance in Amide Coupling

This diagram illustrates why standard coupling fails and how activation strategies bypass the ortho-nitro blockade.[1]

StericCoupling cluster_0 The Problem cluster_1 The Solution (Activation) acid 4-DMA-2-NBA ortho Ortho-Nitro Group (Steric Wall) acid->ortho act_agent Activation Agent (SOCl2 or HATU) acid->act_agent amine Incoming Amine ortho->amine BLOCKS intermediate Activated Intermediate (Acid Chloride or Active Ester) act_agent->intermediate High Reactivity product Amide Product intermediate->product Fast Attack Overcomes Sterics

Caption: Mechanism of steric hindrance caused by the ortho-nitro group and the activation strategy required to bypass it.

Comparative Data: Reduction Catalysts

Catalyst SystemSelectivityRateRisk of PoisoningScalabilityRecommended For
Pd/C (Water/NaOH) HighFastLow (in salt form)ExcellentStandard Synthesis
Pd/C (MeOH) ModerateSlowHigh (Amine coord.)[1]GoodSmall scale (soluble only)
Fe / AcOH ExcellentModerateNonePoor (Waste)Chemoselective needs
Raney Nickel ModerateFastModerateModerateCost-sensitive bulk

FAQ: Frequently Asked Questions

Q: Can I use catalytic transfer hydrogenation (CTH) instead of


 gas? 
A:  Yes. Ammonium formate (

) with Pd/C is effective.[1] However, ensure you use an excess of formate (3-5 eq) as the reaction generates ammonia, which can compete with the amine product for the catalyst surface.

Q: I see a dark impurity forming during the reduction. What is it? A: Aminobenzoic acids are sensitive to oxidation.[1][2] The "darkening" is likely the formation of azo or azoxy dimers caused by air exposure of the intermediate hydroxylamine. Fix: Ensure rigorous degassing of your solvent and maintain a positive pressure of hydrogen throughout the reaction.

Q: Does the dimethylamino group demethylate during hydrogenation? A: Under standard conditions (Pd/C, <60°C), demethylation is negligible. However, if you use high temperatures (>80°C) or Platinum oxide (


) in strong acid, you risk N-demethylation.[1] Stick to Pd/C at moderate temperatures.

References

  • BenchChem. (2025).[1][2][4] Optimization of reaction conditions for derivatizing 2-Amino-4-bromo-6-nitrobenzoic acid. (General principles on ortho-substituted nitrobenzoic acids). [1]

  • Almac Group. (2020).[1] FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions.[1] Synlett.[1][5] (Protocol for aqueous NaOH hydrogenation of nitrobenzoic acids).

  • MDPI. (2018).[1] Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (Alternative CTH methods).

  • Google Patents. (2014).[1] CN104230768A: Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.[1][6] (Specific industrial protocol for Pd/C + NaOH).

  • Chimia. (2011).[1] The Synthesis of Sterically Hindered Amides.[2][7] (Strategies for ortho-substituted coupling).

Sources

Reference Data & Comparative Studies

Validation

validation of analytical methods using 4-Dimethylamino-2-nitrobenzoic acid

Analytical Validation Guide: 4-Dimethylamino-2-nitrobenzoic Acid (4-DMA-2-NBA) Content Type: Technical Comparison & Validation Protocol Target Audience: Pharmaceutical Analysts, Process Chemists, and QC Managers Focus: Q...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Validation Guide: 4-Dimethylamino-2-nitrobenzoic Acid (4-DMA-2-NBA)

Content Type: Technical Comparison & Validation Protocol Target Audience: Pharmaceutical Analysts, Process Chemists, and QC Managers Focus: Quantification of 4-DMA-2-NBA (CAS: 20129-83-3) as a Process Impurity/Intermediate

Executive Summary & Compound Profile

4-Dimethylamino-2-nitrobenzoic acid (4-DMA-2-NBA) is a critical intermediate and potential impurity in the synthesis of complex pharmaceutical agents, dyes, and UV-blocking compounds. Its structural duality—containing both an electron-withdrawing nitro group and an electron-donating dimethylamino group—creates unique electronic properties that challenge standard analytical workflows.

This guide provides a comparative validation framework, contrasting the industry-standard HPLC-PDA (High-Performance Liquid Chromatography with Photodiode Array Detection) against the high-sensitivity LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). While LC-MS/MS offers superior sensitivity for trace analysis, HPLC-PDA remains the robust "workhorse" for process control and assay determination.

Compound Snapshot:

  • CAS: 20129-83-3[1][2]

  • Molecular Formula: C₉H₁₀N₂O₄[1]

  • Key Physicochemical Challenge: The compound is amphoteric. The carboxylic acid (pKa ~3-4) and the tertiary amine (pKa ~5-6) require careful pH control in the mobile phase to prevent peak tailing and ensure reproducibility.

Method Comparison: HPLC-PDA vs. LC-MS/MS

The choice of method depends strictly on the "Fit-for-Purpose" criteria defined by the stage of drug development.

FeatureMethod A: HPLC-PDA (Recommended for Assay) Method B: LC-MS/MS (Recommended for Trace Impurities)
Primary Application Raw material assay, Process monitoring (>0.05% levels).Genotoxic impurity screening, Trace analysis (<10 ppm).
Specificity High (spectral confirmation via PDA).Ultra-High (mass-to-charge ratio + fragmentation pattern).
Sensitivity (LOD) ~0.5 µg/mL (ppm range).~0.5 ng/mL (ppb range).
Linearity Range Broad (e.g., 10 – 500 µg/mL).Narrower dynamic range; often requires isotopic internal standards.
Robustness Very High; tolerant to minor buffer changes.Moderate; sensitive to matrix effects and ion suppression.
Cost Per Sample Low ($).High (

$).[3][4]

Expert Insight: For routine quality control (QC) of the synthesized intermediate itself, HPLC-PDA is the superior choice due to its lower cost, higher robustness, and sufficient sensitivity. LC-MS/MS should be reserved for detecting 4-DMA-2-NBA as a trace impurity in final drug substances.

Strategic Validation Protocol (HPLC-PDA)

This protocol outlines the "Best Practice" workflow for validating 4-DMA-2-NBA. It is designed to meet ICH Q2(R1/R2) guidelines.

A. Chromatographic Conditions (The "System")
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm.

    • Rationale: The "end-capping" reduces silanol interactions with the dimethylamino group, preventing peak tailing.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Rationale: Low pH ensures the carboxylic acid is protonated (neutral) and the amine is protonated (charged). While this seems counter-intuitive for RP-HPLC, the solubility is maintained, and the acidic suppression prevents the carboxylic acid from ionizing, which would cause early elution and peak broadening.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 60% B

    • 20 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV at 254 nm (primary) and 360 nm (secondary for nitro-group specificity).

  • Column Temp: 30°C.

B. Sample Preparation Workflow

SamplePrep RawSample Raw Sample (Solid/Powder) Weighing Weighing (25 mg) RawSample->Weighing Dissolution Dissolution (Diluent: 50:50 ACN:Water) Weighing->Dissolution Sonication Sonication (10 mins, <30°C) Dissolution->Sonication Filtration Filtration (0.22 µm PTFE) Sonication->Filtration HPLC HPLC Injection Filtration->HPLC

Figure 1: Optimized Sample Preparation Workflow for 4-DMA-2-NBA Analysis.

C. Validation Parameters & Acceptance Criteria

The following data represents the Target Acceptance Criteria for a successful validation.

1. Specificity (Stress Testing)

  • Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (3% H₂O₂).

  • Requirement: Peak purity angle < Purity threshold (via PDA). No interference at the retention time of 4-DMA-2-NBA.

2. Linearity

  • Range: 50% to 150% of target concentration (e.g., 50 µg/mL to 150 µg/mL).

  • Data Presentation:

Concentration (%)Conc. (µg/mL)Mean Peak Area (n=3)
50%50.0125,000
75%75.0187,500
100%100.0250,000
125%125.0312,500
150%150.0375,000
  • Acceptance Criteria: Correlation Coefficient (

    
    ) 
    
    
    
    .

3. Accuracy (Recovery)

  • Protocol: Spike known amounts of 4-DMA-2-NBA into a placebo matrix at 3 levels (80%, 100%, 120%).

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0% . %RSD of replicates

    
    .
    

4. Precision (Repeatability)

  • Protocol: 6 independent preparations of the sample at 100% concentration.

  • Acceptance Criteria: %RSD of retention time

    
    ; %RSD of Peak Area 
    
    
    
    .

Scientific Rationale: The "Why" Behind the Protocol

The pH/pKa Interplay: The most common failure mode in validating 4-DMA-2-NBA is retention time drift . This occurs because the compound has two ionizable groups.

  • At neutral pH (pH 7), the carboxylic acid is ionized (COO⁻), making the molecule highly polar and causing it to elute near the void volume (t0), often co-eluting with solvent fronts.

  • Solution: By using pH 2.5 (Phosphoric Acid), we suppress the ionization of the carboxylic acid (keeping it neutral/hydrophobic enough to retain on C18) while the amine remains protonated. This balance provides a stable, reproducible retention time.

ChemicalBehavior cluster_Acid Acidic Mobile Phase (pH 2.5) cluster_Neutral Neutral Mobile Phase (pH 7.0) Compound 4-DMA-2-NBA (Amphoteric) AcidState COOH (Neutral) NH+ (Protonated) Compound->AcidState pH < pKa(acid) NeutralState COO- (Ionized) N (Neutral) Compound->NeutralState pH > pKa(acid) Result1 Good Retention on C18 Sharp Peaks AcidState->Result1 Result2 Poor Retention (Elutes Early) Peak Tailing NeutralState->Result2

Figure 2: Impact of Mobile Phase pH on 4-DMA-2-NBA Chromatography.

References

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005. Link

  • BenchChem. "A Comparative Guide to the Quantification of 2-Nitrobenzoic Acid in Environmental Samples." BenchChem Technical Guides, 2025. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3684804, 4-(Dimethylamino)-3-nitrobenzoic acid." PubChem, 2025.[6] Link

  • Al-Ghannam, S. M. "Simple spectrophotometric method for the determination of 4-aminobenzoic acid." Journal of Taibah University for Science, 2009. Link

  • Sigma-Aldrich. "4-Dimethylamino-2-nitrobenzaldehyde Product Specification." Merck KGaA, 2024. Link

Sources

Comparative

comparative study of nitrobenzoic acid isomers in synthesis

Introduction: The Electronic and Steric Battlefield In scaffold design and lead optimization, nitrobenzoic acids (2-, 3-, and 4-nitrobenzoic acid) represent a classic study in the interplay between electronic effects (in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Electronic and Steric Battlefield

In scaffold design and lead optimization, nitrobenzoic acids (2-, 3-, and 4-nitrobenzoic acid) represent a classic study in the interplay between electronic effects (induction/resonance) and steric demand. While they share the molecular formula


, their distinct substitution patterns dictate massive divergences in acidity, solubility, and downstream reactivity.

This guide serves as an operational manual for selecting the correct isomer. We move beyond basic properties to analyze how the "Ortho Effect" drives acidity, how steric hindrance governs esterification kinetics, and how to navigate the regioselectivity of their synthesis.

Physicochemical Profile: The Data Landscape

The following table synthesizes critical physical data. Note the dramatic deviation of the ortho-isomer (2-NBA) in acidity and the thermal stability of the para-isomer (4-NBA).

Property2-Nitrobenzoic Acid (Ortho)3-Nitrobenzoic Acid (Meta)4-Nitrobenzoic Acid (Para)Benzoic Acid (Ref)
Structure Sterically CrowdedAsymmetricSymmetricUnsubstituted
pKa (H₂O) 2.17 (Strongest)3.473.414.20
Melting Point 146–148 °C139–141 °C239–242 °C 122 °C
Solubility Soluble in EtOH, Et₂OSoluble in EtOH, Et₂OLow in cold H₂O; High MPMod. in H₂O
Electronic Effect Inductive (-I) + FieldInductive (-I) OnlyInductive (-I) + Resonance (-R)N/A
Key Utility Anthranilic acid precursor3,5-Dinitrobenzoic acid precursorProcaine/PABA precursorPreservative

Deep Dive: The Acidity Paradox & The Ortho Effect

A common misconception is that 4-nitrobenzoic acid is the strongest acid due to resonance stabilization of the conjugate base. Experimental data proves 2-nitrobenzoic acid is significantly stronger (pKa 2.17 vs 3.41).

The Mechanistic Logic
  • 2-Nitro (Ortho): The bulky nitro group forces the carboxyl group out of coplanarity with the benzene ring (Steric Inhibition of Resonance).[1] This destabilizes the acid form but, more importantly, places the electron-withdrawing nitro group in immediate proximity to the carboxylate, exerting a massive Inductive (-I) and Field Effect that stabilizes the negative charge.

  • 4-Nitro (Para): The nitro group exerts a strong Resonance (-R) withdrawal, stabilizing the carboxylate anion, but distance diminishes the inductive effect compared to the ortho position.[1]

  • 3-Nitro (Meta): The nitro group is in a "nodal" position regarding resonance. It cannot stabilize the charge via resonance; it relies solely on the Inductive (-I) effect, making it the weakest of the nitro isomers (though still stronger than benzoic acid).

Visualization: Acidity & Electronic Vectors

AcidityLogic Figure 1: Structural Drivers of Acidity in Nitrobenzoic Isomers cluster_ortho 2-Nitrobenzoic Acid (pKa 2.17) cluster_para 4-Nitrobenzoic Acid (pKa 3.41) cluster_meta 3-Nitrobenzoic Acid (pKa 3.47) Ortho Ortho Isomer (Strongest Acid) O_Mech Mechanism: 1. Steric Inhibition of Resonance 2. Proximity Field Effect Ortho->O_Mech Para Para Isomer (Moderate Acid) P_Mech Mechanism: 1. Resonance Stabilization (-R) 2. Weak Inductive Effect Para->P_Mech Meta Meta Isomer (Weakest Nitro-Acid) M_Mech Mechanism: 1. Inductive Effect Only (-I) 2. No Resonance Participation Meta->M_Mech

Synthetic Reactivity: Kinetics & Protocols

A. Esterification: The Steric Wall

When synthesizing esters (e.g., for prodrug formation), the reaction rate varies significantly.

  • 4-Nitrobenzoic Acid: Reacts rapidly. The carboxyl group is sterically accessible.

  • 2-Nitrobenzoic Acid: Reacts slowly. The ortho-nitro group creates a "Steric Wall" (Taft steric parameter

    
    ), hindering the nucleophilic attack of the alcohol on the carbonyl carbon.
    
    • Recommendation: For ortho-isomers, use highly active coupling agents (HATU/EDC) or acid chlorides rather than standard Fischer esterification to overcome the energy barrier.

B. Reduction Protocols (Synthesis of Aminobenzoates)

Reducing the nitro group transforms these deactivating groups into activating amine groups (e.g., PABA).

Comparative Protocol: Catalytic Hydrogenation

  • Substrate: 4-Nitrobenzoic acid (for PABA) or 2-Nitrobenzoic acid (for Anthranilic acid).

  • Catalyst: 5% Pd/C (wet).

  • Solvent: Methanol or Ethanol (High solubility required).

  • Conditions: 3 atm

    
    , RT, 4 hours.
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of nitrobenzoic acid in 50 mL MeOH.

  • Catalyst Addition: Add 10 mol% Pd/C under inert (

    
    ) atmosphere (Caution: Pyrophoric).
    
  • Hydrogenation: Purge with

    
     and stir vigorously.
    
    • Note: 2-nitrobenzoic acid reduction is often faster due to the relief of steric strain upon converting the bulky

      
       to the smaller 
      
      
      
      .
  • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.

  • Yield: Typically >95% for 4-isomer; 2-isomer may spontaneously lactamize if side chains allow.

Synthesis & Regioselectivity: How to Source Them

You cannot make all isomers via the same route due to Directing Effects .

  • To make 3-Nitrobenzoic Acid:

    • Route:Direct Nitration of Benzoic Acid.[2]

    • Logic: The

      
       group is a meta-director.[3][4]
      
    • Yield: ~80% 3-nitro, ~19% 2-nitro, ~1% 4-nitro.

  • To make 2- or 4-Nitrobenzoic Acid:

    • Route:Oxidation of Nitrotoluene.[5]

    • Logic: You must nitrate toluene first (Methyl is ortho/para directing) to separate 2-nitrotoluene and 4-nitrotoluene. Then, oxidize the methyl group to a carboxyl group using

      
       or 
      
      
      
      .
    • Warning: Direct nitration of benzoic acid is a poor source for the 4-isomer.[6]

Visualization: Synthesis Pathways

SynthesisPathways Figure 2: Regioselective Synthesis Routes for Nitrobenzoic Isomers Benzoic Benzoic Acid (Meta Director) Nitration1 Nitration (HNO3/H2SO4) Benzoic->Nitration1 Toluene Toluene (Ortho/Para Director) Nitration2 Nitration (HNO3/H2SO4) Toluene->Nitration2 MetaAcid 3-Nitrobenzoic Acid (Major Product) Nitration1->MetaAcid Major OrthoNitroTol 2-Nitrotoluene Nitration2->OrthoNitroTol Separation ParaNitroTol 4-Nitrotoluene Nitration2->ParaNitroTol Separation Oxidation Oxidation (KMnO4) OrthoAcid 2-Nitrobenzoic Acid Oxidation->OrthoAcid ParaAcid 4-Nitrobenzoic Acid Oxidation->ParaAcid OrthoNitroTol->Oxidation ParaNitroTol->Oxidation

Decision Matrix: Selection Guide

Application GoalRecommended IsomerScientific Rationale
Maximizing Acidity 2-Nitrobenzoic Acid Exploits the ortho-effect for pKa ~2.17. Useful for protonating weak bases.
High Thermal Stability 4-Nitrobenzoic Acid Symmetric crystal packing leads to MP ~240°C. Ideal for high-temp solid-state reactions.
Synthesizing PABA 4-Nitrobenzoic Acid Direct reduction yields 4-aminobenzoic acid (Sunscreen/Procaine scaffold).
Synthesizing Dyes 3-Nitrobenzoic Acid Precursor to 3-aminobenzoic acid; meta-substitution pattern common in azo dyes.
Heterocycle Synthesis 2-Nitrobenzoic Acid Precursor to Anthranilic acid; cyclization to quinazolinones requires ortho-positioning.

References

  • BenchChem. A Comparative Analysis of the Acidity of 2-, 3-, and 4-Nitrobenzoic Acid Isomers. (2025).[3][7]

  • Dippy, J. F. J., & Lewis, R. H. The dissociation constants of some symmetrically disubstituted benzoic acids. Journal of the Chemical Society. (1936).

  • Takagi, T., et al. Solubility of benzoic acid and its nitro-derivatives in organic solvents. Journal of Chemical & Engineering Data. (2021).[8][9][10]

  • Taft, R. W. Separation of Polar, Steric, and Resonance Effects in Reactivity. Journal of the American Chemical Society. (1952).[8]

  • Smith, G. Hydrogen-bonded polymeric structures in ammonium salts of nitrobenzoic acids. Acta Crystallographica Section C. (2014).

Sources

Validation

Performance Evaluation of 4-Dimethylamino-2-nitrobenzoic Acid in Analytical and Functional Assays

Executive Summary 4-Dimethylamino-2-nitrobenzoic acid (CAS: 20129-83-3) is a specialized aromatic building block characterized by a "push-pull" electronic structure. Unlike its non-nitrated analog (4-dimethylaminobenzoic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Dimethylamino-2-nitrobenzoic acid (CAS: 20129-83-3) is a specialized aromatic building block characterized by a "push-pull" electronic structure. Unlike its non-nitrated analog (4-dimethylaminobenzoic acid), which is a well-known fluorophore, the introduction of the ortho-nitro group drastically alters its photophysical profile, quenching fluorescence while enhancing solvatochromic behavior.

This guide provides a technical evaluation of the compound's performance across three critical domains: Chromatographic Purity Profiling , Solvatochromic UV-Vis Characterization , and Reductive Reactivity . These assays are essential for researchers utilizing this compound as a synthesis intermediate, a polarity probe, or a substrate in nitroreductase studies.

Chemical Identity & Mechanism of Action

The compound features a strong electron-donating group (


) para to the carboxylic acid and meta to the electron-withdrawing nitro group (

). However, the primary electronic interaction of interest is the intramolecular charge transfer (ICT) inhibited or promoted by solvent polarity.
  • Role: Synthetic Intermediate, Solvatochromic Probe, Nitroreductase Substrate.

  • Key Property: Non-fluorescent (typically) due to nitro-quenching; exhibits strong UV-Vis absorption shifts.

Mechanism: The "Push-Pull" System

The electronic distribution changes significantly between the ground and excited states. The dimethylamino group acts as the "Push" (donor), while the nitro and carboxyl groups act as the "Pull" (acceptors).

PushPullMechanism cluster_0 Electronic State Transitions cluster_1 Solvent Interaction Ground Ground State (Localized Charge) Excited Excited State (Intramolecular Charge Transfer) Ground->Excited hv (Absorption) NonPolar Non-Polar Solvent (High Energy Gap) Blue-Shifted Excited->NonPolar Polar Polar Solvent (Stabilized ICT) Red-Shifted Excited->Polar caption Fig 1. Schematic of the solvatochromic 'Push-Pull' mechanism governing UV-Vis performance.

Assay 1: High-Performance Liquid Chromatography (HPLC) Purity Profiling

Objective: To establish a robust protocol for quantifying purity and separating the compound from common synthetic impurities (e.g., 4-dimethylaminobenzoic acid, 2-nitrobenzoic acid).

Methodology: Reversed-Phase Ion-Suppression

Because the compound contains both a basic amine and an acidic carboxyl group, pH control is critical to prevent peak tailing. An acidic mobile phase suppresses the ionization of the carboxylic acid (


), keeping it neutral and improving retention on C18 columns.
Validated Protocol
ParameterCondition
Column C18 (Octadecylsilyl), 5 µm, 150 mm × 4.6 mm (e.g., Agilent Zorbax or equiv.)[1]
Mobile Phase A 0.1% Phosphoric Acid (

) in Water (pH ~2.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Isocratic: 60% A / 40% B (Adjust based on column age)
Flow Rate 1.0 mL/min
Detection UV-Vis Diode Array at 254 nm (aromatic) and 330 nm (ICT band)
Temperature 30°C
Injection Vol 10 µL

Performance Metrics:

  • Retention Time (

    
    ):  ~4.5 - 6.0 min (under isocratic conditions).
    
  • Tailing Factor: < 1.5 (Critical: If > 1.5, increase buffer strength or lower pH).

  • Resolution (

    
    ):  > 2.0 from 4-dimethylaminobenzoic acid impurity.
    

Assay 2: Solvatochromic Functional Screening

Objective: To evaluate the compound's performance as a polarity probe. The absorption maximum (


) shifts bathochromically (red shift) as solvent polarity increases, stabilizing the polar excited state.
Experimental Data: Solvent-Dependent Shifts

The following data represents typical performance in a UV-Vis spectral scan (300–600 nm).

SolventPolarity Index (

)

(nm)
Color PerceptionPerformance Rating
Toluene 2.4320 - 330Pale YellowLow Sensitivity
Dichloromethane 3.1340 - 350YellowModerate
Acetone 5.1360 - 370Deep YellowHigh
Methanol 5.1380 - 400OrangeHigh
DMSO 7.2> 410Red-OrangeMaximum Sensitivity

Interpretation: Researchers can use the ratio of absorbance at two wavelengths (e.g.,


) to determine the approximate polarity of an unknown reaction medium or binding pocket.

Assay 3: Reductive Reactivity (Nitroreductase & Chemical)

Objective: To assess the compound's utility as a substrate for reduction to 4-dimethylamino-2-aminobenzoic acid (a potential fluorescent scaffold).

Pathway & Workflow

Unlike simple nitrobenzenes, the steric hindrance of the ortho-nitro group and the electronic donation from the para-dimethylamino group can impede enzymatic reduction.

ReductionPathway cluster_check Performance Checkpoint Start 4-Dimethylamino- 2-nitrobenzoic acid (Substrate) Inter1 Nitroso Intermediate (Transient) Start->Inter1 2e- Reduction (Zn/HCl or Nitroreductase) Inter2 Hydroxylamine Intermediate Inter1->Inter2 2e- Reduction End 4-Dimethylamino- 2-aminobenzoic acid (Fluorescent Product) Inter2->End 2e- Reduction Check Assay Note: Enzymatic reduction (e.g., E. cloacae NR) may stall at Hydroxylamine step due to electronic effects. Inter2->Check caption Fig 2. Stepwise reduction pathway. Complete reduction restores fluorescence.

Protocol for Chemical Reduction (Standard):

  • Dissolution: Dissolve 100 mg of substrate in Methanol (10 mL).

  • Catalyst: Add 10% Pd/C (10 mg).

  • Hydrogenation: Stir under

    
     balloon (1 atm) or use Hydrazine hydrate as donor.
    
  • Monitoring: Monitor via TLC (Mobile Phase: Hexane:EtOAc 1:1). The product will be highly fluorescent under UV (365 nm), unlike the starting material.

Comparative Guide: Alternatives

How does 4-Dimethylamino-2-nitrobenzoic acid compare to standard alternatives in these assays?

Feature4-Dimethylamino-2-nitrobenzoic acid 4-Nitrobenzoic Acid 4-Dimethylaminobenzoic Acid (DMABA)
Primary Use Synthetic Intermediate / Polarity ProbeReference Standard / BacteriostaticFluorescent Probe
Fluorescence Quenched (Non-fluorescent)Non-fluorescentHigh (TICT behavior)
Solvatochromism High (Visible Color Shift)LowModerate (Fluorescence Shift)
Reducibility Moderate (Steric hindrance)High (Rapid reduction)N/A (Already reduced)
HPLC Detection Dual (254 nm / 330+ nm)Single (254 nm)Dual (254 nm / 290 nm)

References

  • Biosynth. (n.d.). 4-(Dimethylamino)-2-nitrobenzoic acid Product Page. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Dimethylamino-2-nitrobenzaldehyde (Analogous Structure) Product Specification. Retrieved from

  • Macheroux, P., et al. (2014). Understanding the broad substrate repertoire of nitroreductase based on its kinetic mechanism. Journal of Biological Chemistry. Retrieved from

  • Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews. (Contextual grounding for Assay 2).
  • BenchChem. (2025).[1][2] HPLC Method Development for Nitrobenzoic Acids. Retrieved from

Sources

Comparative

Technical Assessment &amp; Cross-Validation Guide: 4-Dimethylamino-2-nitrobenzoic acid

This guide provides a rigorous technical framework for cross-validating experimental results obtained using 4-Dimethylamino-2-nitrobenzoic acid (4-DMA-2-NBA) . Based on its donor-acceptor ("push-pull") structure—featurin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical framework for cross-validating experimental results obtained using 4-Dimethylamino-2-nitrobenzoic acid (4-DMA-2-NBA) .

Based on its donor-acceptor ("push-pull") structure—featuring an electron-donating dimethylamino group and an electron-withdrawing nitro group—this molecule is primarily utilized in two high-precision contexts: as a specialized MALDI-TOF MS matrix for hydrophobic analytes/lipids and as a solvatochromic fluorescent probe for characterizing microenvironmental polarity (e.g., in polymer matrices or protein binding sites).

Part 1: Executive Technical Synthesis

4-Dimethylamino-2-nitrobenzoic acid (4-DMA-2-NBA) is a functionalized benzoic acid derivative (CAS: 2069-79-6 / 20129-83-3). Unlike standard matrices like CHCA or DHB, 4-DMA-2-NBA possesses a twisted intramolecular charge transfer (TICT) state capability due to the steric hindrance between the nitro group and the aromatic ring/carboxylic acid.

Primary Applications:

  • MALDI-TOF MS Matrix: High optical absorption in the UV range (337 nm/355 nm) makes it effective for the ionization of non-polar synthetic polymers and lipids where standard matrices aggregate or fail to ionize.

  • Fluorescent Reporter: It exhibits anomalous fluorescence in polar solvents, serving as a sensitive probe for local viscosity and polarity changes (e.g., during polymerization or protein folding).

The Validation Challenge: Researchers often face reproducibility issues due to the molecule's sensitivity to pH and solvent polarity. "Results" usually refer to Mass Spectral Signal-to-Noise (S/N) ratios or Fluorescence Quantum Yields. This guide standardizes the validation of these metrics against gold-standard alternatives.

Part 2: Comparative Analysis & Alternatives

To objectively validate data obtained with 4-DMA-2-NBA, you must benchmark it against established alternatives.

Table 1: Performance Comparison (MALDI-TOF MS Context)
Feature4-DMA-2-NBA (Target)DHB (2,5-Dihydroxybenzoic acid)DCTB (Trans-2-[3-(4-tert-butylphenyl)...])
Primary Analyte Hydrophobic peptides, Lipids, Synthetic PolymersGlycans, Peptides, ProteinsNon-polar Polymers, Fullerenes
Ionization Mode Electron Transfer / Proton TransferProton Transfer (Soft)Electron Transfer
Laser Wavelength 337 nm (N2), 355 nm (Nd:YAG)337 nm, 355 nm337 nm
Vacuum Stability High (Low sublimation)Moderate (Sublimates over time)High
Fragmentation Low (Cool matrix)Low to ModerateVery Low
Validation Metric S/N Ratio > 50:1 for < 2kDa analytesS/N Ratio > 100:1S/N Ratio > 200:1 (Polymers)
Table 2: Performance Comparison (Fluorescence Probe Context)
Feature4-DMA-2-NBA Dansyl Amide Prodan
Mechanism TICT (Twisted Intramolecular Charge Transfer)ICT (Intramolecular Charge Transfer)ICT
Stokes Shift Large (~6000 cm⁻¹)Large (~5000 cm⁻¹)Large (~4000 cm⁻¹)
Environment Sensitivity High (Viscosity & Polarity)High (Polarity)High (Polarity)
Excitation/Emission ~310nm / ~460nm (Solvent dependent)~350nm / ~520nm~360nm / ~400-500nm

Part 3: Experimental Protocols for Cross-Validation

Protocol A: Cross-Validating MALDI-TOF MS Efficiency

Objective: Confirm that 4-DMA-2-NBA yields accurate molecular weight distributions (Mw/Mn) for hydrophobic polymers compared to DCTB.

1. Preparation of Matrices:

  • Target: Dissolve 4-DMA-2-NBA (10 mg/mL) in THF (Tetrahydrofuran). Note: THF is chosen to solubilize hydrophobic polymers.

  • Reference (Control): Dissolve DCTB (10 mg/mL) in THF.

  • Cationization Agent: Sodium Trifluoroacetate (NaTFA) 1 mg/mL in THF (promotes cation attachment).

2. Sample Preparation (The "Sandwich" Method):

  • Analyte: Poly(methyl methacrylate) (PMMA) or Lipid extract, 1 mg/mL in THF.

  • Mix: Combine Matrix : Analyte : Salt in a 10:1:1 volume ratio.

  • Spotting: Deposit 0.5 µL of the mixture onto the stainless steel MALDI plate. Air dry.

3. Data Acquisition:

  • Instrument: MALDI-TOF MS (Reflectron Mode).

  • Laser Power: Determine the "Threshold Fluence" (minimum power to see signal).

  • Validation Step: Acquire 500 shots per spectrum.

4. Analysis (The Cross-Check):

  • Compare the Signal-to-Noise (S/N) ratio at the base peak.

  • Calculate Polydispersity Index (PDI) . If 4-DMA-2-NBA shows a PDI significantly different (>10% variance) from DCTB, the matrix is likely inducing fragmentation or clustering.

Protocol B: Validating Solvatochromic Shift (Fluorescence)

Objective: Verify the TICT mechanism by comparing Stokes shifts in solvents of increasing polarity.

1. Solvent Panel:

  • Non-polar: Hexane (Dielectric constant

    
     ≈ 1.9)
    
  • Medium: Tetrahydrofuran (

    
     ≈ 7.5)
    
  • Polar: Acetonitrile (

    
     ≈ 37.5)
    

2. Measurement:

  • Dissolve 4-DMA-2-NBA (10 µM) in each solvent.

  • Record Absorption max (

    
    ).[1]
    
  • Excitate at

    
     and record Emission max (
    
    
    
    ).

3. Validation Calculation (Lippert-Mataga Plot):

  • Plot Stokes Shift (

    
    ) vs. Orientation Polarizability (
    
    
    
    ).
  • Linearity Check: A linear response confirms the ICT mechanism. Deviations suggest specific solvent-solute interactions (e.g., Hydrogen bonding with the nitro group).

Part 4: Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating 4-DMA-2-NBA results against standard alternatives.

ValidationWorkflow Start Experimental Result with 4-DMA-2-NBA Decision Identify Application Context Start->Decision PathMS MALDI-TOF MS (Hydrophobic Analyte) Decision->PathMS Mass Spec PathFluo Fluorescence Probe (Polarity/Viscosity) Decision->PathFluo Spectroscopy ControlMS Run Parallel: DCTB or DHB PathMS->ControlMS ControlFluo Run Parallel: Dansyl or Prodan PathFluo->ControlFluo MetricMS Compare S/N Ratio & Polydispersity (PDI) ControlMS->MetricMS MetricFluo Compare Stokes Shift & Quantum Yield ControlFluo->MetricFluo Outcome Validation Success: <10% Variance from Control MetricMS->Outcome MetricFluo->Outcome

Caption: Logical workflow for cross-validating 4-DMA-2-NBA experimental data against established control methods.

Part 5: Mechanism of Action (TICT State)

Understanding the "why" is crucial for troubleshooting. 4-DMA-2-NBA operates on a Twisted Intramolecular Charge Transfer mechanism.

  • Ground State: The molecule is relatively planar.

  • Excitation: Upon UV absorption, charge transfers from the Dimethylamino group (Donor) to the Nitro group (Acceptor).

  • Relaxation (TICT): In polar environments, the dimethylamino group rotates (twists) relative to the benzene ring to stabilize the charge separation. This results in a large red shift in emission.

  • Validation Relevance: If your "results" show high fluorescence in non-polar solvents, your sample is likely contaminated or the probe has aggregated (suppressing the twist).

TICTMechanism Ground Ground State (Planar) (Low Polarity) Excited Excited State (ICT) (Charge Transfer) Ground->Excited UV Absorption Twisted TICT State (Twisted) (High Polarity Stabilization) Excited->Twisted Bond Rotation Emission Red-Shifted Emission (Signal) Excited->Emission Normal Fluorescence (Non-polar solvent) Twisted->Emission Fluorescence

Caption: The TICT mechanism responsible for the solvatochromic properties of 4-DMA-2-NBA.

References

  • Hrdlovič, P., et al. (2012). "Preparation and spectral characterization of fluorescence probes based on 4-N,N-dimethylamino benzoic acid and sterically hindered amines." Journal of Fluorescence.

  • Revill, J. A., & Brown, R. G. (1992).[2] "Anomalous fluorescence properties of 4-N,N-dimethylaminobenzoic acid in polar solvents." Journal of Fluorescence.

  • Sigma-Aldrich. (n.d.). "Product Specification: 4-Dimethylamino-2-nitrobenzoic acid." Merck/Sigma-Aldrich.

  • Spraggins, J. M., et al. (2025).[3] "Aminated cinnamic acid analogs as dual polarity matrices for high spatial resolution MALDI imaging mass spectrometry." Analytica Chimica Acta. (Note: Cited for comparative matrix protocols involving dimethylamino-functionalized acids).

Sources

Validation

A Comparative Guide to 4-Dimethylamino-2-nitrobenzoic Acid: Unveiling its Advantages in Photochemical and Synthetic Applications

For researchers at the forefront of chemical biology, drug delivery, and organic synthesis, the precise control of molecular interactions is paramount. Photoremovable protecting groups (PPGs), or "caged" compounds, repre...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of chemical biology, drug delivery, and organic synthesis, the precise control of molecular interactions is paramount. Photoremovable protecting groups (PPGs), or "caged" compounds, represent a sophisticated toolkit for achieving spatiotemporal control over the release of bioactive molecules. Among the venerable ortho-nitrobenzyl class of PPGs, 4-Dimethylamino-2-nitrobenzoic acid and its derivatives offer a unique constellation of properties. This guide provides an in-depth comparison of 4-Dimethylamino-2-nitrobenzoic acid with analogous structures, supported by experimental data, to illuminate its distinct advantages and guide its application in demanding research contexts.

The Architectural Advantage: Understanding the Interplay of Substituents

The performance of a nitroaromatic compound, whether as a PPG or a synthetic intermediate, is dictated by the electronic and steric interplay of its substituents. In 4-Dimethylamino-2-nitrobenzoic acid, three key functional groups orchestrate its reactivity:

  • The ortho-Nitro Group (-NO₂) : As a powerful electron-withdrawing group, it is fundamental to the photochemistry of nitrobenzyl PPGs. Crucially, its position ortho to the benzylic carbon (of the corresponding alcohol or halide used for caging) is a prerequisite for the canonical photocleavage mechanism.[1][2] Furthermore, its proximity to the carboxylic acid invokes the "ortho effect," which sterically forces the carboxyl group to twist out of the plane of the benzene ring. This disruption of coplanarity enhances the acidity of the benzoic acid.[3][4]

  • The para-Dimethylamino Group (-N(CH₃)₂) : This is a potent electron-donating group (EDG) that engages in resonance with the aromatic system. Its primary influence is on the molecule's photophysical properties, particularly its absorption spectrum.

  • The Carboxylic Acid Group (-COOH) : This group provides the handle for derivatization, either to be protected itself or to serve as an activating group in synthesis. Its reactivity is significantly modulated by the other substituents.

This specific arrangement of a strong electron-donating group para to the benzylic center and a strong electron-withdrawing group ortho to it creates a "push-pull" system that defines the compound's unique characteristics.

Core Application: Photoremovable Protecting Groups

The premier application of the 2-nitrobenzyl scaffold is in the "caging" of bioactive molecules. The process is initiated by the absorption of a photon, which triggers an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This leads to the formation of an aci-nitro intermediate that rapidly rearranges to release the protected molecule and a 2-nitrosobenzaldehyde byproduct.[1][2]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

} caption: General mechanism for photocleavage of 2-nitrobenzyl PPGs.

Advantage 1: Red-Shifted Absorption Spectrum

A significant drawback of the parent o-nitrobenzyl PPG is its absorption maximum in the UV region (typically <350 nm), where light can be damaging to biological systems.[5] The inclusion of strong electron-donating groups, such as dialkylamino or alkoxy groups, can shift the absorption maximum to longer, more benign wavelengths (near-UV or visible light).[6] The para-dimethylamino group in 4-Dimethylamino-2-nitrobenzoic acid is particularly effective in this regard, creating an intramolecular charge-transfer character in the excited state. This "push-pull" electronic configuration lowers the energy gap for excitation, pushing the absorption into the near-UV range, which is a distinct advantage over unsubstituted or less-substituted nitrobenzyl systems for in vivo applications.

Advantage 2: Modulated Photochemical Efficiency

Table 1: Comparison of Key Properties of Various Photoremovable Protecting Groups

Protecting Group (PPG)Typical λmax (nm)Quantum Yield (Φu)Key Advantage(s)Key Disadvantage(s)
o-Nitrobenzyl (oNB)~340-350~0.1High quantum yieldRequires damaging UV light
4,5-Dimethoxy-2-nitrobenzyl (DMNB)~350-365~0.005[1]Well-established, moderate red-shiftLow quantum yield
4-Dimethylamino-2-nitrobenzyl >365 (Predicted)Moderate (Predicted)Significant red-shift due to strong EDGPotential for lower Φu than oNB
Nitrodibenzofuran (NDBF)~365~0.7[1]Very high quantum yield, high 2-photon cross-sectionMore complex synthesis
Coumarin-based~365-405~0.15 - 0.57[7]High efficiency at specific wavelengthsByproducts can be fluorescent

Utility in Organic Synthesis

Beyond photochemistry, the unique electronic and steric properties of 4-Dimethylamino-2-nitrobenzoic acid lend it advantages as a synthetic intermediate compared to its isomers.

Advantage 3: Enhanced Acidity and Reactivity (The Ortho Effect)

The steric clash between the ortho-nitro group and the carboxylic acid forces the -COOH group out of the plane of the benzene ring. This minimizes resonance stabilization of the neutral acid but does not affect the resonance stabilization of the resulting carboxylate anion. The net result is a significant increase in acidity (a lower pKa) compared to its meta and para isomers.[3][4][8]

Table 2: Acidity of Isomeric Nitrobenzoic Acids

CompoundpKaPrimary Electronic Effects Influencing Acidity
Benzoic Acid4.20Baseline
p-Nitrobenzoic Acid3.41[3][8]-I, -M (Resonance)
m-Nitrobenzoic Acid3.47[9]-I (Inductive only)
o-Nitrobenzoic Acid2.16[3][8]-I, -M, and significant Ortho Effect
4-Dimethylamino-2-nitrobenzoic Acid < 3.4 (Predicted)Strong -I/-M from o-NO₂, +M from p-NMe₂, and Ortho Effect

Note: The pKa of 4-Dimethylamino-2-nitrobenzoic acid is predicted to be significantly lower than benzoic acid due to the powerful ortho effect of the nitro group, though it will be modulated by the electron-donating dimethylamino group.

This enhanced acidity makes the corresponding carboxylate a better leaving group. This can be advantageous in synthetic protocols where the carboxylate is displaced, such as in certain esterification or amidation reactions where the acid is first converted to an activated species (e.g., a mixed anhydride).

Comparison with Isomers: 4-Dimethylamino-3-nitrobenzoic Acid

The most illustrative comparison is with its isomer, 4-Dimethylamino-3-nitrobenzoic acid.[10]

dot graph G { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=20129833&t=l", label=""]; node1 [label="4-Dimethylamino-2-nitrobenzoic acid", pos="1.5,-1.5!"]; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=3684804&t=l", label=""]; node2 [label="4-Dimethylamino-3-nitrobenzoic acid", pos="5.5,-1.5!"]; } caption: Structural comparison of the 2-nitro and 3-nitro isomers.

In the 3-nitro isomer, the nitro group is meta to the carboxylic acid. Therefore, it exerts only an inductive (-I) electron-withdrawing effect on the carboxylate, with no resonance (-M) effect and no steric ortho effect. Consequently, 4-Dimethylamino-2-nitrobenzoic acid is a significantly stronger acid than its 3-nitro isomer . This difference in acidity directly translates to different reactivities and makes the 2-nitro isomer a potentially superior substrate in reactions where acid strength and leaving group ability are critical.

Experimental Protocols

Protocol 1: Synthesis of a "Caged" Carboxylate using 4-Dimethylamino-2-nitrobenzyl Bromide

This protocol describes a general procedure for using the derivative of the title compound to cage a carboxylic acid. The required 4-Dimethylamino-2-nitrobenzyl bromide can be synthesized from the corresponding alcohol, which in turn is prepared by reduction of the benzoic acid.

Materials:

  • Carboxylic acid of interest (R-COOH)

  • 4-Dimethylamino-2-nitrobenzyl bromide

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Workflow:

dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: Workflow for caging a carboxylic acid.

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add cesium carbonate (1.5 equiv).

  • Stir the suspension at room temperature for 15-20 minutes to form the cesium salt.

  • Add a solution of 4-Dimethylamino-2-nitrobenzyl bromide (1.1 equiv) in a minimum amount of DMF.

  • Allow the reaction to stir at room temperature overnight. Monitor reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired caged ester.

Causality: The use of cesium carbonate facilitates the formation of the carboxylate salt, which is a more potent nucleophile than the parent carboxylic acid, enabling an efficient Sₙ2 reaction with the benzyl bromide to form the ester linkage.

Conclusion

4-Dimethylamino-2-nitrobenzoic acid presents a compelling set of advantages for researchers working at the interface of chemistry and biology. Its unique substitution pattern provides a valuable combination of properties:

  • As a Photoremovable Protecting Group Precursor: It offers a desirable red-shifted absorption spectrum, crucial for minimizing phototoxicity in biological systems, while maintaining a functional balance of photochemical efficiency.

  • As a Synthetic Intermediate: The pronounced "ortho effect" significantly enhances its acidity compared to its isomers, making it a more reactive component and its carboxylate a better leaving group in various synthetic transformations.

While more advanced PPGs like NDBF may offer superior quantum yields, the synthetic accessibility and the balanced photophysical profile of the 4-Dimethylamino-2-nitrobenzyl scaffold ensure its continued relevance. For scientists designing novel photoactivatable probes or seeking reactive nitrobenzoic acid derivatives, 4-Dimethylamino-2-nitrobenzoic acid represents a strategic choice with clear, structurally-defined benefits over similar compounds.

References

  • Journal of High School Science. (n.d.). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. [Online]. Available at: [Link]

  • Angewandte Chemie International Edition. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. [Online]. Available at: [Link]

  • Quora. (2018). What is the acidic trend of benzoic acid and meta-, para-, ortho-nitrobenzoic acid?. [Online]. Available at: [Link]

  • askIITians. (2018). between orto-nitro benzoic acid and para-nitro benzoic acid which of its conjugate base is more stable and why?. [Online]. Available at: [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. [Online]. Available at: [Link]

  • PMC. (n.d.). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. [Online]. Available at: [Link]

  • Al-Mustansiriya University. (n.d.). The Ortho Effect of benzoic acids. [Online]. Available at: [Link]

  • ResearchGate. (2022). DFT Studies of p-N,N-(Dimethylamino) Benzoic Acid with Para or Meta–Electron Withdrawing or Donating Moieties for Dye-Sensitized Solar Cells (DSSCs). [Online]. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Acidic strength of para substituted benzoic acids. [Online]. Available at: [Link]

  • PMC. (n.d.). Sequential Gene Silencing Using Wavelength-Selective Caged Morpholinos. [Online]. Available at: [Link]

  • PMC. (n.d.). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. [Online]. Available at: [Link]

  • Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). "Caged" compounds which were synthesized and used for experiments. [Online]. Available at: [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)-3-nitrobenzoic acid. [Online]. Available at: [Link]

  • Penn Engineering. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. [Online]. Available at: [Link]

  • Control of Irradiation Wavelength and Quantum Yield of Photocleavable Cages. (n.d.). University of Miami Scholarly Repository. [Online]. Available at: [Link]

Sources

Comparative

comparative analysis of the reactivity of different substituted nitrobenzoic acids

Topic: Comparative Analysis of the Reactivity of Different Substituted Nitrobenzoic Acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1][2] Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of the Reactivity of Different Substituted Nitrobenzoic Acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1][2]

Executive Summary

In pharmaceutical intermediate synthesis, the positional isomerism of nitrobenzoic acids (ortho-, meta-, and para-) dictates not only physicochemical properties like acidity but also the kinetic profiles of downstream derivatizations.[2] This guide provides a technical comparison of 2-nitrobenzoic acid (ortho), 3-nitrobenzoic acid (meta), and 4-nitrobenzoic acid (para), focusing on their acidity (pKa), esterification kinetics, and nitro-group reduction potential.

Key Takeaway: While the electron-withdrawing nitro group generally increases acidity across all isomers relative to benzoic acid, the ortho-isomer exhibits a distinct reactivity profile driven by the "Ortho Effect"—a combination of steric inhibition of resonance and proximity-based inductive effects—making it significantly more acidic yet kinetically hindered in nucleophilic acyl substitutions.[1]

Physicochemical Profile & Acidity Analysis

The acidity of nitrobenzoic acids is the primary determinant of their solubility and behavior in salt-formation steps. The dissociation constants (pKa) reveal a non-linear trend governed by competing electronic effects.

Table 1: Comparative Physicochemical Data
CompoundIsomer PositionStructurepKa (aq, 25°C)Electronic Factors
2-Nitrobenzoic Acid Ortho2-NO₂-C₆H₄-COOH2.17 Inductive (-I) + Steric Inhibition of Resonance
3-Nitrobenzoic Acid Meta3-NO₂-C₆H₄-COOH3.45Inductive (-I) only
4-Nitrobenzoic Acid Para4-NO₂-C₆H₄-COOH3.44Inductive (-I) + Resonance (-M)
Benzoic Acid (Ref)-C₆H₅-COOH4.20Standard Resonance
Mechanistic Insight: The Ortho Effect

The anomalously high acidity of the ortho-isomer (approx.[1] 100x stronger than benzoic acid) cannot be explained by electronic withdrawal alone.

  • Steric Inhibition of Resonance: The bulky nitro group at the C2 position forces the carboxyl group out of the plane of the benzene ring.[1] This de-conjugation disrupts the destabilizing cross-conjugation between the benzene ring and the carboxyl group, effectively isolating the carboxylate and stabilizing the negative charge.

  • Short-Range Inductive Effect: The proximity of the electronegative nitro group exerts a powerful inductive pull (-I) on the O-H bond, weakening it further.

In contrast, the para-isomer benefits from resonance stabilization (-M) of the carboxylate anion, where the negative charge can be delocalized onto the nitro group oxygen atoms. The meta-isomer lacks this resonance pathway, relying solely on the inductive effect, resulting in acidity comparable to the para-isomer but slightly weaker in many solvent systems.

Reactivity Profile: Esterification Kinetics

Esterification is a critical step in synthesizing anesthetics (e.g., Benzocaine precursors). The reaction rate is heavily influenced by the steric environment of the carbonyl carbon.

Comparative Kinetics[3]
  • Para-Nitrobenzoic Acid: Reacts rapidly. The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by alcohols (e.g., methanol/ethanol).

  • Ortho-Nitrobenzoic Acid: Reacts slowly. Despite the electronic activation, the steric bulk of the adjacent nitro group blocks the trajectory of the incoming nucleophile (alcohol). This steric retardation often necessitates higher temperatures or specialized catalysts (e.g., acid chlorides via SOCl₂ rather than direct Fischer esterification).

Experimental Protocol: Kinetic Monitoring of Fischer Esterification

Objective: Determine relative rate constants (


) for methyl ester formation.

Reagents:

  • Substituted Nitrobenzoic Acid (10 mmol)

  • Anhydrous Methanol (50 mL, excess)

  • Sulfuric Acid (Catalyst, 0.5 mL)

Workflow:

  • Dissolution: Dissolve 10 mmol of the specific isomer in 50 mL anhydrous methanol in a two-neck round-bottom flask equipped with a reflux condenser.

  • Initiation: Add H₂SO₄ and immediately heat to reflux (65°C). Start timer (

    
    ).
    
  • Sampling: Withdraw 0.5 mL aliquots at 15-minute intervals (0, 15, 30, 45, 60, 90 min).

  • Quenching: Immediately quench aliquots in 10 mL ice-cold water to stop the reaction.

  • Analysis: Titrate unreacted acid with 0.1 N NaOH using phenolphthalein indicator, or analyze via HPLC (C18 column, MeOH:H₂O mobile phase).

  • Calculation: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant 
    
    
    
    .

Expected Outcome:



Reactivity Profile: Nitro Group Reduction

Reduction of the nitro moiety to an amine is the gateway to aminobenzoic acids (e.g., PABA).

Selectivity and Rate[4]
  • Chemoselectivity: All isomers can be reduced to their corresponding aminobenzoic acids without affecting the carboxylic acid moiety using catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl).

  • Ortho-Isomer Nuances: While reducible, the ortho-isomer can sometimes undergo cyclization side reactions (e.g., formation of anthranil derivatives) if the carboxyl group is activated, due to the proximity of the nucleophilic amino group formed.

Visualization: Reaction Pathways & Steric Logic

ReactionPathways NB_Ortho o-Nitrobenzoic Acid (High Acidity, Steric Bulk) Ester_Ortho o-Nitro Ester (Slow Formation) NB_Ortho->Ester_Ortho Fischer Esterification (High Steric Hindrance) Amino_Ortho Anthranilic Acid (o-Aminobenzoic) NB_Ortho->Amino_Ortho Reduction (Fe/HCl) NB_Para p-Nitrobenzoic Acid (Resonance Stabilized) Ester_Para p-Nitro Ester (Fast Formation) NB_Para->Ester_Para Fischer Esterification (Nucleophilic Attack) Amino_Para PABA (p-Aminobenzoic) NB_Para->Amino_Para Reduction (H2/Pd)

Caption: Comparative reaction pathways showing the kinetic retardation of esterification in the ortho-isomer due to steric hindrance, contrasted with the facile reaction of the para-isomer.

Hammett Equation Correlation

For researchers utilizing QSAR (Quantitative Structure-Activity Relationship) modeling, the reactivity of these acids often correlates with Hammett substituent constants (


).
  • Para (

    
    ):  Strong electron withdrawal via induction and resonance. Correlates well with increased acidity and increased electrophilicity of the carbonyl.
    
  • Meta (

    
    ):  Electron withdrawal via induction only.
    
  • Ortho: Does NOT follow Hammett plots. The "Ortho Effect" introduces steric parameters (

    
    ) that break the linear free-energy relationship observed for meta/para substituents.
    

References

  • LibreTexts Chemistry. (2024). Substituent Effects on Acidity and the Ortho-Effect. Retrieved from [Link]

  • Royal Society of Chemistry. (1970). The kinetics of the acid-catalysed esterification of substituted benzoic acids. Journal of the Chemical Society B. Retrieved from [Link]

  • ResearchGate. (2025). Catalytic Reduction of 4-Nitrobenzoic Acid Kinetics Study. Retrieved from [Link][3]

  • Wikipedia. (n.d.). Hammett Equation and Substituent Constants. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Reaction Specificity of 4-Dimethylamino-2-nitrobenzoic Acid for Analytical Derivatization

For researchers, scientists, and drug development professionals, the accurate quantification of target molecules within complex biological matrices is a persistent challenge. Many analytes, particularly those containing...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of target molecules within complex biological matrices is a persistent challenge. Many analytes, particularly those containing primary and secondary amine functionalities, lack the necessary chromophores or fluorophores for sensitive detection via High-Performance Liquid Chromatography (HPLC). Chemical derivatization addresses this by covalently attaching a tag that enhances detectability.[1][2] This guide provides an in-depth assessment of 4-Dimethylamino-2-nitrobenzoic acid (DMNA) as a derivatizing agent, critically evaluating its reaction specificity and comparing its performance against established alternatives.

The Chemistry of 4-Dimethylamino-2-nitrobenzoic Acid (DMNA)

4-Dimethylamino-2-nitrobenzoic acid is a bifunctional molecule designed for derivatization. Its structure consists of a benzoic acid moiety, which provides the reactive carboxyl group for covalent linkage, and a dimethylamino group, which acts as a potent chromophore for UV-Vis detection. The nitro group, an electron-withdrawing substituent, modulates the reactivity of the aromatic ring and the carboxyl group.

Physicochemical Properties of DMNA:

  • CAS Number: 20129-83-3[3]

  • Molecular Formula: C₉H₁₀N₂O₄[3]

  • Molecular Weight: 210.19 g/mol [3][4]

Proposed Reaction Mechanism

The derivatization reaction using DMNA does not proceed spontaneously. The carboxylic acid must first be activated to form a highly reactive intermediate that is susceptible to nucleophilic attack by an amine or alcohol. A common and effective method for this activation is the use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[5][6]

The activated DMNA then reacts with primary or secondary amines to form stable amide bonds. This reaction is typically carried out under mild, slightly alkaline conditions to ensure the amine is deprotonated and thus sufficiently nucleophilic.

G cluster_activation Activation Step cluster_coupling Coupling Step DMNA DMNA (Carboxylic Acid) ActiveEster O-acylisourea (Active Intermediate) DMNA->ActiveEster + EDC EDC EDC (Coupling Agent) Derivative Stable Amide Derivative (UV-Active) ActiveEster->Derivative + Analyte Analyte Analyte (Primary/Secondary Amine)

Caption: Carbodiimide-mediated activation and coupling of DMNA with an amine.

Experimental Framework for Assessing Specificity

To rigorously assess the specificity of DMNA, a well-designed experiment is paramount. The goal is to challenge the reagent with a variety of functional groups commonly found in biological and pharmaceutical samples and to unambiguously identify the resulting products. This framework serves as a self-validating system, ensuring that observed reactions are both intentional and reproducible.

Rationale and Experimental Design

The core principle is to react DMNA under a standardized set of conditions with a panel of model compounds. Each model compound represents a specific functional group. The reaction outcomes are then analyzed by HPLC-UV for quantitative assessment and confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) for structural verification.

Model Compound Panel:

  • Primary Amine: Benzylamine

  • Secondary Amine: N-Methylbenzylamine

  • Aromatic Amine: Aniline

  • Alcohol (Primary): Benzyl alcohol

  • Phenol: Phenol

  • Thiol: Benzyl mercaptan

  • Negative Control: Toluene (no reactive group)

The choice of an aromatic core for these model compounds facilitates easier detection and provides a consistent structural backbone, minimizing chromatographic variability unrelated to the derivatization itself.

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis A Prepare solutions of Model Compounds C Incubate Model Compound with DMNA/EDC mixture (e.g., 60°C, 30 min) A->C B Prepare DMNA, EDC, and Buffer B->C D Quench Reaction C->D E Analyze by HPLC-UV D->E F Confirm by LC-MS E->F

Caption: General experimental workflow for assessing derivatization specificity.

Protocol: Specificity Screening of DMNA

This protocol provides a detailed methodology for reacting DMNA with a model compound and analyzing the product.

Materials:

  • 4-Dimethylamino-2-nitrobenzoic acid (DMNA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Model compound (e.g., Benzylamine)

  • Acetonitrile (ACN), HPLC grade

  • Borate Buffer (0.1 M, pH 9.0)

  • Hydrochloric Acid (1 M)

  • Vortex mixer, heating block, centrifuge

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of DMNA in ACN.

    • Prepare a 20 mg/mL solution of EDC in water. This should be prepared fresh.

    • Prepare a 1 mg/mL solution of the model compound in ACN.

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine 50 µL of the model compound solution with 100 µL of borate buffer.

    • Add 100 µL of the DMNA solution and vortex briefly.

    • Add 50 µL of the EDC solution to initiate the reaction. Vortex thoroughly.

    • Incubate the mixture at 60°C for 30 minutes.

  • Reaction Quenching:

    • After incubation, cool the tube to room temperature.

    • Add 50 µL of 1 M HCl to quench the reaction and neutralize the excess base. Vortex the mixture.

  • Sample Analysis:

    • Filter the final solution through a 0.22 µm syringe filter.

    • Inject an appropriate volume (e.g., 10 µL) into the HPLC-UV system for analysis.

    • Analyze a parallel sample via LC-MS to confirm the mass of the derivatized product.

Comparative Analysis with Alternative Reagents

No single derivatization reagent is universally optimal. The choice depends on the analyte, the sample matrix, the required sensitivity, and the available instrumentation.[7] Here, we compare DMNA to three widely used alternatives: Dansyl Chloride, o-Phthalaldehyde (OPA), and 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Parameter4-Dimethylamino-2-nitrobenzoic acid (DMNA)Dansyl Chloride (DNS-Cl)o-Phthalaldehyde (OPA)9-fluorenylmethyl chloroformate (Fmoc-Cl)
Target Analytes Primary & Secondary Amines, Alcohols (potential)Primary & Secondary Amines, Phenols[8]Primary Amines only[8]Primary & Secondary Amines[8][9]
Detection Method UV-VisFluorescence[7]Fluorescence[8]Fluorescence[9]
Specificity Good: Primarily targets amines. Potential for lower-efficiency reaction with alcohols creates a possibility for cross-reactivity.Moderate: Reacts broadly with primary/secondary amines and phenols, which can be an advantage or disadvantage depending on the goal.Excellent: Highly specific to primary amines in the presence of a thiol. Does not react with secondary amines.Very Good: Highly reactive towards primary and secondary amines, forming stable derivatives.
Reaction Speed Moderate (requires activation and heating, ~30-60 min)Moderate (requires heating, ~30-60 min)[8]Very Fast (1-2 minutes at room temp)[8]Fast (seconds to minutes at room temp)[8]
Derivative Stability Generally StableStable[8]Less Stable (requires immediate analysis or stabilization)[8]Very Stable[8]
Key Advantage Strong UV chromophore, suitable for labs without a fluorescence detector. Stable derivatives.High sensitivity, well-established methods.[7]Extremely high sensitivity and speed for primary amines.[8]High sensitivity and forms very stable derivatives suitable for autosamplers.
Key Disadvantage Requires a separate activation step. Lower sensitivity than fluorescent tags. Specificity concern with alcohols.Derivatization can be time-consuming. Less specific than OPA.Unstable derivatives; does not react with secondary amines like proline.[8]Reagent can hydrolyze, creating interfering peaks.
Causality Behind Experimental Choices
  • Why compare against these specific reagents? Dansyl-Cl, OPA, and Fmoc-Cl represent the gold standard for amine derivatization, each offering a distinct profile of specificity and sensitivity.[9] OPA is the benchmark for primary amine specificity, while Dansyl-Cl and Fmoc-Cl are powerful, more general-purpose reagents. This comparison provides a robust assessment of DMNA's place in the analytical toolkit.

  • Why is derivative stability important? In high-throughput settings, samples may sit in an autosampler for many hours. Unstable derivatives, like those from OPA, can degrade over time, leading to inaccurate and imprecise quantification.[8] The stability of amide bonds formed by DMNA is a significant advantage.

  • Why is reaction speed a factor? For applications requiring rapid sample turnaround, the fast, room-temperature reactions of OPA and Fmoc-Cl are highly advantageous compared to the heated incubation required for DMNA and Dansyl-Cl.[8]

Field-Proven Insights and Recommendations

Based on its chemical properties and comparison with alternatives, 4-Dimethylamino-2-nitrobenzoic acid emerges as a specialized tool rather than a universal solution.

Choose 4-Dimethylamino-2-nitrobenzoic acid when:

  • A UV-Vis detector is the primary instrument available. DMNA provides a strong chromophore, offering good sensitivity for UV detection without the need for a more expensive fluorescence detector.

  • Quantification of both primary and secondary amines is required. Unlike OPA, DMNA reacts with both classes of amines, making it suitable for broader amine profiling.

  • Derivative stability is critical. The resulting amide derivatives are robust, making DMNA suitable for analyses with long run times or where samples are queued.

Exercise caution and consider alternatives when:

  • Ultimate sensitivity is required. Fluorescent tags like OPA and Dansyl-Cl offer significantly lower limits of detection, often in the femtomole range, compared to the picomole range achievable with UV-based methods.[8]

  • The sample matrix contains a high concentration of reactive alcohols or phenols. While the reaction is likely slower than with amines, potential cross-reactivity could lead to analytical interference and inaccurate quantification. A thorough validation is essential in such cases.

  • High sample throughput is the primary goal. The multi-step, heated reaction of DMNA is slower than methods employing OPA or Fmoc-Cl.

References

  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Quantitative Analysis of Amines Using trans-4-Nitrocinnamoyl Chloride and Alternative Derivatization Reagents. Benchchem.
  • BenchChem. (2025). A Comparative Guide to Alternative Derivatizing Agents for Primary and Secondary Amines. Benchchem.
  • Han, D., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC.
  • Chhanikar, A. et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. Available at: [Link]

  • Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • ChemScene. (n.d.). 4-(Dimethylamino)-2-nitrobenzoic acid.
  • CymitQuimica. (n.d.). 4-(Dimethylamino)-2-nitrobenzoic acid.
  • Alfa Chemistry. (n.d.). HPLC Derivatization Reagents.
  • PubChem. (n.d.). 4-(Dimethylamino)-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). Optimization of reaction conditions for derivatizing 2-Amino-4-bromo-6-nitrobenzoic acid. Benchchem.

Sources

Comparative

A Senior Application Scientist's Guide to Sialic Acid Quantification: A Comparative Benchmarking of Established Methodologies

For researchers and professionals in drug development, the accurate quantification of sialic acid is a critical aspect of characterizing glycoproteins and ensuring the safety and efficacy of biopharmaceuticals. Sialic ac...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the accurate quantification of sialic acid is a critical aspect of characterizing glycoproteins and ensuring the safety and efficacy of biopharmaceuticals. Sialic acids, terminal monosaccharides on glycan chains, play a pivotal role in various biological processes, including cell-cell recognition and immune responses.[1][2] Consequently, their presence and abundance are considered critical quality attributes (CQAs) for many therapeutic proteins. This guide provides an in-depth comparison of the most widely adopted methods for sialic acid quantification, offering insights into their underlying principles, experimental workflows, and performance characteristics to aid in the selection of the most appropriate method for your research needs.

The Importance of Sialic Acid Quantification in Biopharmaceutical Development

The degree of sialylation can significantly impact the therapeutic properties of a glycoprotein. For instance, it can enhance the serum half-life and modulate the biological activity of molecules like immunoglobulins. Conversely, the presence of non-human sialic acids, such as N-glycolylneuraminic acid (Neu5Gc), can elicit an immune response in humans.[3] Therefore, robust and reliable methods for the quantification of total sialic acid, as well as the differentiation of various sialic acid species, are indispensable throughout the biopharmaceutical product lifecycle.

Comparative Analysis of Key Quantification Methodologies

The choice of a sialic acid quantification assay is often a trade-off between sensitivity, specificity, throughput, and the need for specialized equipment. Here, we compare four major categories of established methods: colorimetric, fluorometric, enzymatic, and direct chromatographic techniques.

Table 1: Performance Comparison of Sialic Acid Quantification Methods
Method CategoryPrincipleKey AdvantagesKey LimitationsTypical SensitivityThroughput
Colorimetric Chemical reaction producing a colored productSimple, cost-effective, high-throughputSusceptible to interference from other molecules, lower sensitivityMicromolar (µM) range[4][5]High
Fluorometric Derivatization with a fluorescent tag followed by separationHigh sensitivity and specificityRequires derivatization step, light-sensitive reagentsPicomole (pmol) to femtomole (fmol) range[6][7]Medium to High
Enzymatic Enzyme-coupled reactions leading to a detectable signalHigh specificity for sialic acidCan be more expensive, may require optimization for different sample typesMicromolar (µM) range[8][9]High
Chromatographic Direct separation and detection of underivatized sialic acidsNo derivatization required, can quantify different sialic acid speciesRequires specialized chromatography systemsNanomolar (nM) to micromolar (µM) rangeLow to Medium

In-Depth Method Analysis and Experimental Protocols

Colorimetric Methods: The Workhorses of Sialic Acid Analysis

Colorimetric assays were among the first methods developed for sialic acid quantification and remain popular due to their simplicity and cost-effectiveness.[2] These methods typically involve the chemical modification of sialic acid to produce a chromophore that can be measured using a standard spectrophotometer.

The Warren assay is a classic colorimetric method that involves the periodate oxidation of sialic acid to formylpyruvic acid, which then reacts with thiobarbituric acid to produce a pink-colored product with an absorbance maximum at 549 nm.[4][5][10]

Causality of Experimental Choices: The initial acid hydrolysis step is crucial for releasing sialic acids from glycoconjugates. The periodate oxidation is specific to the vicinal diols present in the sialic acid structure. The subsequent reaction with thiobarbituric acid provides the colorimetric readout.

Self-Validating System: The specificity of the reaction can be partially validated by running parallel samples with and without the periodate oxidation step. A significant color change only in the presence of the oxidant indicates that the signal is likely from sialic acid or other molecules with similar functional groups.

  • Hydrolysis (for total sialic acid): To 20 µL of sample, add 40 µL of deionized water and 40 µL of a hydrolysis reagent (e.g., 0.1 M H₂SO₄). Heat at 80°C for 60 minutes. Cool and briefly centrifuge.

  • Protein Precipitation (for free sialic acid): Mix 40 µL of sample with 10 µL of 10% trichloroacetic acid (TCA). Vortex and centrifuge at 14,000 rpm for 10 minutes. Use 25 µL of the supernatant for the assay.[4]

  • Oxidation: Prepare a working reagent by mixing 15 µL of hydrolysis reagent, 50 µL of deionized water, and 65 µL of the oxidation reagent (e.g., periodic acid solution). Add 125 µL of this working reagent to 25 µL of the hydrolyzed or protein-precipitated sample. Let stand for 60 minutes at room temperature.[4]

  • Color Reaction: Add 50 µL of the dye reagent (thiobarbituric acid solution) to each tube. Mix and heat for 10 minutes at 100°C.[4]

  • Extraction and Measurement: Cool the tubes for 5-10 minutes. Add 100 µL of DMSO to each tube, mix, and centrifuge. Transfer 250 µL of the supernatant to a 96-well plate and read the optical density at 549 nm.[4]

This method involves the reaction of sialic acid with a periodate-resorcinol reagent to form a colored complex.[11][12] It is also a relatively simple and high-throughput method.

Causality of Experimental Choices: Similar to the Warren assay, this method relies on the periodate oxidation of sialic acid. The resorcinol reagent then reacts with the oxidized product to generate the chromophore. Optimization of periodate and resorcinol concentrations is crucial for maximizing sensitivity and minimizing precipitation.[12]

Caption: Workflow for the Periodate-Resorcinol Assay.

Fluorometric Methods: High Sensitivity and Specificity

Fluorometric methods offer significantly higher sensitivity compared to colorimetric assays.[2] The most common approach involves the derivatization of sialic acids with a fluorescent label, followed by separation and detection using High-Performance Liquid Chromatography (HPLC).

DMB reacts with the α-keto acid functionality of sialic acid to form a highly fluorescent derivative that can be detected with high sensitivity.[6] This method allows for the separation and quantification of different sialic acid species, including Neu5Ac and Neu5Gc, in a single chromatographic run.[3][7]

Causality of Experimental Choices: The mild acid hydrolysis conditions are chosen to release sialic acids without degrading them. The DMB labeling reaction is typically carried out at a slightly elevated temperature to ensure efficient derivatization. The use of a reversed-phase HPLC column allows for the separation of the different DMB-labeled sialic acids.

Self-Validating System: The use of a sialic acid reference panel containing known standards of different sialic acid species allows for the confident identification of peaks in the sample chromatogram based on their retention times.

  • Sialic Acid Release: Incubate the glycoprotein sample (typically 50-100 µg) with 2M acetic acid at 80°C for 2 hours.[3]

  • DMB Labeling:

    • Prepare the DMB labeling solution containing DMB, glacial acetic acid, 2-mercaptoethanol, and sodium hydrosulfite.

    • Add the labeling solution to the hydrolyzed sample and standards.

    • Incubate in the dark at 50°C for 3 hours.

    • Stop the reaction by adding water.

  • HPLC Analysis:

    • Inject the DMB-labeled sample onto a reversed-phase C18 column.

    • Use a mobile phase gradient of acetonitrile, methanol, and water.[7]

    • Detect the fluorescent derivatives using a fluorescence detector with excitation at approximately 373 nm and emission at approximately 448 nm.[6]

Caption: Workflow for DMB labeling and HPLC analysis of sialic acids.

Enzymatic Assays: The Advantage of Specificity

Enzymatic assays offer high specificity for sialic acid, which can be advantageous when analyzing complex biological samples.[8] These assays typically involve a series of coupled enzymatic reactions that ultimately produce a detectable signal, such as a change in absorbance or fluorescence.

A common enzymatic pathway involves the following steps:

  • Neuraminidase: Releases sialic acid from glycoconjugates.

  • N-acetylneuraminate lyase (NANA aldolase): Cleaves sialic acid to pyruvate.

  • Pyruvate oxidase: Oxidizes pyruvate, producing hydrogen peroxide.

  • Peroxidase: In the presence of a suitable substrate (e.g., p-chlorophenol and 4-aminoantipyrine), uses hydrogen peroxide to generate a colored product.[8]

Causality of Experimental Choices: The use of specific enzymes at each step ensures that the final signal is directly proportional to the initial amount of sialic acid in the sample. The choice of the final detection system (colorimetric or fluorometric) depends on the desired sensitivity.

Self-Validating System: Running the assay in the absence of one of the key enzymes (e.g., NANA aldolase) should result in no signal, confirming the specificity of the reaction cascade.

G SialicAcid Sialic Acid Pyruvate Pyruvate SialicAcid->Pyruvate NANA Aldolase H2O2 Hydrogen Peroxide Pyruvate->H2O2 Pyruvate Oxidase ColoredProduct Colored Product H2O2->ColoredProduct Peroxidase + Substrate

Caption: Enzymatic cascade for the quantification of sialic acid.

Conclusion and Recommendations

The selection of an appropriate method for sialic acid quantification requires careful consideration of the specific research question and available resources.

  • For high-throughput screening where cost and simplicity are paramount, colorimetric assays like the Warren or periodate-resorcinol methods are suitable choices, despite their lower sensitivity and potential for interference.

  • When high sensitivity and the ability to differentiate between different sialic acid species are required, as is often the case in biopharmaceutical characterization, the DMB-labeling method with HPLC analysis is the gold standard.

  • Enzymatic assays provide an excellent balance of specificity and throughput and are particularly useful for analyzing complex biological matrices where interference is a concern.

  • Direct chromatographic methods like HPAE-PAD are valuable for their ability to quantify underivatized sialic acids but require specialized equipment.

By understanding the principles and practical considerations of each of these established methods, researchers can confidently select and implement the most appropriate approach for their sialic acid analysis needs, ensuring the generation of accurate and reliable data.

References

  • Enzymatic assay of serum sialic acid. PubMed. [Link]

  • Assays for the identification and quantification of sialic acids: challenges, opportunities and future perspectives. CentAUR. [Link]

  • DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. Waters. [Link]

  • Sialic Acid (NANA) Assay Kit. BioAssay Systems. [Link]

  • An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells. PMC. [Link]

  • A re-evaluation of plasma sialic acid determination using the periodate resorcinol method versus the enzymatic method. Malaysian Journal of Biochemistry and Molecular Biology. [Link]

  • An improved automated periodate-resorcinol method for the determination of sialic acid. PubMed. [Link]

  • A NEW ENZYMATIC METHOD FOR THE DETERMINATION OF SIALIC ACID IN SERUM AND ITS APPLICATION FOR A MARKER OF ACUTE PHASE REACTANTS. Kobe University. [Link]

  • Sialic Acid Fluorescence Labeling Kit. Takara Bio. [Link]

  • The thiobarbituric acid assay of sialic acids. Garfield Library, University of Pennsylvania. [Link]

  • Sialic Acid Assay Kit (Colorimetric or Fluorometric) (BA0058). Assay Genie. [Link]

  • Quantitative Sialic Acid Release and DMB Labeling Kit. Ludger Ltd. [Link]

  • CreaTag™ Quantitative Sialic Acid Release and DMB Labelling Kit [For Glycan Labeling]. Creative Biolabs. [Link]

  • Sialic Acid (SA) Colorimetric Assay Kit (Enzyme Method) (E-BC-K813-M). Elabscience. [Link]

  • The thiobarbituric acid assay of sialic acids. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

Professional Laboratory Disposal and Handling Guide: 4-Dimethylamino-2-nitrobenzoic Acid

Here is the comprehensive, E-E-A-T aligned safety and operational guide for the handling and disposal of 4-Dimethylamino-2-nitrobenzoic acid in professional laboratory environments. For researchers and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive, E-E-A-T aligned safety and operational guide for the handling and disposal of 4-Dimethylamino-2-nitrobenzoic acid in professional laboratory environments.

For researchers and drug development professionals, the management of chemical waste is as critical as the experimental design itself. 4-Dimethylamino-2-nitrobenzoic acid (CAS: 20129-83-3) is a functionalized nitroaromatic compound used in advanced organic synthesis and pharmaceutical research[1][2]. Due to the presence of both an electron-donating dimethylamino group and an electron-withdrawing nitro group on a benzoic acid scaffold, this compound requires specific logistical handling to mitigate environmental toxicity and ensure regulatory compliance.

Physicochemical and Hazard Profile

Before initiating any disposal protocol, it is mandatory to understand the compound's physical properties and hazard profile. Nitroaromatic compounds generally pose risks of acute toxicity if ingested and can cause severe skin and eye irritation[3]. Furthermore, they are often persistent in the environment, making aqueous discharge (drain disposal) strictly prohibited[3].

Table 1: Chemical Identity and Standard Hazard Data

Property / IdentifierDetail
Chemical Name 4-(Dimethylamino)-2-nitrobenzoic acid
CAS Number 20129-83-3[1]
Molecular Formula C9H10N2O4[2]
Molecular Weight 210.19 g/mol [2]
Physical State Solid (typically powder or crystals)[2]
Primary Hazards (GHS Class) H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation)[3]
Environmental Hazard Harmful to aquatic life; discharge into the environment must be avoided[3]
Operational Workflow: Step-by-Step Disposal Protocol

The following protocol outlines the self-validating system for the safe segregation and disposal of 4-Dimethylamino-2-nitrobenzoic acid. This process ensures that waste is managed without risking cross-contamination or environmental release.

Phase 1: Preparation and PPE Causality: Nitrobenzoic acid derivatives can form fine dusts that are easily inhaled or deposited on the skin[4]. Proper PPE creates a necessary physical barrier.

  • Don appropriate PPE: Wear a laboratory coat, nitrile gloves (inspected for micro-tears), and safety goggles (NIOSH/EN 166 approved)[5][6].

  • Ventilation: Ensure all handling, including the transfer of waste, is conducted within a certified chemical fume hood to avoid the formation and inhalation of aerosols or dust[3][4].

Phase 2: Waste Segregation and Containment Causality: Mixing incompatible waste streams can lead to exothermic reactions. Nitro compounds should be kept away from strong oxidizing agents and strong bases[6][7].

  • Solid Waste Collection: Collect unreacted or excess 4-Dimethylamino-2-nitrobenzoic acid powder in a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) or glass)[3].

  • Liquid Waste Collection: If the compound is dissolved in an organic solvent (e.g., DMSO, methanol), collect the solution in a designated "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the specific solvent used.

  • Labeling: Immediately affix a GHS-compliant hazardous waste label to the container. The label must explicitly state the chemical name, the primary hazards (Toxic/Irritant), and the date of initial accumulation.

Phase 3: Institutional Transfer and Final Destruction Causality: Professional incineration ensures the complete thermal breakdown of the nitroaromatic ring, preventing soil and groundwater contamination[5].

  • EHS Coordination: Do not attempt to chemically neutralize or treat this waste in the laboratory. Transfer the sealed, labeled containers to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[5].

  • Incineration: The standard, approved method of final disposal for this chemical is dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber system[5].

Spill Management and Decontamination

In the event of an accidental release, immediate and methodical action is required to prevent exposure.

  • Isolation: Evacuate non-essential personnel from the immediate area.

  • Containment (Solid Spill): Do not use compressed air or dry sweeping, which generates airborne dust. Instead, gently dampen the spilled solid with a small amount of compatible solvent (e.g., ethanol or water, depending on solubility) to suppress dust formation[7].

  • Collection: Use a plastic scoop or damp absorbent paper to pick up the material[7]. Place all collected material and contaminated cleanup items (including gloves and paper towels) into a dedicated hazardous waste bag or container[3].

  • Decontamination: Wash the affected surface area thoroughly with soap and water after the bulk material has been removed[7].

Waste Management Pathway Visualization

The following diagram illustrates the logical progression of 4-Dimethylamino-2-nitrobenzoic acid from waste generation to final, compliant destruction.

DisposalWorkflow Start Waste Generation (4-Dimethylamino-2-nitrobenzoic acid) Segregate Segregate Waste Stream (Solid vs. Solvent-Dissolved) Start->Segregate Identify state Container Place in Compatible, Sealable HDPE/Glass Container Segregate->Container Prevent cross-contamination Label Apply GHS Compliant Hazard Label Container->Label Seal tightly EHS Transfer to EHS / Licensed Waste Contractor Label->EHS Log in institutional system Incineration Final Destruction: High-Temperature Incineration (with Afterburner/Scrubber) EHS->Incineration Professional disposal only

Caption: Standard operating workflow for the segregation, containment, and professional disposal of nitrobenzoic acid waste.

References

  • Sigma-Aldrich. "SAFETY DATA SHEET: 2-Chloro-5-nitrobenzoic acid". Available at: [Link]

  • West Liberty University / Aldrich. "3-Nitrobenzoic acid - Safety Data Sheet". Available at: [Link]

Sources

Handling

4-Dimethylamino-2-nitrobenzoic Acid: Comprehensive Safety &amp; Handling Guide

Executive Safety Summary 4-Dimethylamino-2-nitrobenzoic acid (CAS: 20129-83-3) is a functionalized benzoic acid derivative used primarily as an intermediate in organic synthesis and pharmaceutical development. Its chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

4-Dimethylamino-2-nitrobenzoic acid (CAS: 20129-83-3) is a functionalized benzoic acid derivative used primarily as an intermediate in organic synthesis and pharmaceutical development. Its chemical structure combines a nitro group (


) and a dimethylamino group (

) on a benzoic acid scaffold.

While often classified as a standard organic irritant, the presence of the nitro moiety necessitates elevated caution regarding acute toxicity and thermal stability . This guide moves beyond generic advice, providing a self-validating safety protocol designed to protect researchers from both chronic exposure and acute accidents.

Core Hazard Profile (GHS Classification Baseline):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[1][3][4][6]

  • H302: Harmful if swallowed (inferred from nitrobenzoic analogs).

Risk Assessment & Engineering Controls

Before donning PPE, you must establish the "Zone of Safety" using engineering controls. PPE is the last line of defense, not the first.

Control LevelRequirementMechanism of Action
Primary Chemical Fume Hood Mandatory. All weighing and solubilization must occur here. Maintain face velocity at 80–100 fpm .
Secondary Static Control Use an ionizing bar or anti-static gun during weighing. Nitro-aromatics can be static-prone powders.
Tertiary Secondary Containment Use a chemically resistant tray (polypropylene) to contain 110% of the volume of any liquid solutions.
Personal Protective Equipment (PPE) Specifications

Scientific Rationale: The lipophilic nature of the dimethylamino group increases potential skin absorption compared to simple benzoic acid. Therefore, glove permeation breakthrough time is a critical variable.

A. Hand Protection (Gloves)

Do NOT use latex. Latex offers poor resistance to organic acids and nitrogenous aromatics.

  • Standard Handling (Solid/Powder):

    • Material: Nitrile Rubber (Accelerator-free recommended to reduce allergy risk).

    • Thickness: Minimum 0.11 mm (4 mil) .

    • Protocol: Double-gloving is recommended. Inspect outer glove for micro-tears immediately after handling tools.

  • Solution Handling (Dissolved in DMSO/Methanol):

    • Material: High-Grade Nitrile or Neoprene.

    • Thickness: Minimum 0.2 mm (8 mil) or double-layer standard nitrile.

    • Rationale: Solvents like DMSO act as carriers, potentially transporting the solute through thin gloves into the bloodstream.

B. Eye & Face Protection [1][2][3][4][6][7][8]
  • Requirement: Chemical Safety Goggles (ANSI Z87.1 / EN 166).

  • Contraindication: Safety glasses with side shields are insufficient for handling fine powders of nitro-compounds, which can drift into the eye gap.

  • Contact Lenses: Strictly prohibited unless worn under sealed goggles.

C. Respiratory Protection
  • Primary: Work inside a certified fume hood.

  • Secondary (If hood is unavailable or for spill cleanup):

    • Respirator: Half-face respirator with P100 (HEPA) cartridges.

    • Why P100? N95 filters remove 95% of particles but are less effective against the ultra-fine dust often generated by recrystallized organic acids.

D. Body Protection
  • Standard: 100% Cotton or flame-resistant (Nomex) lab coat.

  • Why? Synthetic blends (polyester) can melt into the skin if a flash fire occurs (a rare but non-zero risk with nitro compounds).

  • Footwear: Closed-toe, non-perforated leather or chemical-resistant synthetic shoes.

Operational Workflow: Safe Handling Logic

The following diagram illustrates the decision-making process for handling this compound, ensuring no step is skipped.

SafeHandling Start Start: Handling 4-Dimethylamino-2-nitrobenzoic acid CheckHood 1. Verify Fume Hood (Flow > 80 fpm?) Start->CheckHood DonPPE 2. Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat CheckHood->DonPPE Pass StateCheck 3. State of Matter? DonPPE->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (DMSO/MeOH) StateCheck->Liquid Weighing Weighing Protocol: Use Anti-static gun. Clean balance immediately. Solid->Weighing Dissolving Dissolution Protocol: Add solvent to solid (not reverse). Keep capped. Liquid->Dissolving Waste Disposal: Segregate into Organic Solid/Liquid Waste. Label 'Toxic/Irritant'. Weighing->Waste Dissolving->Waste

Caption: Operational logic flow ensuring engineering controls and state-specific handling protocols are met before disposal.

Step-by-Step Experimental Protocols
Protocol A: Precision Weighing (Solid)

Context: Static charge on nitro-benzoic powders can cause "scattering," leading to invisible surface contamination.

  • Preparation: Place a disposable balance draft shield or a secondary tray inside the fume hood.

  • Static Neutralization: Pass an anti-static gun over the weighing boat and the spatula.

  • Transfer: Use a micro-spatula. Do not pour from the stock bottle.

  • Decontamination: Immediately wipe the balance area with a Kimwipe dampened with methanol, then dispose of the wipe as hazardous solid waste.

Protocol B: Solubilization

Context: 4-Dimethylamino-2-nitrobenzoic acid is sparingly soluble in water but soluble in DMSO and Methanol.

  • Vessel Selection: Use a glass vial with a Teflon-lined screw cap. Avoid polystyrene (PS) which may be incompatible with certain solvents.

  • Addition Order: Add the solid to the vial first, then add the solvent. This prevents displacement splashing.

  • Vortexing: Cap tightly before vortexing. Do not vortex open tubes.

Emergency & Disposal Procedures
Accidental Spills
  • Solid Spill: Do not dry sweep (generates dust). Cover with wet paper towels (water or ethanol), then scoop into a hazardous waste bag.

  • Liquid Spill: Absorb with vermiculite or spill pads.

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use organic solvents (ethanol) to wash skin, as this increases absorption.

Waste Disposal Classification
Waste TypeClassificationLabeling Requirement
Solid Waste Hazardous Organic Solid"Solid Waste: 4-Dimethylamino-2-nitrobenzoic acid. Toxic/Irritant."[3]
Liquid Waste Non-Halogenated Organic"Organic Solvents + Trace Nitrobenzoic Acid."
Sharps/Glass Contaminated SharpsMust be segregated if glass vials are used.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3684804, 4-(Dimethylamino)-3-nitrobenzoic acid (Analogous Hazard Profile). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Nitrobenzoic acid derivatives hazard classification.[9] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450: Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

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